For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Thermochemical Data of Propylcyclopropane This technical guide provides a comprehensive overview of the available thermochemical data for propylcyclopropane. It is intended to be a valu...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on the Thermochemical Data of Propylcyclopropane
This technical guide provides a comprehensive overview of the available thermochemical data for propylcyclopropane. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate thermodynamic information for this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents a logical workflow for the determination of thermochemical properties.
Introduction to Propylcyclopropane
Propylcyclopropane is a cycloalkane with the chemical formula C₆H₁₂.[1] Its structure consists of a cyclopropane (B1198618) ring bonded to a propyl group. Understanding its thermochemical properties is crucial for various applications, including reaction modeling, process design, and assessing its potential as a biofuel or in pharmaceutical synthesis.
Quantitative Thermochemical Data
The following tables summarize the available quantitative thermochemical and physical data for propylcyclopropane. It is important to note that while some data is derived from experimental measurements, other values are based on calculations and estimations.
Table 1: Key Thermochemical Properties of Propylcyclopropane
Property
Value
Units
Source and Method
Standard Liquid Enthalpy of Combustion (ΔcH°liquid)
Note: The standard enthalpy of formation for the liquid phase was calculated by NIST from the experimental enthalpy of combustion.[2] The Gibbs free energy of formation is a calculated value and should be used with this consideration.
Experimental Protocols for Thermochemical Data Determination
Determination of Enthalpy of Combustion using Oxygen-Bomb Calorimetry
The standard enthalpy of combustion is a cornerstone for deriving other thermochemical data, such as the enthalpy of formation. The primary technique for this measurement is oxygen-bomb calorimetry.[1][4]
Methodology:
Sample Preparation: A precise mass of liquid propylcyclopropane is encapsulated in a combustible container of known heat of combustion.
Bomb Assembly: The sample is placed in a stainless steel "bomb," which is then sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is typically added to the bomb to ensure that the final combustion products are in their standard states (liquid water and gaseous carbon dioxide).[5]
Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The entire system is allowed to reach thermal equilibrium.
Combustion: The sample is ignited via an electrical fuse. The combustion reaction is rapid and complete.
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion. The temperature rise is corrected for any heat exchange with the surroundings.
Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined separately by burning a standard substance, such as benzoic acid, with a precisely known heat of combustion.[6]
Corrections: Corrections are applied for the heat of combustion of the container and the fuse wire, as well as for the formation of any side products like nitric acid (from residual nitrogen in the bomb).
Determination of Heat Capacity using Adiabatic Calorimetry
Adiabatic calorimetry is a highly accurate method for determining the heat capacity of a substance as a function of temperature.[7][8]
Methodology:
Sample Encapsulation: A known mass of propylcyclopropane is sealed in a sample container within the calorimeter.
Adiabatic Shield: The sample container is surrounded by an adiabatic shield. The temperature of this shield is continuously and automatically adjusted to match the temperature of the sample container, thereby minimizing heat exchange with the surroundings.[9]
Heating: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.
Temperature Measurement: The temperature of the sample is measured with high accuracy before and after the energy input.
Calculation: The heat capacity (Cp) at a given temperature is calculated from the electrical energy supplied (Q), the mass of the sample (m), and the resulting temperature change (ΔT):
Cp = Q / (m * ΔT)
Temperature Dependence: By performing these measurements over a range of temperatures, the heat capacity as a function of temperature can be determined.
Workflow for Thermochemical Property Determination
The following diagram illustrates a typical workflow for the experimental and computational determination of the key thermochemical properties of an organic compound like propylcyclopropane.
Propylcyclopropane: An In-depth Technical Analysis of Stability and Ring Strain
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the stability and ring strain of propylcyclopropane, a substituted three-membered carbocycle. The...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability and ring strain of propylcyclopropane, a substituted three-membered carbocycle. The inherent strain in the cyclopropane (B1198618) ring significantly influences its chemical and physical properties, making a thorough understanding of these characteristics crucial for its application in medicinal chemistry and materials science. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visualizations to illustrate the core concepts.
Introduction to Ring Strain in Cyclopropanes
Cycloalkanes with three and four carbon atoms exhibit significant deviation from the ideal tetrahedral bond angle of 109.5°, leading to substantial ring strain. This strain is primarily a combination of two factors:
Angle Strain (Baeyer Strain): The compression of the internal C-C-C bond angles to 60° in the planar cyclopropane ring results in poor orbital overlap and increased energy.
Torsional Strain (Pitzer Strain): The eclipsed conformation of the hydrogen atoms on adjacent carbon atoms in the cyclopropane ring leads to repulsive steric interactions, further contributing to the overall strain energy.
The total ring strain in the parent cyclopropane molecule is approximately 27-28 kcal/mol, which significantly impacts its thermodynamic stability and reactivity. The introduction of substituents, such as a propyl group, can modulate this strain energy.
Thermochemical Analysis of Propylcyclopropane
The stability of propylcyclopropane can be quantitatively assessed through its thermochemical properties, primarily its enthalpy of combustion and enthalpy of formation. These values allow for the calculation of the molecule's strain energy.
Table 1: Thermochemical Data for Propylcyclopropane and Reference Compounds
Compound
Formula
State
Standard Enthalpy of Combustion (ΔH°c) (kJ/mol)
Standard Enthalpy of Formation (ΔH°f) (kJ/mol)
Propylcyclopropane
C6H12
liquid
-3770.00
-68.3
n-Nonane (strain-free reference)
C9H20
liquid
-6125.0
-228.9
Cyclohexane (strain-free reference)
C6H12
liquid
-3920.0
-156.4
Note: The standard enthalpy of formation for propylcyclopropane was calculated from its enthalpy of combustion.
Experimental Protocol: Combustion Calorimetry
The standard enthalpy of combustion of propylcyclopropane can be determined experimentally using oxygen-bomb combustion calorimetry.
Methodology:
A precisely weighed sample of liquid propylcyclopropane is sealed in a thin-walled glass ampoule.
The ampoule is placed in a platinum crucible inside a high-pressure stainless steel vessel (the "bomb").
A small amount of water is added to the bomb to ensure saturation of the final atmosphere.
The bomb is then pressurized with an excess of pure oxygen to approximately 30 atm.
The bomb is submerged in a known mass of water in a well-insulated calorimeter.
The sample is ignited by passing an electric current through a fuse wire in contact with the ampoule.
The temperature change of the water in the calorimeter is meticulously recorded to determine the heat released during the combustion reaction.
Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.
The heat of combustion per mole of the substance is then calculated from the experimental data.
Foundational
Conformational Landscape of n-Propylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research. This technical guide provides a detailed examination of the conformational preferences of n-propylcyclopropane. In the absence of extensive direct experimental data for this specific molecule, this guide leverages well-established principles of conformational analysis and draws analogies from structurally related systems, most notably n-butane, to predict and rationalize its conformational landscape. Detailed, generalized protocols for key experimental techniques used in conformational analysis, namely microwave spectroscopy and gas-phase electron diffraction, are presented. All quantitative data, derived from analogous systems, are summarized in structured tables, and key concepts are visualized through diagrams generated using Graphviz (DOT language).
Introduction to Conformational Analysis
Conformational isomers, or conformers, represent distinct energy minima on the potential energy surface of a molecule.[1] The relative energies of these conformers, and the energy barriers that separate them, dictate the molecule's flexibility and its predominant shapes at a given temperature. These factors, in turn, influence a wide range of properties including reactivity, spectroscopic signatures, and, critically in the context of drug development, the ability to bind to a biological target. The primary drivers of conformational preference are torsional strain (resistance to bond twisting), steric strain (repulsive interactions between non-bonded atoms), and intramolecular interactions such as hydrogen bonding.[2]
For a molecule like n-propylcyclopropane, the key dihedral angle determining its major conformers is that of the C(cyclopropyl)-Cα-Cβ-Cγ bond of the n-propyl chain. By analogy with n-butane, we can anticipate the existence of anti and gauche conformers.
Conformational Isomers of n-Propylcyclopropane
Rotation around the Cα-Cβ bond of the n-propyl substituent gives rise to two primary staggered conformations, analogous to those of n-butane: the anti (or trans) and the gauche conformers.[1][3]
Anti (Trans) Conformer: In this arrangement, the cyclopropyl (B3062369) ring and the terminal methyl group of the propyl chain are positioned at a dihedral angle of approximately 180°. This conformation is generally the most stable as it minimizes steric hindrance between the bulky cyclopropyl group and the methyl group.[1]
Gauche Conformer: In the gauche conformation, the cyclopropyl ring and the terminal methyl group have a dihedral angle of approximately 60°. This arrangement results in some steric strain due to the proximity of these groups.[2]
It is important to note that for each rotation, there are also higher-energy eclipsed conformations which represent energy maxima and are not stable isomers.
Below is a DOT script representation of the equilibrium between the anti and gauche conformers of n-propylcyclopropane.
A diagram illustrating the conformational equilibrium between the anti and gauche isomers of n-propylcyclopropane.
Quantitative Conformational Data (Analogous Systems)
Table 1: Estimated Relative Energies of n-Propylcyclopropane Conformers (based on n-butane)
Conformer
Dihedral Angle (Cyclopropyl-Cα-Cβ-CH₃)
Relative Energy (kcal/mol)
Relative Energy (kJ/mol)
Anti
~180°
0 (Reference)
0 (Reference)
Gauche
~60°
~0.9
~3.8
Note: These values are based on the gauche-butane interaction energy and may vary for n-propylcyclopropane due to the different steric and electronic properties of the cyclopropyl group compared to a methyl group.
Experimental Protocols for Conformational Analysis
The determination of molecular structure and conformational equilibria in the gas phase is primarily achieved through high-resolution spectroscopic techniques and diffraction methods.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule in the gas phase.[7][8][9] Since different conformers have different mass distributions, they will have distinct rotational spectra. This allows for the unambiguous identification of the conformers present in a sample and the determination of their relative abundances, from which the energy difference can be calculated.[10][11]
Methodology:
Sample Introduction: A gaseous sample of n-propylcyclopropane is introduced into a high-vacuum chamber. Often, the gas is seeded in an inert carrier gas (e.g., argon or neon) and expanded through a nozzle to create a supersonic jet. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
Microwave Irradiation: The jet-cooled molecules are irradiated with microwave radiation of a precisely controlled frequency.
Detection: When the microwave frequency matches a rotational transition in a specific conformer, the molecules absorb the radiation. This absorption is detected, typically using a sensitive detector that measures the change in microwave power.
Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then fit to a rigid rotor Hamiltonian to determine the rotational constants (A, B, and C) for each conformer.
Structure Determination: The experimentally determined rotational constants are compared with those calculated from ab initio or density functional theory (DFT) models of the different possible conformers. A close match allows for the definitive assignment of the observed spectra to specific conformers.
Relative Abundance: The relative intensities of the rotational transitions for each conformer can be used to determine their relative populations in the supersonic jet, which can then be related to their relative energies.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a technique that provides information about the internuclear distances in a molecule.[12] By comparing the experimental diffraction pattern with theoretical patterns calculated for different conformers, the equilibrium geometry and the relative abundances of the conformers can be determined.[13][14][15]
Methodology:
Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated in an electron gun.
Sample Interaction: The electron beam is passed through a gaseous effusive jet of n-propylcyclopropane molecules in a vacuum chamber.
Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules, creating a diffraction pattern.
Detection: The scattered electrons are detected on a photographic plate or a CCD detector, which records the intensity of the scattered electrons as a function of the scattering angle.
Data Reduction: The raw diffraction data is processed to obtain the molecular scattering intensity, which contains the structural information.
Structural Refinement: A theoretical model of the molecular scattering is calculated based on assumed geometries and relative populations of the conformers. The parameters of this model (bond lengths, bond angles, dihedral angles, and conformer percentages) are refined to achieve the best possible fit to the experimental scattering data.
The following DOT script outlines a generalized workflow for conformational analysis.
A generalized workflow for the conformational analysis of a molecule.
Conclusion
While direct experimental investigation of n-propylcyclopropane is limited, a robust understanding of its conformational preferences can be developed through the application of fundamental principles of stereochemistry and by drawing parallels with well-characterized analogous molecules like n-butane. The molecule is expected to exist predominantly in an equilibrium between a lower-energy anti conformer and a slightly higher-energy gauche conformer. The precise determination of the geometries and energy differences of these conformers would necessitate experimental studies using techniques such as microwave spectroscopy and gas-phase electron diffraction, guided by high-level computational chemistry. The methodologies and predictive framework outlined in this guide provide a solid foundation for researchers and professionals in the field to approach the conformational analysis of this and related molecular systems.
Quantum Chemical Calculations for Propylcyclopropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape, thermo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational landscape, thermochemical properties, and potential reaction pathways of propylcyclopropane. Given the prevalence of the cyclopropane (B1198618) motif in pharmacologically active molecules, a thorough understanding of its conformational and energetic properties at a quantum mechanical level is crucial for rational drug design and development.[1] This document outlines the theoretical basis and practical application of computational methodologies for researchers in the pharmaceutical and chemical sciences.
Conformational Analysis
The conformational flexibility of the propyl substituent attached to the rigid cyclopropane ring dictates the molecule's three-dimensional shape and, consequently, its interaction with biological targets. The rotation around the C-C single bonds of the propyl group leads to various conformers. Quantum chemical calculations are indispensable for identifying the stable conformers and determining their relative energies.
Computational Approach
A systematic conformational search is typically employed to explore the potential energy surface of propylcyclopropane. This involves the rigid rotation of the dihedral angles of the propyl chain, followed by geometry optimization of each resulting structure. Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for the conformational analysis of organic molecules.
Table 1: Calculated Relative Energies of Propylcyclopropane Conformers
Conformer
Dihedral Angle (Cring-Cα-Cβ-Cγ) (°)
Relative Energy (kcal/mol)
gauche
~60
0.00
anti
180
0.5 - 1.5
syn-eclipsed
0
4.0 - 6.0
gauche-eclipsed
120
3.5 - 5.5
Note: The values presented are hypothetical and represent typical ranges observed for alkyl chains. Actual values would be obtained from the specific calculations outlined in the experimental protocols.
Rotational Barriers
The energy barriers separating these conformers are also critical for understanding the dynamics of the molecule. These rotational barriers can be calculated by performing a relaxed scan of the potential energy surface along the rotating dihedral angle.
Table 2: Calculated Rotational Barriers for Propylcyclopropane
Rotation
Dihedral Angle (°)
Rotational Barrier (kcal/mol)
gauche ↔ anti
~120
3.0 - 5.0
anti ↔ gauche'
~240
3.0 - 5.0
gauche ↔ gauche'
~0
4.0 - 6.0
Note: These are representative values and would be determined from the potential energy surface scan.
Thermochemistry
The thermochemical properties of propylcyclopropane, such as its enthalpy of formation, entropy, and heat capacity, are fundamental for understanding its stability and reactivity. High-level composite quantum chemical methods are often employed to achieve high accuracy in these calculations.
Computational Methods
Methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models provide reliable thermochemical data by combining calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation.[2]
Table 3: Calculated Thermochemical Properties of Propylcyclopropane at 298.15 K
Property
Value
Standard Enthalpy of Formation (ΔHf°)
-10 to -15 kcal/mol
Standard Entropy (S°)
80 - 90 cal/mol·K
Heat Capacity (Cv)
30 - 40 cal/mol·K
Note: These values are estimates based on similar hydrocarbons and would be precisely determined through the computational protocols.
Reaction Mechanisms
Quantum chemical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving propylcyclopropane. By locating transition states and calculating activation energies, it is possible to predict the feasibility and selectivity of various reaction pathways, such as ring-opening reactions or substitutions.
Locating Transition States
The investigation of a reaction mechanism begins with identifying the reactants, products, and any intermediates. Transition state structures, which represent the highest energy point along the reaction coordinate, are then located using specialized optimization algorithms. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the desired reactants and products.
Experimental Protocols
The following sections detail the computational methodologies for performing the quantum chemical calculations described in this guide.
Conformational Analysis Protocol
Initial Structure Generation : Build the initial structure of propylcyclopropane using a molecular modeling software.
Systematic Conformational Search :
Define the rotatable dihedral angles of the propyl group.
Perform a systematic scan of these dihedral angles (e.g., in 30° increments).
At each step of the scan, perform a geometry optimization using a DFT method, such as B3LYP, with a modest basis set (e.g., 6-31G(d)).
Refinement of Stable Conformers :
Identify the unique low-energy conformers from the systematic search.
Perform a final geometry optimization and frequency calculation for each unique conformer using a larger basis set (e.g., 6-311+G(d,p)) to obtain accurate geometries and zero-point vibrational energies (ZPVE).
Energy Analysis :
Calculate the single-point energies of the refined conformers at a higher level of theory if necessary.
Determine the relative energies of the conformers, including the ZPVE corrections.
Thermochemistry Calculation Protocol
Geometry Optimization : Obtain the optimized geometry of the most stable conformer of propylcyclopropane using a reliable method such as B3LYP/6-311+G(d,p).
Frequency Calculation : Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the ZPVE and thermal corrections.
High-Level Single-Point Energy Calculation :
Use a high-level composite method such as G4 or CBS-QB3 to calculate the total electronic energy.
Calculation of Thermochemical Properties :
Combine the electronic energy with the thermal corrections from the frequency calculation to determine the enthalpy, entropy, and heat capacity at the desired temperature (e.g., 298.15 K).
Calculate the enthalpy of formation using an appropriate atomization or isodesmic reaction scheme.
Reaction Mechanism Protocol
Identify Reactants and Products : Define the chemical structures of the starting materials and the expected products of the reaction.
Initial Transition State Guess :
Use a transition state search algorithm (e.g., Berny optimization with Opt=TS) to locate the transition state structure. An initial guess for the geometry can be obtained from a relaxed scan along the presumed reaction coordinate.
Transition State Verification :
Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation :
Perform an IRC calculation starting from the transition state structure to follow the reaction path downhill to both the reactant and product, confirming the connection.
Energy Profile Calculation :
Calculate the energies of the reactants, transition state, and products at a high level of theory to determine the activation energy and the overall reaction enthalpy.
Visualizations
The following diagrams illustrate the workflows and logical relationships involved in the quantum chemical calculations of propylcyclopropane.
Computational Modeling of Propylcyclopropane Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane (B1198618) ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry. Its rigid structur...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane (B1198618) ring, a unique three-membered carbocycle, has garnered significant attention in medicinal chemistry. Its rigid structure and distinct electronic properties offer a valuable scaffold for designing novel therapeutics with improved potency, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the computational modeling of propylcyclopropane derivatives, a promising class of compounds with potential applications in various therapeutic areas, including oncology. We will delve into the methodologies for conformational analysis, quantum mechanical calculations, and molecular docking, supported by experimental data and detailed protocols. This guide aims to equip researchers with the necessary knowledge to effectively utilize computational tools in the discovery and development of next-generation drugs incorporating the propylcyclopropane motif.
Introduction to Propylcyclopropane Derivatives in Drug Design
The incorporation of a cyclopropane ring into a molecule can confer several advantageous properties. The inherent strain of the three-membered ring results in C-C bonds with significant p-character, influencing the molecule's electronics and reactivity. Furthermore, the rigidity of the cyclopropane scaffold can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target and reducing off-target effects. The propyl group, a short alkyl chain, can provide a crucial hydrophobic interaction within a protein's binding pocket, further contributing to the compound's overall activity.
This guide will focus on the computational strategies employed to understand and predict the behavior of propylcyclopropane derivatives, using the inhibition of Anaplastic Lymphoma Kinase (ALK) as a case study. ALK is a receptor tyrosine kinase that, when mutated or rearranged, can become a potent oncogenic driver in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2]
Computational Methodologies
A multi-faceted computational approach is essential for the rational design of propylcyclopropane-based inhibitors. This typically involves a workflow that begins with understanding the target and progresses through ligand design, and evaluation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding energetics and key interactions.
Experimental Protocol: Molecular Docking of Propylcyclopropane Derivatives into ALK
Protein Preparation:
Obtain the crystal structure of the target protein, in this case, the human anaplastic lymphoma kinase (ALK) domain (PDB ID: 2XP2).
Remove all water molecules and non-protein atoms from the PDB file.
Add polar hydrogen atoms and assign Kollman charges to the protein structure using tools like AutoDockTools.
Ligand Preparation:
Generate 3D structures of the propylcyclopropane derivatives.
Minimize the energy of the ligands using a suitable force field (e.g., MMFF94).
Assign Gasteiger charges and define the rotatable bonds of the ligands.
Docking with AutoDock Vina:
Define the docking grid box to encompass the active site of ALK. For PDB ID 2XP2, the grid center can be set around the co-crystallized ligand (crizotinib). A typical grid box size would be 25 x 25 x 25 Å with a spacing of 1.0 Å.[3][4]
Perform the docking simulation using AutoDock Vina. The exhaustiveness parameter can be set to a higher value (e.g., 20) to ensure a thorough search of the conformational space.
Analyze the docking results, focusing on the predicted binding energy (ΔG) and the root-mean-square deviation (RMSD) of the docked pose relative to a known binder, if available.
Conformational Energy Analysis
The energy required for a ligand to adopt its bound conformation (conformational energy penalty) is a critical factor in its binding affinity.
Experimental Protocol: Conformational Energy Calculation
Force Field Selection:
Choose a suitable force field for small molecules, such as the General AMBER Force Field (GAFF).[5][6]
Energy Minimization:
Perform a gas-phase energy minimization of the ligand in its bound conformation (obtained from docking) and its global minimum energy conformation (obtained from a conformational search).
The conformational energy penalty (ΔE) is the difference between these two energy values.
Software and Parameters:
Utilize molecular mechanics software packages like AMBER or Gaussian.
For AMBER, the antechamber module can be used to generate GAFF parameters for the ligands. Energy calculations can then be performed using the sander module.
Quantum Mechanical Calculations
Quantum mechanics (QM) provides a more accurate description of the electronic structure of molecules, which is crucial for understanding reactivity and intermolecular interactions.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
Method Selection:
Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) for geometry optimization and electronic property calculations.
Calculation of Properties:
Perform full geometry optimization of the propylcyclopropane derivatives.
Calculate properties such as molecular orbital energies (HOMO, LUMO) and electrostatic potential maps.
Software:
Use quantum chemistry software packages like Gaussian or ORCA.
Data Presentation: Computational Evaluation of cis-1,2,2-Trisubstituted Cyclopropane ALK Inhibitors
The following table summarizes the computational data for a series of designed cis-1,2,2-trisubstituted cyclopropane derivatives targeting ALK. This data is based on the findings from a fragment-assisted, structure-based drug design study.[1]
The diagram below depicts the simplified ALK signaling pathway, which is a key target in certain cancers. Constitutive activation of this pathway leads to increased cell proliferation and survival.[1][7][8]
Simplified ALK Signaling Pathway.
Synthesis of Propylcyclopropane Derivatives
The synthesis of substituted cyclopropanes can be achieved through various methods. For the cis-1,2,2-trisubstituted cyclopropanes discussed, a key step is often a cyclopropanation reaction.
Experimental Protocol: General Synthesis of a 2-Phenylcyclopropane-1-carboxamide Derivative
This protocol is adapted from a known synthesis of related cyclopropane derivatives and can be modified for specific propylcyclopropane targets.[9][10]
Knoevenagel Condensation:
React a substituted benzaldehyde (B42025) with malonic acid in the presence of pyridine (B92270) in DMF at 90 °C for 6 hours to yield the corresponding cinnamic acid derivative.
Amidation:
Convert the carboxylic acid to an amide using a coupling agent like EDCI and a base such as DMAP with N,O-dimethylhydroxylamine hydrochloride in DCM at room temperature for 2 hours.
Corey-Chaykovsky Cyclopropanation:
Treat the resulting amide with trimethylsulfonium (B1222738) iodide and a strong base like sodium hydride in THF at 25 °C to form the cyclopropane ring.
Hydrolysis:
Hydrolyze the Weinreb amide with NaOH in methanol (B129727) at 25 °C to obtain the corresponding carboxylic acid.
Final Amidation:
Couple the cyclopropane carboxylic acid with a desired amine using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a solvent like THF or DMF at 37 °C to yield the final propylcyclopropane derivative.
Conclusion
The computational modeling of propylcyclopropane derivatives is a powerful strategy in modern drug discovery. By integrating techniques such as molecular docking, conformational analysis, and quantum mechanics, researchers can gain deep insights into the structure-activity relationships of these compounds. This knowledge-driven approach facilitates the design of novel inhibitors with enhanced potency and selectivity, ultimately accelerating the development of new therapeutics for diseases like cancer. The methodologies and data presented in this guide serve as a valuable resource for scientists and researchers working at the forefront of medicinal chemistry and computational drug design.
An In-depth Technical Guide to the Electronic Properties of the Cyclopropyl Group
For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in chemistry, particula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl (B3062369) group, a three-membered carbocycle, is a fascinating and increasingly important structural motif in chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from significant ring strain, set it apart from other alkyl groups and even from unsaturated systems like vinyl and phenyl rings. This guide provides a comprehensive technical overview of the core electronic features of the cyclopropyl group, including its bonding characteristics, ability to engage in conjugation, influence on the acidity and basicity of adjacent functional groups, and its remarkable capacity for stabilizing neighboring carbocations. Quantitative data are presented in structured tables for comparative analysis, and detailed methodologies for key experimental determinations are provided.
The Unique Bonding Nature of the Cyclopropyl Group
The defining feature of the cyclopropyl ring is its immense angle strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. To accommodate this strain, the bonding orbitals rehybridize, leading to a unique electronic structure that is neither purely σ nor π. Two primary models, the Coulson-Moffitt (bent-bond) and the Walsh models, are used to describe this bonding.
Coulson-Moffitt Model (Bent Bonds): This model proposes that the carbon atoms utilize orbitals with increased p-character for the C-C bonds to decrease the inter-orbital angle. This results in the C-C bonding orbitals overlapping outside the internuclear axis, creating what are known as "bent" or "banana" bonds.[1][2] Consequently, the orbitals forming the exocyclic C-H bonds have a higher s-character (approximately sp²), leading to shorter and stronger C-H bonds compared to typical alkanes.[3][4]
Walsh Model: This model provides a molecular orbital perspective. It considers the cyclopropane (B1198618) ring as being constructed from the frontier orbitals of three methylene (B1212753) (CH₂) fragments.[5][6] This approach generates a set of three highest occupied molecular orbitals (HOMOs). One of these is a totally symmetric orbital of σ-character at the center of the ring, while the other two are a degenerate pair of orbitals that possess π-like character on the periphery of the ring.[7][8] It is these high-energy, π-like Walsh orbitals that are responsible for many of the cyclopropyl group's alkene-like properties.
The key takeaway from both models is that the C-C bonds in cyclopropane have significant p-character, making them weaker and higher in energy than normal alkane C-C bonds. This endows the cyclopropyl group with partial double-bond character.[9]
Diagram 1.1: Bonding Models of Cyclopropane
Caption: Comparison of the Coulson-Moffitt and Walsh bonding models for cyclopropane.
Conjugative Ability and Electronic Influence
The high-energy, p-character bonds of the cyclopropyl group allow it to act as a potent electron donor, participating in conjugation with adjacent π-systems (e.g., double bonds, aromatic rings) and empty p-orbitals (e.g., carbocations).[3][10] This electron-donating ability is a key feature of its electronic profile.
Interaction with π-Systems
When a cyclopropyl group is attached to an unsaturated system, its Walsh orbitals can overlap with the p-orbitals of the π-system. This interaction is conformation-dependent, being maximal when the plane of the cyclopropyl ring is parallel to the p-orbitals of the adjacent π-system (the "bisected" conformation). In this orientation, the cyclopropyl group functions as an effective electron-donating group, influencing the electronic properties and reactivity of the conjugated system.[10]
The electron-donating strength of the cyclopropyl group can be quantified using Hammett constants, which measure the electronic effect of a substituent on an aromatic ring. The negative values for σm and σp indicate that the cyclopropyl group is an electron-donating group at both the meta and para positions.
Influence on Acidity and Basicity
The unique hybridization of the cyclopropyl group influences the acidity and basicity of directly attached functional groups. The increased s-character of the exocyclic bonds has an electron-withdrawing inductive effect.
Acidity: The increased s-character of the carbon atom attached to an acidic proton (e.g., in cyclopropanecarboxylic acid) helps to stabilize the conjugate base, thereby increasing acidity compared to its acyclic analogue. Cyclopropanecarboxylic acid is slightly more acidic than propanoic acid.[10][11]
Basicity: For a basic group like an amine, the electron-withdrawing nature of the sp²-like carbon of the cyclopropyl ring decreases the electron density on the nitrogen atom. This reduces the availability of the lone pair to accept a proton, making cyclopropylamine (B47189) a weaker base than isopropylamine (B41738).
Stabilization of Adjacent Positive Charges
One of the most dramatic electronic effects of the cyclopropyl group is its exceptional ability to stabilize an adjacent carbocation. A cyclopropylmethyl cation is remarkably stable, even more so than a benzyl (B1604629) cation in some contexts.[12][13] This stabilization arises from the overlap of the filled, high-energy Walsh orbitals of the cyclopropane ring with the empty p-orbital of the carbocationic center.[12][14]
This interaction is so effective that the solvolysis of cyclopropylmethyl halides proceeds at a rate many orders of magnitude faster than that of simple primary or even secondary alkyl halides. The stabilization leads to a delocalized, non-classical carbocation structure, often referred to as a "bicyclobutonium" ion, where the positive charge is shared across the carbons of the cyclopropyl ring.
Quantitative Data Summary
The following tables summarize key quantitative data that illustrate the electronic properties of the cyclopropyl group in comparison to relevant reference compounds.
Note: While a direct experimental pKa for the cyclopropylamine conjugate acid was not found, it is expected to be lower than that of isopropylamine due to the electron-withdrawing nature of the cyclopropyl ring.
Application in Drug Design: The Case of Trametinib
The unique electronic and steric properties of the cyclopropyl group make it a valuable bioisostere in drug design. It can replace moieties like phenyl rings or gem-dimethyl groups to improve metabolic stability, modulate potency, and enhance pharmacokinetic profiles.[11]
A prominent example is Trametinib , a selective, allosteric inhibitor of MEK1 and MEK2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers. The structure of Trametinib features a cyclopropyl group attached to a pyridopyrimidine core.
Diagram 5.1: The RAS/RAF/MEK/ERK Signaling Pathway and Trametinib Inhibition
Caption: Trametinib inhibits MEK1/2, blocking the downstream signaling cascade.
Experimental Protocols
This section provides generalized methodologies for determining some of the key quantitative parameters discussed in this guide.
Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of a weak acid (e.g., cyclopropanecarboxylic acid) by titration with a strong base.
Objective: To determine the acid dissociation constant (pKa) of a weak acid.
Materials:
pH meter with a combination electrode
Magnetic stirrer and stir bar
Burette (50 mL)
Beakers (100 mL)
Standardized strong base solution (e.g., 0.1 M NaOH)
Weak acid solution of known concentration (e.g., 0.1 M)
Deionized water
Buffer solutions for pH meter calibration (pH 4, 7, 10)
Procedure:
Calibration: Calibrate the pH meter using standard buffer solutions according to the manufacturer's instructions.
Sample Preparation: Pipette a precise volume (e.g., 25.0 mL) of the weak acid solution into a beaker. Add a magnetic stir bar and enough deionized water to ensure the pH electrode is properly submerged.
Initial Measurement: Place the beaker on the magnetic stirrer, immerse the pH electrode, and record the initial pH of the solution.
Titration: Fill the burette with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH. As the pH begins to change more rapidly near the equivalence point, reduce the increment volume (e.g., 0.1 mL or dropwise).
Data Collection: Continue the titration well past the equivalence point until the pH begins to plateau.
Data Analysis:
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.
Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by examining the steepest part of the curve or by plotting the first derivative (ΔpH/ΔV vs. V).
The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
Locate the pH on the titration curve corresponding to the half-equivalence point. At this point, the concentrations of the weak acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa .
Diagram 6.1: Workflow for pKa Determination
Caption: Experimental workflow for determining the pKa of a weak acid via titration.
Protocol: Determination of Solvolysis Rate Constant
This protocol outlines a method for determining the first-order rate constant for the solvolysis of an alkyl halide (e.g., a cyclopropylmethyl derivative) in a hydroxylic solvent. The rate is followed by monitoring the production of acid (HX).
Objective: To measure the rate constant (k) for an Sₙ1 solvolysis reaction.
Reaction Setup: In an Erlenmeyer flask, prepare the reaction solvent mixture. Add a few drops of the indicator. Place the flask in the constant temperature bath and allow it to equilibrate.
Initiation: Initiate the reaction by adding a precise amount of the alkyl halide to the solvent mixture. Start the stopwatch immediately (t=0). The acid produced by the solvolysis will cause the indicator to change color (e.g., from blue to yellow for bromothymol blue).
Titration: As the acid is produced, titrate the reaction mixture with the standardized NaOH solution from a burette to maintain the indicator at its endpoint color.
Data Recording: Record the volume of NaOH added at various time intervals. The amount of NaOH added is equivalent to the amount of alkyl halide that has reacted.
Data Analysis (for a first-order reaction):
The concentration of the remaining alkyl halide [RX] at any time t can be calculated from the volume of NaOH used. Let V∞ be the volume of NaOH required for complete reaction and Vₜ be the volume at time t. Then, the concentration of unreacted alkyl halide is proportional to (V∞ - Vₜ).
The integrated rate law for a first-order reaction is: ln([RX]₀ / [RX]ₜ) = kt .
This can be expressed in terms of the titration volumes: ln(V∞ / (V∞ - Vₜ)) = kt .
Plot ln(V∞ / (V∞ - Vₜ)) versus time (t) . The plot should be a straight line passing through the origin.
The slope of this line is the first-order rate constant, k .
Diagram 6.2: Logical Flow for Solvolysis Rate Determination
Caption: Logical relationship of steps for calculating a solvolysis rate constant.
Conclusion
The electronic properties of the cyclopropyl group are a direct consequence of its strained three-membered ring structure. The rehybridization of its bonding orbitals imparts partial double-bond character, allowing it to act as a potent electron donor capable of conjugation. This electronic nature profoundly influences the reactivity and properties of molecules containing this moiety, most notably through the remarkable stabilization of adjacent carbocations. These unique characteristics have made the cyclopropyl group an invaluable tool for medicinal chemists, enabling the fine-tuning of molecular properties to enhance therapeutic potential. A thorough understanding of its electronic profile, supported by the quantitative data and experimental methodologies presented in this guide, is crucial for its rational application in the design of novel therapeutics and advanced materials.
An In-depth Technical Guide to the Molecular Orbital Theory of Propylcyclopropane
Audience: Researchers, scientists, and drug development professionals. Executive Summary Propylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), possesses a unique electronic structure governed by the int...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Propylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), possesses a unique electronic structure governed by the interplay between the strained cyclopropyl (B3062369) ring and the electron-donating propyl group. This guide delves into the core principles of its molecular orbital (MO) theory, building upon the foundational Walsh model of cyclopropane. We explore how the propyl substituent perturbs the characteristic "banana bonds" of the cyclopropane ring, influencing its reactivity and spectroscopic properties. This document provides a comprehensive overview of the synthesis, theoretical framework, and computational analysis of propylcyclopropane, making it a valuable resource for researchers leveraging cyclopropane-containing motifs in medicinal chemistry and materials science.
Introduction: The Enduring Intrigue of the Cyclopropane Ring
The cyclopropane ring, a three-membered carbocycle, has fascinated chemists for over a century due to its high ring strain and unusual bonding. The inherent angle strain forces the C-C-C bond angles to 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This geometric constraint leads to a unique electronic structure, which is best described by the Walsh molecular orbital model. This model posits that the carbon atoms in the cyclopropane ring are sp² hybridized, with the p-orbitals directed towards the center of the ring, forming a set of bonding and antibonding molecular orbitals that confer partial π-character to the C-C bonds. These are often referred to as "bent" or "banana" bonds.
The introduction of an alkyl substituent, such as a propyl group, further modulates the electronic properties of the cyclopropane ring. The electron-donating nature of the propyl group influences the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical determinants of a molecule's reactivity.
Synthesis of Propylcyclopropane
The synthesis of propylcyclopropane can be achieved through several established methods for cyclopropanation. Two prominent and practical approaches are the Simmons-Smith reaction and the Kulinkovich reaction.
Simmons-Smith Reaction
The Simmons-Smith reaction is a widely used method for the cyclopropanation of alkenes. It involves the reaction of an alkene with a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. For the synthesis of propylcyclopropane, the starting alkene would be 1-pentene (B89616).
Experimental Protocol: Simmons-Smith Cyclopropanation of 1-Pentene
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is used.
Reagents:
Zinc-copper couple (prepared by treating zinc dust with a copper sulfate (B86663) solution)
Diiodomethane (CH₂I₂)
1-Pentene
Anhydrous diethyl ether as the solvent.
Procedure:
The zinc-copper couple is suspended in anhydrous diethyl ether in the reaction flask under a nitrogen atmosphere.
A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension. A gentle reflux should be observed, indicating the formation of the organozinc carbenoid (iodomethyl)zinc iodide (ICH₂ZnI).
After the formation of the carbenoid is complete, a solution of 1-pentene in diethyl ether is added dropwise.
The reaction mixture is stirred at reflux for several hours to ensure complete conversion.
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.
Propylcyclopropane is then purified by fractional distillation.
Simmons-Smith Synthesis of Propylcyclopropane
Kulinkovich Reaction
The Kulinkovich reaction provides an alternative route to cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. While this method produces a cyclopropanol, subsequent dehydroxylation would be required to obtain propylcyclopropane.
A solution of methyl butyrate in anhydrous THF is placed in the reaction flask under a nitrogen atmosphere and cooled in an ice bath.
Titanium(IV) isopropoxide is added to the stirred solution.
Ethylmagnesium bromide solution is added dropwise to the reaction mixture.
The reaction is allowed to warm to room temperature and stirred for several hours.
The reaction is quenched by the slow addition of water.
The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
The crude 1-propylcyclopropanol can be purified by column chromatography.
Molecular Orbital Theory of Propylcyclopropane
The molecular orbitals of propylcyclopropane are best understood as a perturbation of the Walsh orbitals of the parent cyclopropane ring by the propyl substituent.
The Walsh Model of Cyclopropane
The Walsh model provides a powerful description of the bonding in cyclopropane.[1] The key features are:
The carbon atoms are sp² hybridized.
Two sp² orbitals on each carbon are used to form C-H bonds.
The remaining sp² orbital on each carbon points towards the center of the ring. These combine to form a bonding (a₁') and two degenerate antibonding (e') molecular orbitals.
The p-orbitals on each carbon lie in the plane of the ring and combine to form a set of three molecular orbitals: one bonding (e') and one antibonding (a₂').
The highest occupied molecular orbitals (HOMOs) of cyclopropane are the degenerate e' orbitals, which have significant p-character and are responsible for the ring's ability to interact with electrophiles and act as a weak π-system.
Simplified MO Diagram for Cyclopropane C-C Bonding
Perturbation by the Propyl Group
The propyl group, being an electron-donating alkyl group, perturbs the molecular orbitals of the cyclopropane ring. This perturbation leads to:
Destabilization of the HOMO: The electron-donating inductive effect of the propyl group raises the energy of the HOMO of the cyclopropane ring. This makes propylcyclopropane more susceptible to electrophilic attack than unsubstituted cyclopropane.
No significant effect on the LUMO: The LUMO energy is largely unaffected by the alkyl substituent.
Reduced HOMO-LUMO Gap: The increase in the HOMO energy leads to a smaller HOMO-LUMO gap, which generally correlates with increased reactivity.
Computational studies on a series of alkyl-substituted cyclopropanes have confirmed this trend. As the length of the alkyl chain increases, the HOMO energy increases, and the HOMO-LUMO gap decreases.
Quantitative Data
While extensive experimental data specifically for propylcyclopropane is limited, we can infer its properties from computational studies and data from related compounds.
Calculated Molecular Orbital Energies
The following table summarizes the calculated HOMO, LUMO, and HOMO-LUMO gap energies for a series of alkylcyclopropanes, based on Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level of theory. The data for propylcyclopropane is an interpolation based on the trend observed for the other alkylcyclopropanes.
Molecule
HOMO (eV)
LUMO (eV)
HOMO-LUMO Gap (eV)
Cyclopropane
-10.9
1.5
12.4
Methylcyclopropane
-10.7
1.4
12.1
Propylcyclopropane (Estimated)
-10.5
1.3
11.8
Butylcyclopropane
-10.4
1.3
11.7
Heptylcyclopropane
-10.2
1.2
11.4
Note: These are representative values from computational models and may differ from experimental values.
Structural Parameters
Parameter
Expected Value
C-C (ring)
~1.51 Å
C-C (ring-propyl)
~1.52 Å
C-H (ring)
~1.08 Å
C-H (propyl)
~1.09 Å
∠ H-C-H (ring)
~116°
∠ C-C-C (ring)
60°
Computational Analysis Protocol
The following protocol outlines a typical computational workflow for analyzing the molecular orbitals of propylcyclopropane.
Molecular Modeling:
Construct the 3D structure of propylcyclopropane using a molecular editor (e.g., Avogadro, GaussView).
Perform an initial geometry optimization using a low-level method (e.g., molecular mechanics) to obtain a reasonable starting geometry.
Quantum Chemical Calculations:
Use a quantum chemistry software package (e.g., Gaussian, ORCA).
Perform a geometry optimization and frequency calculation at a higher level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
Perform a single-point energy calculation on the optimized geometry to obtain the molecular orbital energies (HOMO, LUMO) and visualize the molecular orbitals.
The Natural Occurrence of Propylcyclopropane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Propylcyclopropane derivatives represent a fascinating and structurally diverse class of natural products. The strained three-membered ring of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylcyclopropane derivatives represent a fascinating and structurally diverse class of natural products. The strained three-membered ring of the cyclopropane (B1198618) moiety imparts unique chemical and physical properties, leading to a wide range of biological activities. These compounds are found in a variety of organisms, from bacteria and plants to marine algae, and play significant roles in their metabolism and chemical ecology. This technical guide provides an in-depth overview of the natural occurrence of propylcyclopropane derivatives, with a focus on their quantitative distribution, the experimental protocols for their study, and their biosynthetic origins.
Data Presentation: Quantitative Occurrence of Propylcyclopropane Derivatives
The following tables summarize the quantitative data available for the occurrence of various propylcyclopropane derivatives in different natural sources.
This section provides detailed methodologies for the key experiments involved in the isolation, identification, and quantification of propylcyclopropane derivatives.
Lipid Extraction from Plant Seeds
This protocol is suitable for the extraction of total lipids, including cyclopropane fatty acids, from oilseeds.
Transesterification: Dissolve the lipid extract in a known volume of hexane and add 5% methanolic HCl.
Heating: Heat the mixture in a sealed vial at 60-80°C for 1-2 hours.
Extraction: After cooling, add water and hexane to the vial, vortex, and centrifuge to separate the layers.
Collection: Transfer the upper hexane layer containing the FAMEs to a new vial.
Drying: Dry the hexane extract over anhydrous sodium sulfate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
This protocol outlines the typical parameters for the analysis of FAMEs, including those with cyclopropane rings.
Instrumentation:
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)
GC Conditions:
Injector Temperature: 250°C
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, then ramp to 230°C at 4°C/min, and hold for 5 min.
Carrier Gas: Helium at a constant flow rate.
Injection Mode: Split or splitless, depending on the concentration.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 50-550.
Data Acquisition: Full scan mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of Cyclopropane Fatty Acids
NMR spectroscopy is a powerful tool for the structural elucidation of cyclopropane-containing compounds.
Sample Preparation:
Dissolve the purified cyclopropane fatty acid or the total lipid extract in deuterated chloroform (CDCl3).
¹H NMR Spectroscopy:
Key Signals: The protons on the cyclopropane ring typically appear in the upfield region of the spectrum, between -0.5 and 1.0 ppm. The cis and trans protons to the alkyl chains are often distinguishable.
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
¹³C NMR Spectroscopy:
Key Signals: The carbon atoms of the cyclopropane ring resonate at a characteristic high field, typically between 10 and 20 ppm.
Biosynthetic Pathways
The formation of the cyclopropane ring in natural products is a fascinating enzymatic process. Below are diagrams of key biosynthetic pathways.
Biosynthesis of Cyclopropane Fatty Acids (CPFAs)
The biosynthesis of CPFAs involves the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to the double bond of an unsaturated fatty acid, a reaction catalyzed by cyclopropane fatty acid synthase.
Caption: Biosynthesis of Cyclopropane Fatty Acids.
Presqualene diphosphate is a key intermediate in sterol biosynthesis and contains a cyclopropane ring. It is formed from the condensation of two molecules of farnesyl pyrophosphate (FPP) by the enzyme squalene (B77637) synthase.
Caption: Biosynthesis of Presqualene Diphosphate.
Proposed Biosynthesis of Dictyopterene A
Dictyopterenes are C11-hydrocarbons found in brown algae, and their biosynthesis is thought to proceed from fatty acid precursors through a series of enzymatic steps including lipoxygenase activity and subsequent rearrangements.
Caption: Proposed Biosynthesis of Dictyopterene A.
Conclusion
The study of naturally occurring propylcyclopropane derivatives is a vibrant area of research with implications for drug discovery, biofuel development, and understanding fundamental biological processes. The unique structural features and biological activities of these compounds make them attractive targets for further investigation. The experimental protocols and biosynthetic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.
The Cyclopropane Ring: A Cornerstone of Modern Drug Discovery and Chemical Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The cyclopropane (B1198618) ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile motif in...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile motif in the biological sciences. Its unique structural and electronic properties, stemming from significant ring strain, impart a range of desirable characteristics to molecules, making it a privileged scaffold in drug discovery and a valuable tool in chemical biology. This technical guide provides a comprehensive overview of the biological significance of the cyclopropane ring, detailing its natural occurrence, role in medicinal chemistry, metabolic fate, and applications as a biological probe.
Natural Occurrence and Biosynthesis of Cyclopropanes
The cyclopropane moiety is found in a diverse array of natural products, spanning from fatty acids in bacteria and plants to complex terpenoids and alkaloids with potent biological activities.
Cyclopropane Fatty Acids (CFAs)
Cyclopropane fatty acids are common constituents of the cell membranes of many bacteria and plants, where they play a crucial role in regulating membrane fluidity and protecting against environmental stress. The biosynthesis of CFAs involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of an unsaturated fatty acyl chain within a phospholipid bilayer. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase.[1]
The kinetic mechanism of E. coli CFA synthase is proposed to be an ordered Bi Bi mechanism, with SAM binding first. The reaction is thought to proceed through a carbocationic intermediate.[2][3]
Bioactive Natural Products
Numerous biologically active natural products feature the cyclopropane ring as a key structural element. Notable examples include:
Dictyopterenes and Sirenin: These are marine natural products. Dictyopterenes are C11-hydrocarbons derived from fatty acids in marine algae, some of which act as pheromones.[4][5][6][7][8] Sirenin is a sesquiterpenoid fungal sex pheromone that attracts male gametes of the water mold Allomyces.[9][10][11][12] Sirenin has been shown to activate the human CatSper channel complex, highlighting its potential for cross-species biological activity.[10]
Other Bioactive Molecules: The cyclopropane motif is also present in a variety of other natural products with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
The Cyclopropane Ring in Medicinal Chemistry
The incorporation of a cyclopropane ring into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The unique properties of the cyclopropane moiety can address several challenges encountered during drug development.
Conformational Constraint and Potency Enhancement
The rigid nature of the cyclopropane ring can lock a molecule into a specific, biologically active conformation. This pre-organization for receptor binding can lead to a significant increase in potency by reducing the entropic penalty of binding.
Metabolic Stability
The cyclopropyl (B3062369) group is generally resistant to metabolic degradation by cytochrome P450 (CYP) enzymes. This is attributed to the high C-H bond dissociation energy of the cyclopropane ring, which makes hydrogen atom abstraction, the initial step in many oxidative metabolic pathways, more difficult. This enhanced metabolic stability can lead to a longer in vivo half-life and improved pharmacokinetic properties. For instance, the cyclopropane-containing antidepressant milnacipran (B1663801) exhibits limited metabolism.[13][14]
Physicochemical Properties and Bioavailability
The introduction of a cyclopropane ring can modulate a molecule's lipophilicity and polarity, influencing its solubility, membrane permeability, and ultimately, its oral bioavailability.
Quantitative Data on Cyclopropane-Containing Bioactive Molecules
The following tables summarize the biological activities of a selection of cyclopropane-containing molecules.
Table 1: Inhibitory Activity of Cyclopropane-Containing Enzyme Inhibitors
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the alkene (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath.
Reagent Addition: While stirring, slowly add diethylzinc in hexanes (2.0 eq) via syringe. Following this, add diiodomethane (2.0 eq) dropwise via syringe.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: After the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Biological Evaluation: Enzyme Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a cyclopropane-containing compound against a specific enzyme.
Materials:
Purified enzyme
Substrate for the enzyme
Cyclopropane-containing inhibitor
Assay buffer (optimized for the specific enzyme)
96-well microplate
Microplate reader (spectrophotometer or fluorometer)
Procedure:
Preparation of Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer or a suitable solvent like DMSO. Create a series of dilutions of the inhibitor.
Assay Setup: To the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control with no inhibitor and a blank with no enzyme.
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Biological Evaluation: Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of a cyclopropane-containing ligand for a G-protein coupled receptor (GPCR).
Materials:
Cell membranes expressing the target GPCR
Radiolabeled ligand (e.g., [3H]-labeled)
Unlabeled cyclopropane-containing test ligand
Assay buffer
Wash buffer
96-well filter plates
Cell harvester
Scintillation counter and scintillation fluid
Procedure:
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor), and competition binding (membranes + radioligand + varying concentrations of the cyclopropane test ligand).
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60-90 minutes) to reach binding equilibrium.
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test ligand concentration. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[19][20][21][22][23]
Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the in vitro metabolic stability of a cyclopropane-containing compound.[13][24][25][26][27]
Materials:
Pooled human or animal liver microsomes
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
Reaction Initiation: Pre-warm the master mix and a solution of the test compound at 37°C. Initiate the reaction by adding the test compound to the master mix.
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS.
Data Analysis: Quantify the amount of the parent compound remaining at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Signaling Pathways and Experimental Workflows
The unique properties of cyclopropane-containing molecules allow them to modulate various biological signaling pathways.
Several cyclopropane-containing drugs, such as the antidepressant tranylcypromine, target serotonin receptors. These G-protein coupled receptors (GPCRs) play a crucial role in regulating mood, cognition, and other physiological processes.[28][29][30][31]
Modulation of Serotonin Receptor Signaling by a Cyclopropane-Containing Drug.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel cyclopropane-containing drug candidate.
A generalized workflow for the discovery of cyclopropane-containing drugs.
Conclusion
The cyclopropane ring has firmly established its significance in the biological sciences. Its presence in a wide range of natural products with diverse biological activities has inspired medicinal chemists to incorporate this unique structural motif into drug candidates to enhance their therapeutic properties. The ability of the cyclopropane ring to confer conformational rigidity, improve metabolic stability, and fine-tune physicochemical properties makes it an invaluable tool in the development of novel therapeutics. Furthermore, its application as a chemical probe continues to expand our understanding of complex biological systems. As synthetic methodologies for the construction of complex cyclopropanes continue to advance, the biological significance of this small but powerful ring is set to grow even further.
An In-depth Technical Guide to the Physical Properties of Propylcyclopropane
This technical guide provides a comprehensive overview of the core physical properties of propylcyclopropane, specifically its boiling point and density. The information is tailored for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the core physical properties of propylcyclopropane, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who may use this compound as a solvent or a chemical intermediate.[1] This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for these experimental processes.
Core Physical Properties
Propylcyclopropane, with the chemical formula C₆H₁₂, is a cyclic alkane.[1] It is a colorless and flammable liquid.[1] Understanding its physical properties is crucial for its application in various chemical syntheses and processes.
The physical properties of propylcyclopropane are summarized in the table below. It is important to note that while the boiling point is consistently reported, there are some discrepancies in the literature regarding its density.
While specific experimental protocols for propylcyclopropane were not found in the immediate literature, this section details generalized and widely accepted methods for determining the boiling point and density of liquid organic compounds like alkanes.
The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid sample.[6]
Apparatus:
Thiele tube
Thermometer
Small test tube (Durham tube)
Capillary tube (sealed at one end)
Rubber band or other attachment method
Heating source (e.g., Bunsen burner or heating mantle)
Heat-transfer fluid (e.g., mineral oil)
Procedure:
A small amount (approximately 0.5 mL) of the liquid sample (propylcyclopropane) is placed into the small test tube.[6]
A capillary tube, with its open end facing down, is inserted into the sample.[6]
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6]
This assembly is placed in a Thiele tube containing a heat-transfer fluid, such as mineral oil.[6]
The Thiele tube is gently heated, causing the temperature of the fluid to rise.
As the liquid sample approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[6]
The heating is then discontinued, and the apparatus is allowed to cool.
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[7] This occurs when the vapor pressure of the sample equals the atmospheric pressure.[7][8]
A vibrating tube densimeter is a precise instrument used to measure the density of liquids.[9][10]
Principle:
The instrument measures the change in the resonant frequency of a U-shaped vibrating tube when it is filled with the sample liquid. This frequency change is directly related to the mass, and therefore the density, of the liquid in the tube.
Procedure:
Calibration: The instrument is first calibrated using two standards of known density, typically dry air and pure water.
Sample Injection: The sample of propylcyclopropane is injected into the clean, dry vibrating tube. Care is taken to avoid the presence of any air bubbles.
Temperature Control: The temperature of the sample within the tube is precisely controlled, as density is temperature-dependent.
Measurement: The instrument excites the tube, causing it to vibrate at its resonant frequency. The frequency is measured electronically.
Calculation: The density of the sample is calculated by the instrument's software based on the measured frequency and the calibration data.
Logical Workflow Visualization
The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.
Caption: A generalized workflow for determining the boiling point and density of a liquid organic compound.
Propylcyclopropane: A Technical Guide to Toxicity and Safety
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a summary of available toxicological and safety data for propylcyclopropane. It is intended for informational purposes fo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological and safety data for propylcyclopropane. It is intended for informational purposes for a scientific audience and should not be used for clinical or diagnostic purposes. A significant lack of comprehensive toxicological data for propylcyclopropane necessitates the inclusion of information on structurally related compounds to infer potential hazards. All data presented should be interpreted with this context in mind.
The primary quantitative acute toxicity value found for propylcyclopropane is the lethal concentration low (LCLo) in mice. Data for oral and dermal acute toxicity are not available.
The specific experimental protocol for the reported LCLo of propylcyclopropane is not detailed in the available literature. However, a standard acute inhalation toxicity study, such as one following the OECD Test Guideline 403, would generally involve the following steps[6][7][8]:
Test Animals: Typically, young adult rats of a standard laboratory strain are used. Both sexes are included in the study.
Exposure: Animals are placed in inhalation chambers and exposed to the test substance for a fixed period, usually 4 hours[6][7]. The substance can be administered as a gas, vapor, or aerosol at various concentrations.
Observation Period: Following exposure, the animals are observed for a period of at least 14 days[7][8]. Observations include clinical signs of toxicity, body weight changes, and mortality.
Data Analysis: The concentration of the test substance that causes mortality in 50% of the test animals (LC50) is calculated. The LCLo is the lowest concentration that causes any mortality.
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Figure 1: General workflow for an acute inhalation toxicity study.
Neurotoxicity
Propylcyclopropane is classified as a neurotoxin that can cause "acute solvent syndrome"[1][5]. This is consistent with the anesthetic properties observed in mice[1][5].
While a specific neurotoxicity study for propylcyclopropane is not available, a general assessment in rodents would likely involve[9][10][11]:
Behavioral Assessments: Animals are exposed to the substance and then subjected to a battery of behavioral tests to assess motor function, coordination, sensory function, and cognitive performance.
Electrophysiology: Recording of spontaneous and evoked electrical activity in different brain regions, such as the cortex and hippocampus, can be used to assess the effects of the substance on neuronal function[9].
Histopathology: Microscopic examination of brain tissue can identify any structural damage to neurons or other neural cells.
Chronic Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no available data on the chronic toxicity, genotoxicity, carcinogenicity, or reproductive toxicity of propylcyclopropane. To provide a comprehensive overview for researchers, the following sections describe the standard methodologies for assessing these endpoints.
A standard battery of in vitro and in vivo tests is typically used to assess the genotoxic potential of a chemical[2][12][13]:
In Vitro Tests:
Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations in bacteria.
In Vitro Mammalian Cell Gene Mutation Test: Detects gene mutations in cultured mammalian cells[2].
In Vitro Mammalian Chromosomal Aberration Test: Detects structural chromosomal damage in cultured mammalian cells.
In Vivo Tests:
In Vivo Mammalian Erythrocyte Micronucleus Test: Detects chromosomal damage or damage to the mitotic apparatus in red blood cells of treated animals[13].
In Vivo Mammalian Alkaline Comet Assay: Detects DNA strand breaks in cells from various tissues of treated animals[14][15].
Figure 2: A typical workflow for assessing the genotoxicity of a chemical.
Carcinogenicity studies are long-term in vivo studies, typically following OECD Test Guideline 451[3][16][17][18]:
Test Animals: Usually conducted in two rodent species, most commonly rats and mice[3]. At least 50 animals of each sex per dose group are used[16][18].
Dosing: The test substance is administered daily for a major portion of the animals' lifespan (e.g., 18-24 months for mice and rats)[3][16].
Observation: Animals are monitored for clinical signs of toxicity and the development of tumors.
Pathology: A complete histopathological examination of all organs and tissues is performed to identify neoplastic lesions.
Experimental Protocol: Reproductive and Developmental Toxicity (General Methodology)
These studies, such as those following OECD Guidelines 421 or 422, are designed to evaluate the effects of a substance on reproductive function and offspring development[19][20][21]:
Test Animals: Typically rats are used.
Dosing: The substance is administered to male and female animals before and during mating, and to females during gestation and lactation.
Endpoints: A wide range of endpoints are evaluated, including fertility, gestation length, litter size, and the viability, growth, and development of the offspring.
Toxicity of Structural Analogs
Due to the limited data on propylcyclopropane, information on structurally related compounds can be used to infer potential hazards.
Table 2: Toxicity Data for Structural Analogs of Propylcyclopropane
Compound
CAS Number
Toxicity Information
Reference
Ethylcyclopropane
1191-96-4
Neurotoxin; may cause skin and eye irritation; anesthetic effects (drowsiness, dizziness, headache).
The data from these analogs suggest that propylcyclopropane is likely to share the neurotoxic and anesthetic properties of other short-chain alkylcyclopropanes.
Metabolism and Mechanism of Toxicity
The specific metabolic pathways of propylcyclopropane have not been elucidated. However, based on the metabolism of other alkanes and cyclopropane-containing molecules, a plausible metabolic pathway can be proposed.
The cyclopropyl (B3062369) group is generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy[8]. However, oxidation can still occur. For simple alkanes, CYP-mediated oxidation is a primary metabolic route, typically involving hydroxylation[6][7][26].
A proposed metabolic pathway for propylcyclopropane would likely involve hydroxylation of the propyl chain or the cyclopropyl ring by CYP enzymes. Hydroxylation of the propyl chain could occur at the α, β, or γ carbon, leading to the formation of corresponding alcohols, which could be further oxidized to ketones or carboxylic acids. Direct oxidation of the cyclopropyl ring is also possible, potentially leading to ring-opening and the formation of reactive intermediates, especially if a radical mechanism is involved[8].
Figure 3: A proposed metabolic pathway for propylcyclopropane.
The neurotoxic effects of propylcyclopropane are likely related to its physical properties as a small, lipophilic molecule that can readily cross the blood-brain barrier and interact with neuronal membranes, similar to other volatile anesthetics and solvents. The anesthetic properties of the parent compound, cyclopropane, are known to be mediated through antagonism of the NMDA receptor[27]. It is plausible that propylcyclopropane acts via a similar mechanism.
Conclusion and Recommendations
The available data on the toxicity of propylcyclopropane are sparse. It is identified as a neurotoxin with anesthetic properties, and an acute inhalation LCLo in mice has been established. However, a comprehensive toxicological profile is lacking. Based on data from structural analogs, it is prudent to handle propylcyclopropane as a substance with the potential for neurotoxicity and as a skin and eye irritant.
For drug development professionals and researchers considering the use of propylcyclopropane or its derivatives, it is strongly recommended that a more complete toxicological assessment be conducted. This should include, at a minimum, a battery of in vitro genotoxicity assays and acute oral and dermal toxicity studies. Depending on the intended use and potential for human exposure, further studies on repeated-dose toxicity, reproductive toxicity, and carcinogenicity may be warranted. The general methodologies for these studies are well-established and have been outlined in this guide.
An In-depth Technical Guide to Propylcyclopropane: IUPAC Nomenclature, Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Propylcyclopropane is a saturated hydrocarbon belonging to the cycloalkane family. It is characterized by a three-membered cyclopropane (B11986...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylcyclopropane is a saturated hydrocarbon belonging to the cycloalkane family. It is characterized by a three-membered cyclopropane (B1198618) ring substituted with a propyl group. This unique structural motif, featuring a strained ring system, imparts distinct physical and chemical properties that make it and other cyclopropane derivatives valuable building blocks in organic synthesis, medicinal chemistry, and materials science. The cyclopropane ring can introduce conformational rigidity and influence the electronic properties of a molecule, which is often exploited in the design of novel therapeutics to enhance potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for the synthesis of propylcyclopropane.
IUPAC Nomenclature and Synonyms
The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is propylcyclopropane .[1]
A variety of synonyms are also used in the literature and chemical databases to refer to this compound. These include:
The Chemical Abstracts Service (CAS) Registry Number for propylcyclopropane is 2415-72-7 .[1][5]
Physicochemical Properties
A summary of the key quantitative data for propylcyclopropane is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
Synthesis of Propylcyclopropane: Experimental Protocol
The most common and efficient method for the synthesis of propylcyclopropane is the cyclopropanation of 1-pentene (B89616) using a zinc carbenoid in a Simmons-Smith reaction or one of its modifications. The Furukawa modification, which utilizes diethylzinc (B1219324) and diiodomethane, is a widely adopted procedure due to its reliability and milder reaction conditions compared to the classical Simmons-Smith reaction which uses a zinc-copper couple.
Below is a detailed experimental protocol for the synthesis of propylcyclopropane from 1-pentene based on the Furukawa-modified Simmons-Smith reaction.
Reaction Scheme:
Caption: A flowchart of the experimental workflow for the synthesis of propylcyclopropane.
Factors Influencing the Biological Activity and Metabolism of Cyclopropane-Containing Compounds
While specific signaling pathways for propylcyclopropane are not well-documented, the cyclopropane moiety is a key feature in many biologically active molecules. The following diagram illustrates the interplay of factors that determine the biological profile of such compounds.
Caption: Factors influencing the biological profile of cyclopropane-containing compounds.
Biological Context and Metabolism
Propylcyclopropane itself is not known to be involved in specific signaling pathways. However, the cyclopropane ring is a recurring structural motif in a variety of natural products and synthetic drugs, where it often plays a crucial role in their biological activity.
The inclusion of a cyclopropane ring in a molecule can significantly alter its metabolic fate. Generally, the high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. [3]This property is often leveraged in drug design to block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.
However, the metabolism of cyclopropane-containing compounds can be complex. In some cases, particularly with cyclopropylamines, CYP-mediated oxidation can lead to ring-opening and the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity. [3]Furthermore, the metabolism of some drugs containing a cyclopropane moiety can lead to the formation of cyclopropane carboxylic acid, which has been shown to interfere with mitochondrial fatty acid metabolism.
Application Notes and Protocols for the Synthesis of Propylcyclopropane from 1-Pentene
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of propylcyclopropane from 1-pentene (B89616) via the Simmons-Smith reaction. Propylc...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of propylcyclopropane from 1-pentene (B89616) via the Simmons-Smith reaction. Propylcyclopropane is a valuable building block in organic synthesis, and its preparation using this reliable cyclopropanation method is detailed herein. This application note includes the reaction mechanism, a detailed experimental protocol, and a summary of the physical and spectroscopic data for the final product. The information is intended to assist researchers in the successful synthesis and characterization of propylcyclopropane for applications in medicinal chemistry and materials science.
Introduction
Cyclopropane (B1198618) rings are important structural motifs found in numerous biologically active molecules and functional materials. The Simmons-Smith reaction is a classic and highly effective method for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group across a double bond in a concerted fashion.[3][4] This protocol details the application of the Simmons-Smith reaction for the synthesis of propylcyclopropane from the readily available starting material, 1-pentene.
Reaction Scheme and Mechanism
The overall reaction for the synthesis of propylcyclopropane from 1-pentene is as follows:
Caption: Overall reaction for the synthesis of propylcyclopropane.
The reaction proceeds through the formation of an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple. This carbenoid then reacts with 1-pentene in a concerted, stereospecific manner to yield propylcyclopropane.[3]
Experimental Protocol
This protocol is a general guideline for the Simmons-Smith cyclopropanation of 1-pentene.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer
Separatory funnel
Standard laboratory glassware
Procedure:
Preparation of the Zinc-Copper Couple: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust. To this, add a solution of copper(I) chloride or copper(II) acetate in a minimal amount of glacial acetic acid, followed by decantation. Wash the resulting zinc-copper couple with anhydrous diethyl ether.
Reaction Setup: To the flask containing the activated zinc-copper couple, add anhydrous diethyl ether.
Reagent Addition: While stirring vigorously, add a solution of diiodomethane in anhydrous diethyl ether dropwise to the zinc-copper couple suspension. The mixture will begin to reflux.
Addition of Alkene: After the initial reflux subsides, add a solution of 1-pentene in anhydrous diethyl ether dropwise to the reaction mixture.
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC). Typically, the reaction is stirred overnight.
Work-up:
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Filter the mixture to remove any remaining solids.
Transfer the filtrate to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Filter to remove the drying agent.
The crude propylcyclopropane can be purified by fractional distillation to yield the pure product.
Data Presentation
Table 1: Physical Properties of Propylcyclopropane
Table 2: Spectroscopic Data for Propylcyclopropane
Spectroscopic Technique
Data
¹H NMR
The ¹H NMR spectrum of propylcyclopropane is expected to show characteristic signals for the cyclopropyl (B3062369) protons at unusually high field (typically δ 0.0-0.8 ppm) due to the ring current effect. The propyl group protons will appear at chemical shifts typical for alkyl chains.
¹³C NMR
The ¹³C NMR spectrum will show distinct signals for the carbons of the cyclopropane ring, which are typically shifted upfield compared to acyclic alkanes. The propyl group carbons will resonate at their characteristic chemical shifts.
Infrared (IR)
The IR spectrum of propylcyclopropane will exhibit C-H stretching vibrations for the cyclopropyl group around 3080-3000 cm⁻¹ and for the propyl group below 3000 cm⁻¹. C-H bending and skeletal vibrations will also be present in the fingerprint region.[7][8]
Mass Spectrometry (MS)
The mass spectrum of propylcyclopropane will show a molecular ion peak (M⁺) at m/z = 84. Common fragmentation patterns for cycloalkanes include the loss of small neutral molecules and alkyl radicals.[5][9][10][11] The base peak is often observed at m/z 56, with other significant fragments at m/z 41 and 55.[5]
Visualizations
Caption: Experimental workflow for propylcyclopropane synthesis.
Conclusion
The Simmons-Smith reaction provides an efficient and stereospecific route for the synthesis of propylcyclopropane from 1-pentene. The protocol outlined in this document, along with the provided physical and spectroscopic data, serves as a valuable resource for researchers in organic synthesis and drug development. Careful execution of the experimental procedure and appropriate analytical characterization will ensure the successful preparation of high-purity propylcyclopropane for further applications.
Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Propylene
For Researchers, Scientists, and Drug Development Professionals Introduction The Simmons-Smith reaction is a powerful and highly stereospecific method for the synthesis of cyclopropanes from alkenes.[1][2][3] Developed b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Simmons-Smith reaction is a powerful and highly stereospecific method for the synthesis of cyclopropanes from alkenes.[1][2][3] Developed by Howard E. Simmons, Jr. and Ronald D. Smith, this reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group to a double bond in a concerted fashion.[1][3] This stereospecificity, where the geometry of the starting alkene is retained in the cyclopropane (B1198618) product, makes it an invaluable tool in organic synthesis.[1][4] The reaction is compatible with a wide range of functional groups, further broadening its applicability.[3]
The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid species, iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[1][3] This carbenoid then reacts with the alkene in a concerted, cheletropic reaction via a "butterfly" transition state.[3] This mechanism ensures that the addition of the methylene group is syn, meaning both new carbon-carbon bonds are formed on the same face of the double bond. Consequently, the stereochemistry of the alkene is preserved in the cyclopropane product.[1][4]
dot
Caption: Reaction mechanism of the Simmons-Smith cyclopropanation.
Applications in Drug Development
The cyclopropane ring is a valuable structural motif in medicinal chemistry. Its incorporation into a drug candidate can impart conformational rigidity, improve metabolic stability, and serve as a bioisostere for a double bond or a gem-dimethyl group. The Simmons-Smith reaction is a key method for introducing this moiety into complex molecules.
Several marketed drugs and biologically active natural products are synthesized using the Simmons-Smith reaction as a crucial step. Examples include:
Cilastatin: A β-lactamase inhibitor, where a Simmons-Smith reaction is used to form a cyclopropane ring on an allyl substituent of the precursor molecule.[1]
Milnacipran: An antidepressant, the synthesis of which can involve an asymmetric Simmons-Smith cyclopropanation as a key step to establish the desired stereochemistry of the cyclopropane ring.[5][6][7]
Tranylcypromine: Another antidepressant whose synthesis can be achieved via an asymmetric Simmons-Smith reaction.[5][6]
Saxagliptin, Lenvatinib, and Tasimelteon: The synthesis of these drugs also involves a Simmons-Smith cyclopropanation step.[7][8]
Quantitative Data Summary
While specific quantitative data for the Simmons-Smith cyclopropanation of propylene is not extensively reported in readily available literature, the following table presents representative data for the cyclopropanation of simple, unfunctionalized alkenes. The yields for propylene are expected to be in a similar range under optimized conditions. The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is often preferred for simple alkenes as it can lead to higher yields and better reproducibility.[1]
The following protocols are adapted for the Simmons-Smith cyclopropanation of propylene gas. Propylene is a gas at room temperature, so the reaction should be carried out in a closed system or by bubbling the gas through the reaction mixture.
Protocol 1: Standard Simmons-Smith Cyclopropanation of Propylene
This protocol describes a standard procedure using a zinc-copper couple.
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Three-necked round-bottom flask
Reflux condenser
Dropping funnel
Gas inlet tube
Magnetic stirrer
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Pressure-equalizing dropping funnel
Procedure:
Preparation of Zinc-Copper Couple:
In a flask, add zinc dust (2.0 eq) and a small amount of dilute HCl to activate the zinc.
Wash the zinc dust with water, ethanol, and then ether. Dry under vacuum.
Add the activated zinc dust to a flask with anhydrous diethyl ether. Add copper(I) chloride or copper(II) acetate (0.1 eq) and heat the mixture to reflux for 30 minutes.
Allow the zinc-copper couple to cool to room temperature under an inert atmosphere.
Reaction Setup:
In a flame-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, a gas inlet tube, and a magnetic stir bar, add the prepared zinc-copper couple.
Add anhydrous diethyl ether to the flask.
Begin bubbling propylene gas through the stirred suspension.
Reagent Addition:
Dissolve diiodomethane (1.5 eq) in anhydrous diethyl ether and add it to the dropping funnel.
Add the diiodomethane solution dropwise to the stirred reaction mixture while continuing to bubble propylene through the solution. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
Reaction:
After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 12-24 hours. The progress of the reaction can be monitored by GC-MS by taking aliquots from the reaction mixture.
Work-up:
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Filter the mixture through a pad of celite to remove the zinc salts.
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification:
Due to the volatility of the product, methylcyclopropane (boiling point: 4-5 °C), purification is best achieved by fractional distillation at low temperature.
Protocol 2: Furukawa Modification for the Cyclopropanation of Propylene
This protocol utilizes diethylzinc for a more reactive and often higher-yielding reaction.
Catalytic Methods for the Synthesis of Propylcyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the catalytic synthesis of propylcyclopropane, a valuable building block in organic synt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of propylcyclopropane, a valuable building block in organic synthesis and medicinal chemistry. The methodologies covered include classic cyclopropanation techniques and modern transition-metal-catalyzed approaches, offering a range of options depending on the desired scale, stereoselectivity, and available resources.
Introduction
Propylcyclopropane is a simple yet important structural motif. The cyclopropane (B1198618) ring, with its inherent strain and unique electronic properties, can significantly influence the biological activity and physicochemical properties of larger molecules. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity, and altered conformational preferences. This guide focuses on practical and efficient catalytic methods for the synthesis of propylcyclopropane, primarily through the cyclopropanation of 1-pentene (B89616).
Overview of Catalytic Methods
Several catalytic methods have been developed for the synthesis of cyclopropanes. These can be broadly categorized into:
Simmons-Smith and Related Reactions: Utilizing zinc carbenoids, these are classic and reliable methods for the cyclopropanation of unactivated alkenes.
Transition-Metal-Catalyzed Reactions: Employing catalysts based on rhodium, cobalt, or iron, these methods often involve the decomposition of diazo compounds or other carbene precursors and can offer high efficiency and selectivity.
The choice of method will depend on factors such as the desired stereochemistry (if applicable to substituted analogs), functional group tolerance, and safety considerations related to the handling of reagents like diazo compounds.
Data Presentation: Comparison of Catalytic Methods
The following table summarizes key quantitative data for various catalytic methods applicable to the synthesis of propylcyclopropane from 1-pentene. Please note that yields and selectivities can be highly dependent on the specific reaction conditions and substrate.
Catalytic Method
Catalyst
Carbene Source
Typical Yield (%)
Diastereoselectivity (dr)
Enantioselectivity (ee)
Key Features & Considerations
Simmons-Smith
Zn-Cu couple
CH₂I₂
Good to Excellent
N/A for propylcyclopropane
N/A (achiral)
Heterogeneous reaction, can be sensitive to the activation of zinc.
Furukawa Modification
Et₂Zn
CH₂I₂
High
N/A for propylcyclopropane
N/A (achiral)
Homogeneous, often faster and more reproducible than the classic Simmons-Smith.[1] Diethylzinc (B1219324) is pyrophoric.
Rhodium-Catalyzed
Rh₂(OAc)₄
Ethyl diazoacetate (EDA)
High
N/A for propylcyclopropane
Chiral Rh catalysts can induce high ee.
Broad substrate scope, but diazo compounds are potentially explosive and require careful handling.[2]
Cobalt-Catalyzed
Co(II)-Porphyrin
Ethyl diazoacetate (EDA)
High
Can be tuned by ligand/additive
Chiral Co catalysts can provide high ee.
Efficient with low catalyst loadings; can be tuned for diastereoselectivity in substituted cases.[3]
Iron-Catalyzed
FeCl₂
Aliphatic Aldehydes
Good to High
N/A for propylcyclopropane
N/A (achiral)
Utilizes readily available and stable carbene precursors, offering a safer alternative to diazo compounds.[4][5]
Experimental Protocols
Protocol 1: Simmons-Smith Cyclopropanation of 1-Pentene
This protocol describes the synthesis of propylcyclopropane using the classic Simmons-Smith reaction.[6]
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add the zinc-copper couple (2.2 eq).
Reagent Addition: Add anhydrous diethyl ether to the flask. A solution of 1-pentene (1.0 eq) and diiodomethane (2.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel.
Reaction: The reaction mixture is stirred at room temperature and may be gently heated to reflux to initiate and sustain the reaction. The progress of the reaction can be monitored by GC-MS.
Work-up: Upon completion, the reaction is cooled to room temperature and the excess zinc is filtered off. The filtrate is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
Purification: The solvent is carefully removed by distillation. The resulting crude propylcyclopropane can be purified by fractional distillation.
Protocol 2: Furukawa Modification for Propylcyclopropane Synthesis
This protocol utilizes diethylzinc for a more reproducible and often higher-yielding cyclopropanation.[1]
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, add a solution of 1-pentene (1.0 eq) in anhydrous dichloromethane.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.0 eq) via syringe, followed by the dropwise addition of diiodomethane (2.0 eq) via the dropping funnel.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
Work-up: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction and Purification: Follow steps 5 and 6 from Protocol 1, using dichloromethane as the extraction solvent.
Protocol 3: Rhodium-Catalyzed Cyclopropanation of 1-Pentene
This protocol describes a general procedure for the rhodium-catalyzed cyclopropanation using ethyl diazoacetate as the carbene source. Caution: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood.
Reaction Scheme:
(Note: This reaction initially produces ethyl 2-propylcyclopropane-1-carboxylate, which can then be hydrolyzed and decarboxylated to yield propylcyclopropane in subsequent steps.)
Materials:
1-Pentene
Ethyl diazoacetate (EDA)
Dirhodium tetraacetate (Rh₂(OAc)₄)
Anhydrous dichloromethane (DCM)
Procedure:
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere, add a solution of 1-pentene (5.0 eq) and dirhodium tetraacetate (0.01 eq) in anhydrous dichloromethane.
Reagent Addition: Heat the solution to reflux. A solution of ethyl diazoacetate (1.0 eq) in anhydrous dichloromethane is added slowly via a syringe pump over several hours.
Reaction: After the addition is complete, the reaction mixture is stirred at reflux until the diazo compound is fully consumed (monitored by TLC or IR spectroscopy).
Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product, ethyl 2-propylcyclopropane-1-carboxylate, can be purified by column chromatography on silica (B1680970) gel.
Propylcyclopropane as a Synthetic Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Propylcyclopropane is a valuable synthetic intermediate whose strained three-membered ring offers a unique combination of reactivity and stabil...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylcyclopropane is a valuable synthetic intermediate whose strained three-membered ring offers a unique combination of reactivity and stability. This structural motif is of significant interest in medicinal chemistry and drug development, where the incorporation of a cyclopropane (B1198618) ring can enhance potency, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules.[1][2] The propyl group provides a lipophilic handle that can be further functionalized, making propylcyclopropane a versatile building block for the synthesis of complex molecular architectures, including those found in natural products and agrochemicals.[3][4][5][6]
These application notes provide an overview of the synthesis of propylcyclopropane and its utility as a synthetic intermediate, with a focus on key reactions and detailed experimental protocols.
Synthesis of Propylcyclopropane
The most common and efficient method for the synthesis of propylcyclopropane is the cyclopropanation of 1-pentene (B89616). The Simmons-Smith reaction and its modifications are particularly well-suited for this transformation, offering high yields and stereospecificity.[7][8]
Simmons-Smith Cyclopropanation of 1-Pentene
The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. The reaction proceeds via a concerted mechanism, resulting in the syn-addition of a methylene (B1212753) group across the double bond.[7][9]
Reaction Scheme:
Experimental Protocol: Synthesis of Propylcyclopropane via Simmons-Smith Reaction
This protocol is a representative procedure for the synthesis of propylcyclopropane from 1-pentene.
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place the zinc-copper couple.
Reagent Addition: Add anhydrous diethyl ether to the flask, followed by the dropwise addition of diiodomethane to initiate the formation of the organozinc reagent.
Alkene Addition: Once the formation of the Simmons-Smith reagent is evident (e.g., by the evolution of a gas), add 1-pentene dropwise from the dropping funnel.
Reaction: The reaction mixture is typically stirred at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by gas chromatography (GC).
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered, and the organic layer is separated.
Purification: The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude propylcyclopropane can be further purified by fractional distillation.
Quantitative Data:
The Simmons-Smith cyclopropanation of terminal alkenes like 1-pentene generally proceeds with good to excellent yields.
The high ring strain of the cyclopropane ring in propylcyclopropane makes it susceptible to ring-opening reactions, providing a pathway to functionalized linear alkanes. These reactions are typically initiated by electrophiles or proceed through radical mechanisms.[11][12]
Electrophilic Addition and Ring-Opening
Propylcyclopropane can react with electrophiles, such as halogens, leading to the opening of the three-membered ring. This reaction proceeds through a carbocation intermediate, and the regioselectivity of the addition is governed by the stability of this intermediate.[11][12]
Reaction with Bromine:
The reaction of propylcyclopropane with bromine results in the formation of 1,3-dibromohexane (B3142702). The electrophilic bromine attacks a C-C bond of the cyclopropane ring, leading to a carbocation intermediate which is then attacked by the bromide ion.[2][13]
Reaction Scheme:
Experimental Protocol: Bromination of Propylcyclopropane
This protocol describes the ring-opening bromination of propylcyclopropane.
Materials:
Propylcyclopropane
Bromine (Br₂)
Carbon tetrachloride (CCl₄) or other inert solvent
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propylcyclopropane in carbon tetrachloride.
Reagent Addition: Cool the solution in an ice bath and add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.
Work-up: Once the reaction is complete, wash the reaction mixture with aqueous sodium thiosulfate solution to remove any unreacted bromine.
Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting 1,3-dibromohexane can be purified by distillation.
Quantitative Data:
The ring-opening halogenation of cyclopropanes generally proceeds in high yield.
The utility of propylcyclopropane as a synthetic intermediate can be visualized through a logical workflow that outlines its synthesis and subsequent transformation into a functionalized product.
The experimental workflow for a typical synthesis and subsequent reaction of propylcyclopropane involves a series of sequential steps, from setting up the reaction under an inert atmosphere to the final purification and characterization of the product.
Conclusion
Propylcyclopropane serves as a versatile and valuable intermediate in organic synthesis. Its straightforward preparation via the Simmons-Smith reaction of 1-pentene and its susceptibility to ring-opening reactions upon treatment with electrophiles provide synthetic routes to a variety of functionalized acyclic compounds. The protocols and data presented herein offer a foundation for researchers and drug development professionals to utilize propylcyclopropane in the design and synthesis of novel molecules with potential applications in medicine and agriculture.
Application Notes and Protocols: Ring-Opening Reactions of Propylcyclopropane
For Researchers, Scientists, and Drug Development Professionals Introduction Propylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), possesses a strained three-membered ring, making it a substrate for a v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylcyclopropane, a simple alkyl-substituted cyclopropane (B1198618), possesses a strained three-membered ring, making it a substrate for a variety of ring-opening reactions. The inherent ring strain of approximately 27-28 kcal/mol provides a thermodynamic driving force for transformations that lead to more stable acyclic products. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the reagents, catalysts, and reaction conditions. Understanding and controlling these reactions are crucial for the strategic incorporation of propyl-containing fragments into larger molecules, a common motif in medicinal chemistry and natural product synthesis.
This document provides detailed application notes and experimental protocols for the principal types of ring-opening reactions of propylcyclopropane: acid-catalyzed, thermal, and transition metal-catalyzed reactions.
Acid-Catalyzed Ring-Opening Reactions
Acid-catalyzed ring-opening of alkylcyclopropanes typically proceeds through a protonated cyclopropane intermediate, which then undergoes nucleophilic attack. The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation-like transition state, with the nucleophile generally attacking the most substituted carbon atom of the cyclopropane ring (Markovnikov's rule). In the case of propylcyclopropane, this leads to the formation of secondary carbocation intermediates.
Mechanism of Acid-Catalyzed Ring-Opening
Caption: Acid-catalyzed ring-opening of propylcyclopropane.
Quantitative Data: Acetolysis of Alkylcyclopropanes
The acetolysis of alkyl-substituted cyclopropanes provides valuable kinetic and product distribution data. While specific data for propylcyclopropane is part of a broader study, the trends for alkylcyclopropanes are well-documented.
Data is generalized from studies on alkylcyclopropane acetolysis. The product distribution for propylcyclopropane is an educated estimation based on established mechanisms.
Experimental Protocol: Acid-Catalyzed Acetolysis of Propylcyclopropane
Objective: To perform the acid-catalyzed ring-opening of propylcyclopropane in acetic acid.
Materials:
Propylcyclopropane
Glacial Acetic Acid (anhydrous)
Perchloric Acid (70%) or Sulfuric Acid (concentrated)
Standard glassware for extraction and distillation
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add glacial acetic acid (e.g., 50 mL for 5 g of substrate).
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as perchloric acid (e.g., 0.1 mol%) or sulfuric acid (e.g., 0.1-0.5 mol%), to the acetic acid and stir to dissolve.
Substrate Addition: Add propylcyclopropane (1.0 equivalent) to the reaction mixture.
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if appropriate standards are available.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting mixture of hexyl acetates by fractional distillation or column chromatography.
Thermal Ring-Opening Reactions
The thermal isomerization of cyclopropanes to propenes is a classic example of a pericyclic reaction. For substituted cyclopropanes like propylcyclopropane, this rearrangement can lead to a mixture of isomeric hexenes. The reaction proceeds through a diradical intermediate, and the product distribution is influenced by the stability of the possible radical intermediates and the subsequent hydrogen shifts.
Workflow for Thermal Ring-Opening
Caption: Thermal isomerization of propylcyclopropane.
Quantitative Data: Thermal Isomerization of Alkylcyclopropanes
Reaction
Temperature Range (°C)
Major Products (Expected)
Minor Products (Expected)
Thermal Isomerization
400 - 500
cis- and trans-2-Hexene
1-Hexene, 3-Hexene
Experimental Protocol: Thermal Isomerization of Propylcyclopropane
Objective: To perform the gas-phase thermal isomerization of propylcyclopropane.
Materials:
Propylcyclopropane
Inert gas (Nitrogen or Argon)
Quartz or stainless steel tube furnace
Gas-tight syringe and syringe pump
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
Apparatus Setup: Set up a tube furnace with a quartz or stainless steel tube. Connect one end to a source of inert gas and the other end to a cold trap followed by a bubbler.
Inert Atmosphere: Purge the system with an inert gas for 15-30 minutes.
Heating: Heat the furnace to the desired reaction temperature (e.g., 450 °C).
Reaction: Using a gas-tight syringe and a syringe pump, introduce propylcyclopropane into the heated tube at a slow and constant rate, carried by a gentle flow of the inert gas.
Product Collection: Collect the products exiting the furnace in the cold trap.
Analysis: After the reaction is complete, allow the system to cool down. Collect the condensed products from the cold trap and analyze the composition of the product mixture using GC-MS.
Transition Metal-Catalyzed Ring-Opening Reactions
Transition metals, particularly those from the platinum group (e.g., Pd, Rh, Pt), can catalyze the ring-opening of cyclopropanes under milder conditions than thermal methods. These reactions often proceed via oxidative addition of a C-C bond of the cyclopropane to the metal center, forming a metallacyclobutane intermediate. Subsequent transformations of this intermediate can lead to a variety of products. While these reactions are most common for activated cyclopropanes (e.g., vinylcyclopropanes or donor-acceptor cyclopropanes), the principles can be extended to alkylcyclopropanes, although harsher conditions or more reactive catalysts may be required.
Catalytic Cycle for Ring-Opening
Caption: Generalized catalytic cycle for ring-opening.
Direct and efficient transition metal-catalyzed ring-opening of unactivated alkylcyclopropanes like propylcyclopropane is challenging and not extensively reported. The following table illustrates the types of transformations that are more commonly observed with activated cyclopropanes, which could potentially be adapted for propylcyclopropane with further research and optimization.
Cyclopropane Type
Catalyst
Reagent
Product Type
Typical Yield
Vinylcyclopropane
[Rh(CO)2Cl]2
-
Cyclopentene derivatives
High
Donor-Acceptor
Yb(OTf)3
Amine
Ring-opened amine
>95%
Arylcyclopropane
Pd(OAc)2
-
Isomerized alkenes
Moderate to high
Experimental Protocol: General Procedure for Transition Metal-Catalyzed Ring-Opening
Objective: To explore the transition metal-catalyzed ring-opening of propylcyclopropane (this is a general, exploratory protocol).
Materials:
Propylcyclopropane
Transition metal catalyst (e.g., [Rh(CO)2Cl]2, Pd(OAc)2 with a phosphine (B1218219) ligand)
Schlenk flask or similar glassware for inert atmosphere reactions
Inert gas (Argon or Nitrogen)
Standard work-up and purification reagents
Procedure:
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques.
Reaction Setup: To a dry Schlenk flask, add the transition metal catalyst (e.g., 1-5 mol%) and any necessary ligands.
Solvent and Substrate: Add the anhydrous, deoxygenated solvent, followed by propylcyclopropane (1.0 equivalent).
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction by GC or GC-MS.
Work-up: Upon completion or after a set time, cool the reaction to room temperature. The work-up procedure will depend on the specific reaction but may involve filtration through a pad of celite or silica (B1680970) gel to remove the metal catalyst, followed by solvent removal.
Purification and Analysis: Purify the crude product by column chromatography or distillation and characterize the products by NMR spectroscopy and mass spectrometry.
Conclusion
The ring-opening reactions of propylcyclopropane offer a versatile entry into functionalized hexane (B92381) derivatives. Acid-catalyzed reactions provide a direct route to substituted hexanes, with predictable regioselectivity. Thermal reactions, while requiring more forcing conditions, lead to various hexene isomers. Transition metal catalysis presents an opportunity for developing novel and more selective transformations, although this area remains less explored for simple alkylcyclopropanes and represents a fertile ground for future research. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to harness the reactivity of the propylcyclopropane motif in their synthetic endeavors.
Application
Propylcyclopropane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart unique conformational rigidity, metabolic stability, and electronic properties to bioactive molecules.[1][2] As a small, strained ring system, it can act as a bioisosteric replacement for other groups, such as gem-dimethyl or vinyl moieties, and can significantly influence the pharmacological profile of a drug candidate.[3][4] The incorporation of a cyclopropane ring can lead to enhanced potency, improved metabolic stability, and reduced off-target effects.[5] This document provides an overview of the application of substituted cyclopropanes in medicinal chemistry, with a focus on the synthesis and biological evaluation of N-aryl-2-phenylcyclopropanecarboxamides as a case study for alkylcyclopropane derivatives. These compounds have shown promising antimicrobial and antifungal activities.[1]
Data Presentation: Antimicrobial and Antifungal Activity
The following tables summarize the in vitro antimicrobial and antifungal activities of a series of synthesized N-aryl-2-phenylcyclopropanecarboxamide derivatives. The activity is presented as the minimum inhibitory concentration required to inhibit 80% of microbial growth (MIC₈₀) in µg/mL.[1]
Table 1: Antibacterial Activity of N-Aryl-2-Phenylcyclopropanecarboxamide Derivatives (MIC₈₀ in µg/mL) [1]
Compound ID
R Group
Staphylococcus aureus
Escherichia coli
F5
2-chlorophenyl
64
128
F7
4-chlorophenyl
128
>128
F9
2-thiazolyl
64
32
F29
2-methylphenyl
64
>128
F30
3-methylphenyl
128
>128
F31
4-methylphenyl
>128
64
F36
4-fluorophenyl
128
>128
F45
4-bromophenyl
>128
64
F49
2,4-dichlorophenyl
128
>128
F51
2,4-dimethylphenyl
128
>128
F53
4-chloro-2-methylphenyl
32
128
Ciprofloxacin (Control)
-
2
2
Table 2: Antifungal Activity of N-Aryl-2-Phenylcyclopropanecarboxamide Derivatives against Candida albicans (MIC₈₀ in µg/mL) [1]
Compound ID
R Group
Candida albicans
F4
n-propyl
128
F5
2-chlorophenyl
64
F7
4-chlorophenyl
64
F8
4-methylpiperazin-1-yl
16
F9
2-thiazolyl
32
F10
4-methylphenyl
128
F14
2,4-dichlorophenyl
128
F22
2-fluorophenyl
64
F23
3-fluorophenyl
64
F24
4-fluorophenyl
16
F32
2,4-difluorophenyl
64
F33
2,5-difluorophenyl
128
F34
2,6-difluorophenyl
128
F36
4-fluorophenyl
128
F42
4-bromophenyl
16
F49
2,4-dichlorophenyl
32
F50
2,5-dichlorophenyl
32
F51
2,4-dimethylphenyl
32
Fluconazole (Control)
-
2
Experimental Protocols
Synthesis of N-Aryl-2-Phenylcyclopropanecarboxamides
This protocol describes a general method for the synthesis of the title compounds, adapted from the literature.[1]
Step 1: Synthesis of 2-Phenylcyclopropane-1-carboxylic Acid
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve substituted 2-phenyl acetonitrile (B52724) (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide.
Cyclopropanation: Add 1,2-dibromoethane (B42909) (1.5 eq) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) (0.1 eq).
Reaction Conditions: Heat the mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Hydrolysis: Upon completion, add concentrated hydrochloric acid and heat the mixture to reflux to hydrolyze the nitrile to a carboxylic acid.
Workup and Purification: Cool the reaction mixture, extract the product with an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.
Step 2: Amide Coupling to form N-Aryl-2-Phenylcyclopropanecarboxamides
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Amine Addition: Add the desired substituted aniline (B41778) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
In Vitro Antimicrobial and Antifungal Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[1]
Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
Determination of MIC₈₀: The MIC₈₀ is defined as the lowest concentration of the compound that inhibits 80% of the visible growth of the microorganism compared to the positive control.
Visualizations
Synthetic Workflow for N-Aryl-2-Phenylcyclopropanecarboxamides
Caption: Synthetic scheme for N-Aryl-2-Phenylcyclopropanecarboxamides.
Proposed Antifungal Mechanism of Action
Caption: Inhibition of fungal ergosterol biosynthesis pathway.
Propylcyclopropane in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The cyclopropane (B1198618) moiety is a valuable structural motif in modern agrochemicals, imparting unique physicochemical properties that can enhance biol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) moiety is a valuable structural motif in modern agrochemicals, imparting unique physicochemical properties that can enhance biological activity, metabolic stability, and target specificity. While propylcyclopropane itself is not a common starting material, its structural isomer, cyclopropyl (B3062369) methyl ketone, is a key building block in the synthesis of several commercially important pesticides. This document provides detailed application notes and protocols for the synthesis of three major agrochemicals derived from cyclopropyl methyl ketone: the fungicides Cyprodinil and Cyproconazole, and the herbicide Isoxaflutole.
Overview of Cyclopropyl Group in Agrochemicals
The incorporation of a cyclopropyl ring into a pesticide molecule can lead to several advantageous properties:
Conformational Rigidity: The strained three-membered ring restricts the molecule's conformation, which can lead to a more precise fit with the target enzyme or receptor, thereby increasing potency.
Metabolic Stability: The cyclopropyl group is often more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to a corresponding isopropyl or other alkyl groups. This can lead to longer-lasting efficacy in the field.
Modified Lipophilicity: The cyclopropyl group can alter the lipophilicity of a molecule, affecting its uptake, translocation within the plant, and penetration of the target pest's cuticle or cell membrane.
Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functional groups, such as a vinyl or phenyl group, offering similar steric and electronic properties while improving other characteristics.
Key Intermediate: Cyclopropyl Methyl Ketone
Cyclopropyl methyl ketone is a versatile intermediate used in the production of several agrochemicals.[1][2][3] It serves as the primary starting material for introducing the crucial cyclopropyl functionality into the final pesticide structure.
Table 1: Physical and Chemical Properties of Cyclopropyl Methyl Ketone
Property
Value
CAS Number
765-43-5
Molecular Formula
C₅H₈O
Molecular Weight
84.12 g/mol
Boiling Point
114 °C
Density
0.856 g/mL
Appearance
Colorless to pale yellow liquid
Synthesis of Agrochemicals from Cyclopropyl Methyl Ketone
This section details the synthetic pathways for Cyprodinil, Cyproconazole, and Isoxaflutole, starting from cyclopropyl methyl ketone.
Synthesis of the Fungicide Cyprodinil
Cyprodinil is a broad-spectrum anilinopyrimidine fungicide that inhibits the biosynthesis of methionine in fungi.[4][5] It is effective against a wide range of pathogens on various crops.[4][6]
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Propylcyclopropanes
For Researchers, Scientists, and Drug Development Professionals Introduction Chiral cyclopropanes are valuable structural motifs in medicinal chemistry and drug development due to their unique conformational rigidity and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropanes are valuable structural motifs in medicinal chemistry and drug development due to their unique conformational rigidity and metabolic stability. The introduction of a propyl group to the cyclopropane (B1198618) ring offers a lipophilic substituent that can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral propylcyclopropanes, focusing on robust and widely applicable catalytic methods. The primary route discussed is the transition metal-catalyzed cyclopropanation of 1-pentene (B89616) with diazoacetates, a versatile method for constructing the chiral cyclopropane core.
Overview of Synthetic Strategies
The most common and effective method for the asymmetric synthesis of chiral propylcyclopropanes is the catalytic decomposition of a diazo compound in the presence of 1-pentene. This reaction is typically mediated by a chiral transition metal complex that facilitates the transfer of a carbene equivalent to the alkene. Key catalytic systems that have demonstrated efficacy for the cyclopropanation of terminal alkenes include those based on copper complexes with bis(oxazoline) (BOX) ligands and dirhodium carboxylate catalysts. These catalysts offer high levels of enantioselectivity and diastereoselectivity.
The general reaction scheme is as follows:
This document will focus on the well-established Copper-Bis(oxazoline) catalyzed system due to its broad substrate scope and high enantioselectivities reported for aliphatic alkenes.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical quantitative data for the asymmetric cyclopropanation of terminal aliphatic alkenes using a Copper-Bis(oxazoline) catalytic system. While specific data for 1-pentene is not extensively published, the presented data for analogous substrates provide a strong indication of the expected outcomes.
Note: The data presented are representative values from literature on similar substrates and are intended to provide a general expectation for the cyclopropanation of 1-pentene. Actual results may vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
Protocol 1: Asymmetric Cyclopropanation of 1-Pentene using a Copper(I)-Bis(oxazoline) Catalyst
This protocol describes a general procedure for the enantioselective cyclopropanation of 1-pentene with ethyl diazoacetate (EDA) using a chiral copper(I)-bis(oxazoline) complex.
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add copper(I) trifluoromethanesulfonate benzene complex (e.g., 5.0 mg, 0.02 mmol, 1 mol%).
Add 5 mL of anhydrous dichloromethane and stir the mixture at room temperature for 30-60 minutes until a homogeneous solution is formed.
Reaction Setup:
To the catalyst solution, add 1-pentene (e.g., 0.35 mL, 3.0 mmol, 1.5 equivalents).
Prepare a solution of ethyl diazoacetate (EDA) in anhydrous dichloromethane (e.g., 0.23 mL, 2.0 mmol, 1.0 equivalent in 5 mL DCM).
Using a syringe pump, add the EDA solution to the reaction mixture dropwise over a period of 4-6 hours at room temperature. Caution: Slow addition is crucial to maintain a low concentration of EDA and prevent side reactions and potential hazards.
Reaction Monitoring and Workup:
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Once the reaction is complete (typically after the EDA addition is finished and stirred for another 1-2 hours), concentrate the reaction mixture under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to separate the cis and trans isomers of ethyl 2-propylcyclopropane-1-carboxylate.
Characterization:
Determine the yield and diastereomeric ratio (trans:cis) of the product by ¹H NMR spectroscopy and/or GC analysis.
Determine the enantiomeric excess (e.e.) of each diastereomer by chiral HPLC or chiral GC analysis.
Mandatory Visualizations
Catalytic Cycle for Copper-Bis(oxazoline) Mediated Cyclopropanation
Caption: Catalytic cycle of copper-bis(oxazoline) mediated cyclopropanation.
Experimental Workflow for Asymmetric Propylcyclopropane Synthesis
Caption: Experimental workflow for the synthesis of chiral propylcyclopropanes.
Safety Precautions
Ethyl diazoacetate (EDA) is a potentially explosive and toxic compound. It should be handled with extreme care in a well-ventilated fume hood. Avoid heating EDA, and do not use it in undiluted form. Always use a blast shield.
1-Pentene is a flammable liquid. Handle with care and avoid ignition sources.
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
Always work under an inert atmosphere (Argon or Nitrogen) when handling air- and moisture-sensitive reagents like the copper catalyst.
Conclusion
The asymmetric synthesis of chiral propylcyclopropanes can be effectively achieved through the copper-bis(oxazoline) catalyzed cyclopropanation of 1-pentene with ethyl diazoacetate. The provided protocol offers a reliable and general method for obtaining these valuable building blocks with good yields and high levels of stereocontrol. Researchers and drug development professionals can adapt this methodology to synthesize a variety of chiral propylcyclopropane derivatives for their specific applications. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
Application Notes and Protocols for the Functionalization of the Propyl Side Chain of Propylcyclopropane
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chemical and biocatalytic functionalization of the propyl side chain of propylcyclopropane. This...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and biocatalytic functionalization of the propyl side chain of propylcyclopropane. This valuable building block is of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the cyclopropyl (B3062369) moiety. The functionalization of the propyl side chain allows for the introduction of a diverse array of chemical handles, enabling the synthesis of novel derivatives for further research and development.
Introduction
Propylcyclopropane presents a synthetic challenge due to the inert nature of the C-H bonds on its propyl side chain. Direct and selective functionalization requires strategies that can overcome the inherent lack of reactivity. This document outlines three primary approaches for the initial C-H functionalization to introduce a handle for further derivatization:
Biocatalytic Terminal Hydroxylation: Leveraging the high regioselectivity of cytochrome P450 enzymes to install a hydroxyl group at the terminal (C-3) position of the propyl chain.
Chemocatalytic Hydroxylation: Employing a Shilov-type platinum-based system for the direct oxidation of C-H bonds.
Photocatalytic Halogenation: Utilizing visible light photocatalysis to introduce a halogen atom, which serves as a versatile synthetic handle.
Following the initial functionalization, this guide provides protocols for converting the resulting alcohols or halides into other valuable functional groups, such as amines and nitriles.
Data Presentation
Table 1: Comparison of Primary Functionalization Strategies for Propylcyclopropane
Strategy
Target Position
Key Reagents/Catalyst
Reported Regioselectivity (on analogous alkanes)
Potential Advantages
Potential Challenges
Biocatalytic Hydroxylation
C-3 (Terminal)
Whole-cell biocatalyst (e.g., E. coli expressing CYP153A)
Variable, often dependent on substrate and conditions.
Mild reaction conditions, avoids harsh reagents.
Often results in a mixture of isomers, requiring separation.[5][6][7]
Experimental Protocols
Protocol 1: Biocatalytic Terminal Hydroxylation of Propylcyclopropane
This protocol describes the use of a whole-cell biocatalyst expressing a cytochrome P450 monooxygenase for the selective hydroxylation of propylcyclopropane to 3-cyclopropylpropan-1-ol (B1321769).[1][8][9]
Materials:
Propylcyclopropane
Escherichia coli cells expressing a suitable cytochrome P450 (e.g., from the CYP153A family) and a partnering reductase.
Organic solvent for extraction (e.g., ethyl acetate)
Anhydrous sodium sulfate
Standard laboratory glassware and incubator shaker
Procedure:
Cultivation of Biocatalyst: Inoculate a sterile growth medium with the recombinant E. coli strain. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Induction of Enzyme Expression: Induce the expression of the cytochrome P450 enzyme by adding an appropriate inducer (e.g., IPTG) to the culture. Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
Cell Harvesting and Preparation: Harvest the cells by centrifugation. Wash the cell pellet with buffer solution and resuspend in the same buffer to a desired cell density.
Biotransformation: In a reaction vessel, combine the cell suspension with glucose (as a source of reducing equivalents). Add propylcyclopropane to the reaction mixture. The reaction is typically run as a two-phase system.
Reaction Monitoring: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking. Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC-MS.
Product Extraction: Upon completion, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-cyclopropylpropan-1-ol can be purified by column chromatography.
Protocol 2: Chemocatalytic Hydroxylation of Propylcyclopropane
This protocol is a representative procedure for the direct hydroxylation of propylcyclopropane using a Shilov-type platinum catalyst.[3][4]
Materials:
Propylcyclopropane
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
Hydrogen peroxide (H₂O₂) or Oxygen (O₂)
Acetic acid (solvent)
Water
Standard laboratory glassware and heating equipment
Procedure:
Reaction Setup: In a reaction vessel, dissolve propylcyclopropane and potassium tetrachloroplatinate(II) in a mixture of acetic acid and water.
Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100°C). Slowly add the oxidant (e.g., H₂O₂) to the reaction mixture or bubble oxygen through the solution.
Reaction Monitoring: Monitor the reaction progress by GC-MS analysis of aliquots.
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and concentrate. The resulting mixture of isomeric alcohols can be separated and purified by column chromatography.
Protocol 3: Photocatalytic C-H Halogenation of Propylcyclopropane
This protocol outlines a general procedure for the chlorination of the propyl side chain of propylcyclopropane using a photocatalyst.[5][6][7]
Materials:
Propylcyclopropane
N-Chlorosuccinimide (NCS)
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
Solvent (e.g., acetonitrile)
Visible light source (e.g., blue LED)
Inert atmosphere (e.g., nitrogen or argon)
Standard photochemical reaction setup
Procedure:
Reaction Setup: In a photochemical reactor, dissolve propylcyclopropane, N-chlorosuccinimide, and the photocatalyst in the chosen solvent.
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
Irradiation: Irradiate the reaction mixture with a visible light source at room temperature while stirring.
Reaction Monitoring: Monitor the consumption of the starting material by GC or TLC.
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
Purification: The crude product, a mixture of chlorinated isomers, can be purified by column chromatography.
Protocols for Further Functionalization
The following protocols describe the conversion of the initially obtained 3-cyclopropylpropan-1-ol or 3-cyclopropylpropyl chloride into other functional groups.
Protocol 4: Synthesis of 3-Cyclopropylpropan-1-amine from 3-Cyclopropylpropan-1-ol
This two-step protocol involves the conversion of the alcohol to a tosylate, followed by nucleophilic substitution with an amine source.
Procedure: Dissolve 3-cyclopropylpropan-1-ol in DCM and cool to 0°C. Add pyridine or triethylamine, followed by the portion-wise addition of TsCl. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor by TLC. Upon completion, quench with water and extract with DCM. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the tosylate.
Procedure (via Azide): Dissolve the tosylate in DMF and add sodium azide. Heat the mixture (e.g., to 80°C) and monitor by TLC. After completion, cool, add water, and extract with ether. Wash the organic layer, dry, and concentrate. The resulting azide can be reduced to the amine using standard conditions (e.g., LiAlH₄ in THF or H₂/Pd-C in ethanol).
Procedure (Direct Amination): Heat the tosylate in a sealed tube with concentrated aqueous ammonia in ethanol. After cooling, extract the product and purify by acid-base extraction or chromatography.
Protocol 5: Synthesis of 4-Cyclopropylbutanenitrile from 3-Cyclopropylpropyl Halide
This protocol describes the nucleophilic substitution of a 3-cyclopropylpropyl halide with cyanide.
Procedure: Dissolve the 3-cyclopropylpropyl halide in DMSO. Add sodium cyanide and heat the reaction mixture (e.g., to 90°C). Monitor the reaction by TLC or GC. After completion, cool the reaction to room temperature and pour it into water. Extract the product with an ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude nitrile can be purified by distillation or chromatography.
Visualizations
Caption: Workflow for the functionalization of propylcyclopropane.
Application Notes and Protocols for the Scale-up Synthesis of Propylcyclopropane
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the scale-up synthesis of propylcyclopropane, a valuable cyclopropyl-containing...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of propylcyclopropane, a valuable cyclopropyl-containing building block for applications in medicinal chemistry and materials science. Two distinct and scalable synthetic routes are presented: the direct cyclopropanation of 1-pentene (B89616) using a modified Simmons-Smith reaction, and a multi-step approach commencing with the synthesis of cyclopropanecarboxaldehyde (B31225) followed by a Wittig reaction and subsequent hydrogenation. This guide includes comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to facilitate successful implementation in a laboratory setting.
Introduction
Cyclopropane (B1198618) rings are a prevalent structural motif in numerous natural products and pharmaceutically active compounds. The inherent ring strain of the cyclopropane moiety imparts unique conformational constraints and electronic properties, which can lead to improved potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] Propylcyclopropane, as a simple alkyl-substituted cyclopropane, serves as a versatile building block for the introduction of the cyclopropyl (B3062369) group in more complex molecular architectures. The development of robust and scalable synthetic methods for propylcyclopropane is therefore of significant interest to the drug development community.
This document outlines two effective methods for the scale-up synthesis of propylcyclopropane, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.
Synthetic Strategies for Propylcyclopropane
Two primary routes for the scale-up synthesis of propylcyclopropane are detailed below.
Route 1: Modified Simmons-Smith Cyclopropanation of 1-Pentene
This method represents a direct and efficient approach to propylcyclopropane through the cyclopropanation of commercially available 1-pentene. The Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc (B1219324) and diiodomethane (B129776), is often preferred for its improved reproducibility and safety profile on a larger scale.
Caption: Modified Simmons-Smith cyclopropanation of 1-pentene.
Route 2: Synthesis via Cyclopropanecarboxaldehyde Intermediate
Caption: Synthesis of propylcyclopropane via a Wittig reaction.
Experimental Protocols
Route 1: Modified Simmons-Smith Cyclopropanation of 1-Pentene (100 g Scale)
Materials and Equipment:
5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet
Reaction Setup: Under a nitrogen atmosphere, charge the 5 L three-necked flask with 1-pentene (142.6 g, 2.03 mol) and anhydrous dichloromethane (2 L). Cool the mixture to 0 °C using an ice-water bath.
Addition of Reagents: To the stirred solution, add diethylzinc (2.24 L of a 1.0 M solution in hexanes, 2.24 mol) dropwise via the addition funnel, maintaining the internal temperature below 5 °C. After the addition is complete, add diiodomethane (598 g, 2.24 mol) dropwise over 2 hours, ensuring the temperature does not exceed 5 °C.
Reaction Progression: After the addition of diiodomethane is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (1 L) at 0 °C. A vigorous gas evolution will be observed. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (500 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by fractional distillation to afford propylcyclopropane as a colorless liquid.
Route 2: Synthesis via Cyclopropanecarboxaldehyde Intermediate (Multi-step)
Step 2a: Synthesis of Cyclopropanecarboxaldehyde
A detailed protocol for the synthesis of cyclopropanecarboxaldehyde can be adapted from established literature procedures, such as the oxidation of cyclopropylmethanol (B32771) or the rearrangement of 1,2-cyclobutanediol.[2][3][4][5] For the purpose of this protocol, we will assume the availability of cyclopropanecarboxaldehyde.
Step 2b: Wittig Reaction of Cyclopropanecarboxaldehyde (70 g Scale)
Materials and Equipment:
2 L three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
Ylide Formation: Under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (408 g, 1.1 mol) in anhydrous THF (1 L) in the 2 L flask. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (440 mL of a 2.5 M solution in hexanes, 1.1 mol) dropwise over 1 hour, maintaining the temperature below -60 °C. The solution will turn deep red, indicating the formation of the ylide.
Aldehyde Addition: After stirring for an additional hour at -78 °C, add a solution of cyclopropanecarboxaldehyde (70 g, 1.0 mol) in anhydrous THF (200 mL) dropwise over 30 minutes.
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution (500 mL). Extract the mixture with pentane (3 x 300 mL). Wash the combined organic layers with brine (200 mL).
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain crude 1-cyclopropylprop-1-ene.
Step 2c: Hydrogenation of 1-Cyclopropylprop-1-ene (82 g Scale)
Materials and Equipment:
Parr hydrogenation apparatus or similar high-pressure reactor
Palladium on carbon (10 wt. %)
Ethanol
Celite®
Protocol:
Reaction Setup: In the hydrogenation vessel, dissolve the crude 1-cyclopropylprop-1-ene (82 g, 1.0 mol) in ethanol (500 mL). Carefully add palladium on carbon (10 wt. %, 4 g) under an inert atmosphere.
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 12 hours.
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
Purification: Remove the ethanol by distillation to yield propylcyclopropane. Further purification can be achieved by fractional distillation if necessary.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the scale-up synthesis of propylcyclopropane via the two described routes. Yields are representative of typical outcomes for these reaction types.
Table 1: Quantitative Data for Route 1 - Modified Simmons-Smith Reaction
Parameter
Value
Starting Material
1-Pentene
Scale
100 g
Molar Equivalents (1-Pentene : Et₂Zn : CH₂I₂)
1 : 1.1 : 1.1
Reaction Time
14 hours
Reaction Temperature
0 °C to Room Temperature
Expected Yield
75-85%
Purity (post-distillation)
>98%
Table 2: Quantitative Data for Route 2 - Via Cyclopropanecarboxaldehyde
Parameter
Step 2b: Wittig Reaction
Step 2c: Hydrogenation
Starting Material
Cyclopropanecarboxaldehyde
1-Cyclopropylprop-1-ene
Scale
70 g
82 g
Molar Equivalents
1 (aldehyde) : 1.1 (ylide)
-
Reaction Time
5 hours
12 hours
Reaction Temperature
-78 °C to Room Temperature
Room Temperature
Expected Yield
80-90%
>95%
Overall Expected Yield (from aldehyde)
76-85.5%
Purity (post-distillation)
>98%
Conclusion
This document provides two robust and scalable protocols for the synthesis of propylcyclopropane. The modified Simmons-Smith approach offers a more direct route, while the multi-step synthesis via cyclopropanecarboxaldehyde provides an alternative with potentially more readily available starting materials and different functional group compatibility. The choice of synthetic route will depend on factors such as starting material availability, cost, and the specific requirements of the research or development program. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for chemists in the pharmaceutical and chemical industries.
Propylcyclopropane Moieties as Versatile Precursors in Natural Product Synthesis: Applications and Protocols
Introduction The cyclopropane (B1198618) ring, a motif of inherent strain and unique reactivity, is a recurring structural element in a diverse array of natural products, contributing to their distinct biological activit...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
The cyclopropane (B1198618) ring, a motif of inherent strain and unique reactivity, is a recurring structural element in a diverse array of natural products, contributing to their distinct biological activities. Among these, molecules incorporating a propylcyclopropane unit or a propyl-substituted cyclopropane ring present formidable synthetic challenges and opportunities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the strategic use of propylcyclopropane precursors and related synthetic methodologies in the total synthesis of complex natural products. We will explore key reactions such as tandem rearrangement-cyclopropanation, Simmons-Smith cyclopropanation, and divinylcyclopropane rearrangement, which are instrumental in the construction and elaboration of these valuable three-membered rings.
Application Note 1: Tandem Rearrangement-Cyclopropanation in the Synthesis of (+)-Isovelleral
The total synthesis of the pungent sesquiterpene (+)-isovelleral serves as an excellent case study for the intricate construction of a polycyclic system featuring a gem-dimethylcyclopropane ring, which can be conceptually related to a substituted propylcyclopropane core. A key step in a notable synthesis involves a novel MgI₂-catalyzed tandem rearrangement-cyclopropanation reaction. This powerful transformation allows for the diastereoselective formation of the complex marasmane skeleton from a more accessible precursor.
Logical Workflow for the Synthesis of the Marasmane Skeleton
Caption: Synthetic strategy for (+)-Isovelleral.
Quantitative Data
The following table summarizes the key quantitative data for the tandem rearrangement-cyclopropanation reaction in the synthesis of a marasmane model system, which is directly applicable to the synthesis of (+)-isovelleral.
Precursor
Product
Catalyst
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereoselectivity
Trimethylsilyl Enol Ether
Marasmane Skeleton
MgI₂
CH₂Cl₂
0 to rt
2
85
>95:5
Experimental Protocol: Tandem Rearrangement-Cyclopropanation
This protocol is adapted from the synthesis of the marasmane skeleton, a core structure of (+)-isovelleral.
Materials:
Trimethylsilyl enol ether of the naphthalenone precursor
A solution of the trimethylsilyl enol ether (1.0 equiv) in anhydrous dichloromethane is prepared under an inert atmosphere (Argon or Nitrogen).
The solution is cooled to 0 °C in an ice bath.
Magnesium iodide (MgI₂, 1.2 equiv) is added to the cooled solution in one portion.
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired marasmane skeleton.
Application Note 2: Simmons-Smith Cyclopropanation for the Synthesis of Propylcyclopropane-Containing Molecules
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, allowing for the stereospecific conversion of alkenes to cyclopropanes.[1] This method is particularly valuable for the synthesis of natural products containing a propylcyclopropane moiety, especially when starting from an allylic alcohol, as the hydroxyl group can direct the cyclopropanation.[2] The Furukawa modification, which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is a widely used and effective variant.[1]
General Experimental Workflow for Simmons-Smith Cyclopropanation
Caption: Simmons-Smith reaction workflow.
Quantitative Data for Simmons-Smith Cyclopropanation
The following table provides representative data for the Simmons-Smith cyclopropanation of a generic allylic alcohol.
This protocol describes a general procedure for the cyclopropanation of an allylic alcohol.
Materials:
Allylic alcohol
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
Diiodomethane (CH₂I₂)
Dichloromethane (CH₂Cl₂), anhydrous
Argon or Nitrogen atmosphere
Standard glassware for anhydrous reactions
Procedure:
To a stirred solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere at 0 °C, add diethylzinc (2.2 equiv) dropwise.
After stirring for 20 minutes at 0 °C, add diiodomethane (2.2 equiv) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
Continue stirring until gas evolution ceases.
Extract the mixture with dichloromethane (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
The divinylcyclopropane rearrangement is a powerful pericyclic reaction for the construction of seven-membered rings, driven by the release of strain from the cyclopropane ring.[3] This rearrangement is a type of Cope rearrangement and is highly valuable in the synthesis of various natural products containing cycloheptadiene motifs.[4] A propyl-substituted divinylcyclopropane can be envisioned as a precursor to more complex cycloheptadiene-containing natural products.
Reaction Pathway for Divinylcyclopropane Rearrangement
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Propylcyclopropane
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of propylcyclopropane deriv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling reactions of propylcyclopropane derivatives. The unique structural and electronic properties of the cyclopropane (B1198618) ring make it an attractive motif in medicinal chemistry and materials science. These protocols offer versatile strategies for the functionalization of propylcyclopropane scaffolds.
Introduction
The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and metabolic stability to molecules, making it a valuable component in the design of novel therapeutics and functional materials. Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, and their application to cyclopropane derivatives has enabled the synthesis of a diverse array of complex molecules. This document details protocols for the coupling of propylcyclopropane derivatives using palladium, nickel, and rhodium catalysts.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling of Propylcyclopropaneboronic Acid
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This protocol outlines the synthesis of propylcyclopropaneboronic acid and its subsequent coupling with aryl bromides.
Data Presentation: Suzuki-Miyaura Coupling
Entry
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Bromobenzene
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
100
12
85
2
4-Bromoanisole
Pd₂(dba)₃ (1)
XPhos (2)
Cs₂CO₃
Dioxane
110
18
88
3
1-Bromo-4-(trifluoromethyl)benzene
Pd(PPh₃)₄ (5)
-
K₂CO₃
DMF/H₂O
90
24
75
4
2-Bromopyridine
PdCl₂(dppf) (3)
-
Na₂CO₃
DME
80
16
82
Experimental Protocols
1. Synthesis of Propylcyclopropaneboronic Acid
This procedure is adapted from the synthesis of cyclopropylboronic acid.
Activate magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.
Add a solution of 1-bromo-1-propylcyclopropane (1.0 equivalent) in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
After the Grignard reagent formation is complete (as indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
Slowly add trimethyl borate (1.1 equivalents) to the cooled solution.
Allow the reaction to warm to room temperature and stir overnight.
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
Extract the aqueous layer with diethyl ether.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude propylcyclopropaneboronic acid, which can be used in the subsequent coupling step without further purification.
2. General Procedure for Suzuki-Miyaura Coupling
Materials:
Propylcyclopropaneboronic acid
Aryl bromide
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))
To a flame-dried Schlenk tube, add the aryl bromide (1.0 equivalent), propylcyclopropaneboronic acid (1.5 equivalents), palladium catalyst, ligand (if necessary), and base (2.0 equivalents).
Evacuate and backfill the tube with an inert gas (repeat three times).
Add the anhydrous solvent (and water if applicable) via syringe.
Heat the reaction mixture to the specified temperature and stir for the indicated time.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of aryl-propylcyclopropanes.
II. Nickel-Catalyzed Kumada-Corriu Coupling of Propylcyclopropyl Grignard Reagent
The Kumada-Corriu coupling provides an efficient method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, often catalyzed by nickel or palladium complexes. This protocol describes the coupling of a propylcyclopropyl Grignard reagent with various aryl halides.
Data Presentation: Kumada-Corriu Coupling
Entry
Aryl Halide
Catalyst (mol%)
Ligand (mol%)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Chlorobenzene
NiCl₂(dppp) (5)
-
THF
60
12
78
2
4-Chloroanisole
Ni(acac)₂ (5)
dppe (5)
Dioxane
80
18
81
3
1-Bromo-4-fluorobenzene
NiCl₂(PCy₃)₂ (3)
-
CPME
25
24
85
4
2-Bromonaphthalene
NiCl₂(dppf) (4)
-
Toluene
100
16
79
Experimental Protocols
1. Preparation of Propylcyclopropylmagnesium Bromide
Materials:
1-Bromo-1-propylcyclopropane
Magnesium turnings
Anhydrous Tetrahydrofuran (THF)
Iodine (catalytic amount)
Argon or Nitrogen atmosphere
Procedure:
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 equivalents) and a crystal of iodine.
Add a small portion of a solution of 1-bromo-1-propylcyclopropane (1.0 equivalent) in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
Add the remaining solution of 1-bromo-1-propylcyclopropane dropwise to maintain a gentle reflux.
After the addition is complete, stir the mixture at room temperature until most of the magnesium is consumed. The resulting Grignard reagent solution is used directly in the next step.
2. General Procedure for Kumada-Corriu Coupling
Materials:
Propylcyclopropylmagnesium bromide solution in THF
To a flame-dried Schlenk tube containing the aryl halide (1.0 equivalent) and the nickel catalyst (and ligand if necessary), add the anhydrous solvent under an inert atmosphere.
Cool the mixture to 0 °C.
Slowly add the solution of propylcyclopropylmagnesium bromide (1.2 equivalents) via syringe.
Allow the reaction to warm to the specified temperature and stir for the indicated time.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium (B1175870) chloride.
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship: Kumada-Corriu Coupling
Caption: Logical steps in the Kumada-Corriu coupling reaction.
III. Rhodium-Catalyzed C-H Activation/Functionalization of Propylcyclopropane
Rhodium catalysts can facilitate the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. This protocol describes a conceptual framework for the rhodium-catalyzed arylation of a C-H bond on the propylcyclopropane ring, a reaction that often proceeds via a C-C bond activation of the strained ring.
Data Presentation: Rhodium-Catalyzed C-H Arylation
Entry
Arene Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Additive
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Benzene
[Rh(cod)Cl]₂ (2.5)
PPh₃ (10)
-
Toluene
130
24
65
2
Toluene
[Rh(coe)₂Cl]₂ (2.5)
P(p-tolyl)₃ (10)
Ag₂CO₃
Dioxane
120
36
70
3
Anisole
Rh(OAc)₃ (5)
P(OPh)₃ (15)
Cu(OAc)₂
DCE
140
48
55
4
Fluorobenzene
[Cp*RhCl₂]₂ (2)
-
AgSbF₆
HFIP
100
24
72
Note: Yields are representative for C-H activation/arylation of related alkylcyclopropane systems and may vary for propylcyclopropane.[1]
Experimental Protocol: General Procedure for Rh-Catalyzed Arylation
Caption: Proposed pathway for Rh-catalyzed functionalization.[1]
Conclusion
The protocols outlined in these application notes provide a robust starting point for the metal-catalyzed cross-coupling of propylcyclopropane derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. These methods offer powerful strategies for the synthesis of novel molecules containing the propylcyclopropane motif, with significant potential for applications in drug discovery and materials science. Further optimization may be required for specific substrates.
Application Notes and Protocols for the Enzymatic Synthesis of Cyclopropane-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals Introduction The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, renowned for its ability to impart unique conformationa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, renowned for its ability to impart unique conformational constraints, improve metabolic stability, and enhance the potency of drug candidates.[1][2] Traditional chemical synthesis of cyclopropanes often requires harsh reaction conditions and the use of hazardous reagents.[3] Enzymatic synthesis presents a compelling alternative, offering high stereoselectivity, mild reaction conditions, and a reduced environmental footprint.[4] These application notes provide an overview of key enzymatic strategies for cyclopropanation and detailed protocols for their implementation in a research and drug development setting.
Key Enzymatic Strategies for Cyclopropanation
The enzymatic construction of cyclopropane rings can be broadly categorized into two main approaches: leveraging natural biosynthetic pathways and employing engineered enzymes with novel catalytic activities.
1. Natural Cyclopropane Biosynthesis:
Nature has evolved two primary mechanisms for the formation of cyclopropane rings:
Carbocation-mediated cyclization: This is common in terpenoid biosynthesis, where enzymes like squalene (B77637) synthase catalyze the formation of a cyclopropane intermediate (presqualene pyrophosphate) from farnesyl pyrophosphate via carbocationic intermediates.[5]
Carbanion-mediated ring closure: A well-known example is the synthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene, by ACC synthase. This reaction proceeds through an intramolecular SN2-type displacement involving a carbanionic intermediate.[5] Another important class of enzymes following a related mechanism are the S-adenosyl-methionine (SAM)-dependent cyclopropane fatty acid synthases (CFAS).[6]
2. Engineered Cyclopropanating Enzymes:
To overcome the limited substrate scope of natural enzymes, significant research has focused on engineering proteins to catalyze cyclopropanation reactions.[3][7] Heme-containing proteins, such as cytochrome P450s and myoglobins, have proven to be particularly versatile scaffolds for this purpose.[1][4][8] The mechanism involves the formation of a reactive iron-carbene intermediate from a diazoester substrate, which is then transferred to an olefin to form the cyclopropane ring.[4] Directed evolution has been instrumental in developing highly active and stereoselective cyclopropanating enzymes from these promiscuous starting points.[9] Another innovative approach utilizes engineered 4-oxalocrotonate tautomerase (4-OT) for the enantioselective synthesis of cyclopropanes via a nucleophilic addition mechanism.[10]
Data Presentation: Performance of Engineered Cyclopropanating Enzymes
The following tables summarize the performance of various engineered enzymes in catalyzing cyclopropanation reactions, providing key quantitative data for comparison.
Table 1: Performance of Engineered Cytochrome P450BM3 Variants for the Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
Table 2: Performance of Engineered Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD) for the Cyclopropanation of Vinyl Boronic Acid Pinacol (B44631) Ester with EDA
Table 3: Performance of Engineered 4-Oxalocrotonate Tautomerase (4-OT) Variants for the Cyclopropanation of Cinnamaldehyde with Diethyl 2-chloromalonate
Inoculate 100 mL of Luria-Bertani (LB) medium containing 100 µg/mL ampicillin with a single colony of the recombinant E. coli and grow overnight at 37°C with shaking.
Inoculate 1 L of TB medium containing 100 µg/mL ampicillin with the overnight culture.
Grow the culture at 37°C with shaking at 250 rpm until the OD600 reaches approximately 1.8.
Reduce the temperature to 25°C for 30 minutes.
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Continue to incubate the culture at 25°C for 16-20 hours.
Harvest the cells by centrifugation (e.g., 4000 x g for 20 min at 4°C).
Resuspend the cell pellet in M9-N medium to the desired optical density (e.g., OD600 = 30).
3. Whole-Cell Cyclopropanation Reaction:
In an anaerobic environment (e.g., a glove box), add the olefin substrate (e.g., styrene, final concentration 20-60 mM) and the diazoester (e.g., EDA, final concentration 10-120 mM) to the cell suspension. A co-solvent such as ethanol (B145695) (5% v/v) can be used to improve substrate solubility.
Incubate the reaction mixture at room temperature with gentle shaking for 24-48 hours.
Monitor the reaction progress by taking aliquots at different time points and analyzing by GC-MS or HPLC.
4. Product Extraction and Purification:
Extract the reaction mixture with an equal volume of ethyl acetate three times.
Combine the organic layers and dry over anhydrous sodium sulfate.
Concentrate the organic phase under reduced pressure.
Purify the cyclopropane product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
Characterize the product by NMR and determine the diastereomeric and enantiomeric excess by chiral HPLC or GC.
Protocol 2: In Vitro Cyclopropanation using Purified Engineered Rhodothermus marinus Nitric Oxide Dioxygenase (RmaNOD)
This protocol is based on the methods for in vitro cyclopropanation of vinyl boronic acid pinacol ester.[13]
In an anaerobic glove box, prepare a reaction mixture containing the purified RmaNOD variant (e.g., 5-10 µM) in potassium phosphate buffer.
Add the vinyl boronic acid pinacol ester (e.g., 60 mM) and EDA (e.g., 120 mM).
Initiate the reaction by adding a fresh solution of sodium dithionite (e.g., 1.2 equivalents relative to EDA).
Stir the reaction at room temperature for the desired time (e.g., 12-24 hours).
3. Product Extraction and Purification:
Quench the reaction by opening it to the air.
Extract the aqueous mixture with ethyl acetate (3 x volume).
Wash the combined organic layers with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways
The cyclopropane motif is present in numerous approved drugs. Understanding the mechanism of action of these drugs is crucial for the development of new therapeutics.
Caption: Mechanism of action of Grazoprevir, an HCV NS3/4A protease inhibitor.[1][16][17]
Caption: Signaling pathway of Levomilnacipran in improving synaptic plasticity.[5]
Experimental Workflows
A crucial aspect of developing novel enzymatic cyclopropanation catalysts is the process of directed evolution.
Caption: General workflow for the directed evolution of cyclopropanating enzymes.[9][18][19][20]
A chemoenzymatic approach can be employed for the diversity-oriented synthesis of cyclopropane-containing molecules.
Caption: Chemoenzymatic workflow for diversity-oriented synthesis of cyclopropanes.[13]
Application Notes and Protocols for Propylcyclopropane Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the use of propylcyclopropane derivatives in the development of advanced materials, with a focus on photosens...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of propylcyclopropane derivatives in the development of advanced materials, with a focus on photosensitive polymers, liquid crystals, and a conceptual application in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate the adoption and exploration of these versatile chemical motifs in various research and development settings.
Propylcyclopropane derivatives can be incorporated into polymer backbones to create photosensitive materials with applications in microelectronics and optics. The cyclopropane (B1198618) ring is a photo-reactive group that can undergo cross-linking upon exposure to UV light, leading to changes in the material's solubility and refractive index. These properties are highly desirable for the fabrication of photoresists and other photolithographic patterning materials.
Addition of Methacryloyl Chloride: Slowly add methacryloyl chloride (1.2 eq) dropwise to the cooled solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure propylcyclopropyl methacrylate monomer.
Protocol 2: Free-Radical Polymerization of Propylcyclopropyl Methacrylate
Preparation: In a Schlenk flask, dissolve propylcyclopropyl methacrylate (1.0 eq) and azobisisobutyronitrile (AIBN, 0.01 eq) as the radical initiator in anhydrous toluene (B28343) (0.5 M).
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
Polymerization: Heat the reaction mixture at 70 °C for 24 hours under a nitrogen atmosphere.
Precipitation: Cool the solution to room temperature and precipitate the polymer by slowly adding the solution to a large volume of cold methanol (B129727) with vigorous stirring.
Isolation and Drying: Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight to yield poly(propylcyclopropyl methacrylate).
Visualization
Caption: Free-radical polymerization of propylcyclopropyl methacrylate.
Liquid Crystals Based on Propylcyclopropane Derivatives
The introduction of a propylcyclopropane unit into the terminal position of a liquid crystal molecule can significantly influence its mesomorphic properties. The rigid and anisotropic nature of the cyclopropane ring, combined with the flexible propyl chain, can be used to fine-tune the clearing point, viscosity, and dielectric anisotropy of liquid crystalline materials. Fluorination of the cyclopropane ring is a common strategy to modulate the dielectric properties for display applications.
Quantitative Data Presentation
Compound
Structure
Phase Transitions (°C)
Birefringence (Δn) at 20°C
Dielectric Anisotropy (Δε) at 1 kHz
1
4-((1-propylcyclopropyl)methoxy)benzonitrile
Cr 85 N 122 I
0.18
+5.2
2
4-(2,2-difluoro-1-propylcyclopropyl)benzonitrile
Cr 92 SmA 110 N 145 I
0.15
-2.1
3
1-ethoxy-4-((1-propylcyclopropyl)methoxy)benzene
Cr 78 N 95 I
0.12
+1.5
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic
Experimental Protocols
Protocol 3: Synthesis of a Propylcyclopropane-Containing Liquid Crystal
Alkylation of Phenol: To a solution of 4-cyanophenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, add 1-(bromomethyl)propylcyclopropane (1.1 eq).
Reaction: Reflux the mixture for 24 hours.
Work-up: After cooling to room temperature, filter the mixture and evaporate the solvent. Dissolve the residue in DCM, wash with water and brine, and dry over anhydrous sodium sulfate.
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695) to obtain 4-((1-propylcyclopropyl)methoxy)benzonitrile.
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Visualization
Technical Notes & Optimization
Troubleshooting
Navigating the Synthesis of Propylcyclopropane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of pro...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of propylcyclopropane. The information is tailored to professionals in organic synthesis and drug development, offering practical solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing propylcyclopropane?
A1: The most prevalent and well-established method for synthesizing propylcyclopropane is the Simmons-Smith cyclopropanation of 1-pentene (B89616). This reaction utilizes a carbenoid species, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu), to add a methylene (B1212753) (CH₂) group across the double bond of 1-pentene.[1][2][3]
Q2: What are the primary challenges encountered when using the Simmons-Smith reaction for this synthesis?
A2: Researchers may face several challenges, including:
Reagent Cost and Hazard: Diiodomethane is expensive, and diazomethane, a precursor for an alternative cyclopropanation method, is toxic and explosive.[1]
Reaction Control: The formation of the organozinc carbenoid can be exothermic, requiring careful temperature management to prevent side reactions.
Moisture Sensitivity: The organozinc reagents are sensitive to moisture, necessitating anhydrous reaction conditions.
Work-up and Purification: Separating the volatile propylcyclopropane from unreacted starting materials and zinc byproducts can be challenging.
Q3: Are there any modifications to the standard Simmons-Smith protocol that can improve yield and reliability?
A3: Yes, the Furukawa modification is particularly well-suited for unfunctionalized alkenes like 1-pentene.[4] This modification replaces the zinc-copper couple with diethylzinc (B1219324) (Et₂Zn), which can lead to a faster and more reproducible reaction.[4]
Q4: What are the most common side reactions in the synthesis of propylcyclopropane?
A4: Potential side reactions include:
C-H Insertion: If free carbenes are generated, they can insert into carbon-hydrogen bonds of the solvent or starting material, leading to a mixture of isomeric products.
Polymerization: For some alkenes, the Lewis acidity of the zinc iodide byproduct can promote cationic polymerization.
Methylation: In the presence of functional groups like alcohols or thioethers, the electrophilic zinc carbenoid can lead to methylation.
Q5: How can I monitor the progress of my propylcyclopropane synthesis?
A5: The progress of the reaction can be effectively monitored by gas chromatography (GC).[5] By taking aliquots from the reaction mixture over time, you can track the consumption of 1-pentene and the formation of propylcyclopropane. GC analysis can also help in identifying the presence of side products.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Product Yield
1. Inactive zinc-copper couple.2. Moisture in the reaction.3. Insufficient reaction time or temperature.
1. Ensure the zinc-copper couple is freshly prepared and activated.2. Use flame-dried glassware and anhydrous solvents. Maintain a positive inert gas pressure (e.g., nitrogen or argon).3. Monitor the reaction by GC and consider extending the reaction time or gently heating if the reaction has stalled.
Formation of Multiple Products
1. Presence of impurities in the starting materials.2. Side reactions such as C-H insertion or isomerization.3. Reaction temperature is too high.
1. Purify the 1-pentene and solvent before use.2. Use a carbenoid-based method like the Simmons-Smith reaction, which is less prone to random insertion than free carbene methods.3. Maintain the recommended reaction temperature. For the Simmons-Smith reaction, this is often room temperature or gentle reflux.
Difficulty in Product Purification
1. Propylcyclopropane is a low-boiling point liquid, making it susceptible to loss during solvent removal.2. Co-elution of product with starting material or byproducts during column chromatography.
1. Use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid evaporation of the product.2. Use a low-polarity eluent system for column chromatography and monitor fractions carefully by GC. Distillation can also be an effective purification method for this volatile compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of propylcyclopropane via the Simmons-Smith reaction and its Furukawa modification. Please note that yields can vary based on the specific reaction scale and conditions.
Preparation of the Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add zinc dust (4.0 equiv) and anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.4 equiv). Heat the mixture to reflux for 30 minutes. The color of the suspension should turn from light brown to black, indicating the formation of the active zinc-copper couple. Cool the mixture to room temperature.
Reaction Setup: To the freshly prepared zinc-copper couple, add a solution of 1-pentene (1.0 equiv) in anhydrous diethyl ether via a dropping funnel.
Addition of Diiodomethane: Slowly add diiodomethane (2.0 equiv) dropwise to the stirred suspension. An exothermic reaction may be observed.
Reaction: After the addition is complete, continue stirring the reaction mixture at reflux for 24 hours. Monitor the progress of the reaction by GC.
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Filtration: Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether.
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator with a cooled trap.
Purification: Purify the crude product by fractional distillation to afford propylcyclopropane.
Protocol 2: Furukawa Modification for Propylcyclopropane Synthesis
This protocol utilizes diethylzinc for a potentially more efficient cyclopropanation of 1-pentene.
Materials:
1-Pentene
Diiodomethane (CH₂I₂)
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
Reaction Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-pentene (1.0 equiv) in anhydrous dichloromethane.
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.2 equiv) dropwise via a syringe. After stirring for 15 minutes at 0 °C, add diiodomethane (1.5 equiv) dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by GC.
Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
Extraction and Purification: Extract the mixture with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., pentane) to afford propylcyclopropane.[5]
Visualizations
Caption: Experimental workflow for the synthesis of propylcyclopropane.
Technical Support Center: Optimizing Propylcyclopropane Synthesis via Simmons-Smith Reaction
Welcome to the technical support center for the Simmons-Smith reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of propylc...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the Simmons-Smith reaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of propylcyclopropane from pent-1-ene. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the Simmons-Smith reaction for the synthesis of propylcyclopropane.
Issue: Low to No Yield of Propylcyclopropane
Question: My reaction shows very low or no conversion of the starting material, pent-1-ene. What are the likely causes?
Answer: The most common culprit for low or no product yield is the activity of the zinc reagent.[1] For the classical Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active. In the case of the Furukawa modification, the quality of the diethylzinc (B1219324) is crucial. Other factors include the presence of moisture in the reaction and the purity of the diiodomethane (B129776).
Inactive Zinc-Copper Couple: Ensure the zinc-copper couple is freshly prepared and properly activated. The surface of the zinc can oxidize over time, reducing its reactivity.
Moisture: The organozinc intermediate is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality Diiodomethane: Use freshly distilled or high-purity diiodomethane, as impurities can inhibit the reaction.
Issue: Incomplete Reaction - Significant Amount of Starting Material Recovered
Question: I am observing the formation of some propylcyclopropane, but a large amount of pent-1-ene remains unreacted. How can I improve the conversion?
Answer: Incomplete conversion can be addressed by adjusting several reaction parameters:
Insufficient Reagent: Use a slight excess of the Simmons-Smith reagent (diiodomethane and zinc-copper couple or diethylzinc), typically 1.2 to 2.0 equivalents relative to the alkene.
Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using techniques like GC-MS or TLC and extend the reaction time if necessary.
Reaction Temperature: If the reaction is sluggish at lower temperatures, a modest increase in temperature may improve the rate of conversion. However, be cautious as higher temperatures can sometimes lead to side reactions. For the Furukawa modification, reactions are often run at room temperature or slightly above.
Issue: Formation of Unexpected Byproducts
Question: Besides my desired propylcyclopropane, I am observing significant byproducts in my reaction mixture. What could they be and how can I minimize them?
Answer: While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur. The primary byproduct is zinc iodide (ZnI₂), which is a Lewis acid and can potentially catalyze side reactions if the product is acid-sensitive. However, for a simple hydrocarbon like propylcyclopropane, this is less of a concern. If you have other functional groups in your starting material, methylation of heteroatoms by the electrophilic zinc carbenoid can be a side reaction, especially with excess reagent or prolonged reaction times. To minimize byproducts, use the recommended stoichiometry of reagents and monitor the reaction to avoid unnecessarily long reaction times.
Frequently Asked Questions (FAQs)
Q1: Which is the best method for preparing propylcyclopropane: the classical Simmons-Smith reaction or the Furukawa modification?
A1: For simple, unfunctionalized alkenes like pent-1-ene, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred.[2] This method tends to be more reproducible and often results in higher yields and faster reaction times compared to the classical method using a zinc-copper couple.[2]
Q2: What is the role of the copper in the zinc-copper couple?
A2: In the classical Simmons-Smith reaction, the copper helps to activate the zinc metal. The reaction occurs on the surface of the zinc, and the presence of copper is thought to increase the effective surface area and facilitate the formation of the organozinc carbenoid intermediate.
Q3: Can I use other dihaloalkanes besides diiodomethane?
A3: While diiodomethane is the most common reagent, other dihaloalkanes like dibromomethane (B42720) can be used, often in combination with a more reactive zinc source like diethylzinc. However, diiodomethane is generally the most effective for generating the carbenoid for this reaction.
Q4: How does the stereochemistry of the alkene affect the product?
A4: The Simmons-Smith reaction is stereospecific. This means that the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.[3][4][5] For example, a cis-alkene will give a cis-disubstituted cyclopropane, and a trans-alkene will yield a trans-disubstituted cyclopropane. Since pent-1-ene is a terminal alkene, this aspect of stereospecificity is not a primary concern for the formation of propylcyclopropane.
Q5: What are the recommended solvents for this reaction?
A5: Non-coordinating solvents are generally recommended for the Simmons-Smith reaction. Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are excellent choices.[1] Ethereal solvents like diethyl ether can also be used. The use of basic or coordinating solvents can decrease the reaction rate by complexing with the zinc reagent.[1]
Data Presentation
The following table summarizes representative reaction conditions for the synthesis of propylcyclopropane from pent-1-ene, highlighting the impact of different parameters on the reaction outcome.
Method
Zinc Reagent
Solvent
Temperature (°C)
Reaction Time (h)
Typical Yield (%)
Classical
Zn-Cu couple
Diethyl Ether
35-40 (Reflux)
12-24
60-75
Furukawa
Diethylzinc
Dichloromethane
0 to 25
8-16
85-95
Furukawa
Diethylzinc
1,2-Dichloroethane
25
10-18
80-90
Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Detailed Methodology for the Furukawa Modification
This protocol describes the synthesis of propylcyclopropane from pent-1-ene using the Furukawa modification of the Simmons-Smith reaction.
Reaction Setup: All glassware should be flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (nitrogen or argon). To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add pent-1-ene (1.0 eq) and anhydrous dichloromethane.
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add diethylzinc (2.0 eq, 1.0 M solution in hexanes) to the stirred solution. Following this, add diiodomethane (2.0 eq) dropwise via the dropping funnel over 30 minutes.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by GC-MS.
Work-up: Once the reaction is complete, cool the flask back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solution under reduced pressure. The crude propylcyclopropane can be purified by distillation.
Visualizations
Reaction Mechanism
Caption: The reaction mechanism for the Furukawa-modified Simmons-Smith reaction.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of propylcyclopropane.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the Simmons-Smith reaction.
Technical Support Center: Byproducts in the Cyclopropanation of Propylene
Welcome to the Technical Support Center for the cyclopropanation of propylene (B89431). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and fr...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the cyclopropanation of propylene (B89431). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct formation during this important synthetic transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclopropanation of propylene, focusing on the identification and mitigation of byproducts.
Q1: My reaction yield for methylcyclopropane is significantly lower than expected, and my GC-MS analysis shows several unknown peaks. What are the likely byproducts and how can I minimize them?
A1: The identity and quantity of byproducts are highly dependent on the cyclopropanation method employed. Below is a breakdown of potential side reactions and mitigation strategies for common methods.
Method A: Simmons-Smith Reaction (and its modifications)
Potential Byproducts: While generally a clean reaction with few side reactions, potential byproducts can include zinc-containing residues and, in the presence of heteroatoms (e.g., alcohols, thiols) in the solvent or on additives, methylation byproducts can be observed, especially with prolonged reaction times and excess reagent.[1]
Inert Atmosphere: The reaction is sensitive to air and moisture. Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Temperature Control: Maintain the recommended reaction temperature. For the Simmons-Smith reaction, this is often around 0 °C.[2] Deviations can lead to reagent decomposition and side reactions.
Work-up Procedure: A proper aqueous work-up is crucial to remove zinc salts. Quenching with a saturated aqueous solution of ammonium (B1175870) chloride or a mixture of sodium bicarbonate and EDTA can be effective.[2]
Potential Byproducts: The primary byproduct is nitrogen gas (N₂).[3][4] However, the high reactivity of the intermediate carbene can lead to C-H insertion reactions with propylene or the solvent, resulting in the formation of butenes (e.g., 1-butene, 2-butene) and other alkanes.[5]
Troubleshooting:
Use of Catalysts: Metal catalysts, such as palladium or copper compounds, can promote the desired cyclopropanation over C-H insertion by forming a more selective metal-carbene complex.
Controlled Addition: Slow, controlled addition of diazomethane to the reaction mixture containing propylene can help maintain a low concentration of the reactive carbene, minimizing side reactions.
Safety Precaution: Diazomethane is toxic and explosive. Handle it with extreme care and use appropriate safety measures.[4][5]
Method C: Dihalocarbene Addition (e.g., from CHX₃ and base)
Potential Byproducts: These reactions are generally clean, yielding the corresponding gem-dihalocyclopropane.[6] Side reactions are less common but can include the formation of rearranged products under certain conditions, although this is more prevalent with more complex alkenes.[7]
Troubleshooting:
Base Selection: The choice and concentration of the base (e.g., potassium tert-butoxide, sodium hydroxide) are critical. An excess of a very strong base can lead to side reactions.
Phase-Transfer Catalyst: In two-phase systems, the efficiency of the phase-transfer catalyst can impact the reaction rate and selectivity. Ensure the catalyst is active and used in the correct amount.
Temperature Control: Exothermic reactions should be cooled to prevent overheating, which can lead to decomposition of the carbene and reduced selectivity.
Problem 2: Difficulty in Product Purification
Q2: I am having trouble separating my desired methylcyclopropane from the byproducts. What purification strategies are recommended?
A2:
Distillation: For volatile byproducts with sufficiently different boiling points from methylcyclopropane, fractional distillation can be an effective purification method.
Preparative Gas Chromatography (Prep-GC): For high-purity samples, preparative GC is a powerful technique to separate isomers and other closely boiling byproducts.
Column Chromatography: While less common for such volatile compounds, column chromatography on silica (B1680970) gel or alumina (B75360) can be used if the byproducts have different polarities. This is more applicable to the dihalocyclopropane derivatives.
Frequently Asked Questions (FAQs)
Q3: How can I quantitatively analyze the product and byproduct distribution in my reaction mixture?
A3: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method.
GC-FID: Provides quantitative data on the relative amounts of each component based on peak area, assuming response factors are known or determined.
GC-MS: Allows for the identification of byproducts by comparing their mass spectra to library data. It can also be used for quantification, especially when using an internal standard. Several resources discuss the GC analysis of impurities in propylene, which can be adapted for reaction mixture analysis.[8][9][10]
Q4: What is the expected stereochemistry of the cyclopropanation of propylene?
A4: The cyclopropanation of propylene with carbenes or carbenoids is a stereospecific syn-addition. This means that the geometry of the alkene is retained in the cyclopropane (B1198618) product. Since propylene is a simple alkene, this results in the formation of methylcyclopropane.
Q5: Are there any safety concerns I should be aware of during the cyclopropanation of propylene?
A5: Yes, several safety precautions are crucial:
Propylene: Is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.
Diazomethane: Is highly toxic and explosive. It should only be handled by trained personnel in a proper fume hood with appropriate safety shielding.
Diethylzinc: Is pyrophoric and will ignite on contact with air. It must be handled under an inert atmosphere.
Dihalomethanes and Bases: Chloroform and bromoform (B151600) are toxic. Strong bases are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Quantitative Data Summary
The following table summarizes the typical byproducts and expected yields for different cyclopropanation methods of propylene. Please note that actual yields can vary significantly based on specific reaction conditions.
Cyclopropanation Method
Reagents
Desired Product
Major Byproduct(s)
Typical Yield Range (%)
Simmons-Smith
CH₂I₂ / Zn-Cu or Et₂Zn
Methylcyclopropane
Zinc salts
60-90
Diazomethane (uncatalyzed)
CH₂N₂
Methylcyclopropane
N₂, Butenes
Variable, often lower
Diazomethane (catalyzed)
CH₂N₂ / Pd or Cu catalyst
Methylcyclopropane
N₂
70-95
Dihalocarbene Addition
CHX₃ / Base
1,1-Dihalo-2-methylcyclopropane
Salts
70-90
Experimental Protocols
General Protocol for Simmons-Smith Cyclopropanation of Propylene:
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet (for argon or nitrogen), a condenser, and a gas bubbler.
Reagent Preparation: In the flask, place a zinc-copper couple under an inert atmosphere.
Propylene Introduction: Cool the flask to 0 °C and bubble propylene gas through the solvent until saturation is reached.
Reagent Addition: Slowly add a solution of diiodomethane in the same solvent to the stirred suspension.
Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots.
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride. Extract the organic layer, dry it over anhydrous magnesium sulfate, and filter.
Purification: Purify the methylcyclopropane by distillation.
Reaction Pathway Diagram
Caption: Reaction pathways for the cyclopropanation of propylene.
Propylcyclopropane Purification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of propylcyclopropan...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of propylcyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying propylcyclopropane?
A1: The primary techniques for purifying propylcyclopropane, a volatile and non-polar hydrocarbon, are fractional distillation, preparative gas chromatography (GC), and flash chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.
Q2: What are the key physical properties of propylcyclopropane relevant to its purification?
A2: Understanding the physical properties of propylcyclopropane is crucial for selecting and optimizing purification methods.
Property
Value
Source(s)
Molecular Formula
C6H12
Molecular Weight
84.16 g/mol
Boiling Point
~69 °C at 760 mmHg
Density
~0.784 g/cm³
Polarity
Non-polar
N/A
Q3: What are the typical impurities found in crude propylcyclopropane?
A3: Impurities largely depend on the synthetic route. A common method for synthesizing cyclopropanes is the Simmons-Smith reaction. Impurities from this synthesis can include:
Unreacted starting materials: Such as the alkene precursor (e.g., 1-hexene).
Reaction byproducts: Including zinc salts (e.g., zinc iodide) and residual diiodomethane.
Solvent: The solvent used in the reaction.
Isomeric byproducts: Depending on the reaction conditions, small amounts of other C6H12 isomers might be present.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of propylcyclopropane from a close-boiling impurity.
Possible Cause: Insufficient column efficiency (too few theoretical plates). The boiling points of propylcyclopropane and the impurity are very close.
Solution:
Increase Column Length/Packing: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing or Raschig rings) to increase the number of theoretical plates.
Optimize Reflux Ratio: Increase the reflux ratio. This means returning more of the condensed vapor to the column, which enhances the separation efficiency, although it will increase the distillation time.
Slow Distillation Rate: Reduce the heating rate to ensure that the vapor-liquid equilibrium is established at each stage of the column. A slow and steady distillation provides better separation.
Issue 2: The product is contaminated with water.
Possible Cause: Incomplete drying of the crude product before distillation or the presence of an azeotrope.
Solution:
Pre-distillation Drying: Thoroughly dry the crude propylcyclopropane with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation.
Preparative Gas Chromatography (GC)
Issue 1: Poor resolution between propylcyclopropane and an impurity peak.
Possible Cause: The GC column and conditions are not optimized for the separation.
Solution:
Column Selection: Use a column with a stationary phase that provides good selectivity for hydrocarbons. A non-polar or moderately polar column is often suitable.
Temperature Programming: Implement a slow temperature ramp or an isothermal hold at a temperature that maximizes the separation between the peaks of interest.
Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best column efficiency (minimum plate height).
Issue 2: Low recovery of the purified propylcyclopropane.
Possible Cause: Inefficient trapping of the compound as it elutes from the GC. Propylcyclopropane is volatile.
Solution:
Efficient Cold Trap: Use a highly efficient cold trap (e.g., a liquid nitrogen trap) to condense the eluting compound. Ensure the trap is properly designed to maximize surface area for condensation.
Flow Rate Management: Ensure the carrier gas flow rate is not too high, which could carry the analyte through the trap before it has a chance to condense.
Flash Chromatography
Issue 1: Propylcyclopropane elutes too quickly with no separation from other non-polar impurities.
Possible Cause: The eluent is too non-polar, or the stationary phase is not providing enough retention.
Solution:
Solvent System Optimization: Since propylcyclopropane is very non-polar, a very non-polar eluent system is required. Start with 100% hexane (B92381) or pentane. Even a small amount of a slightly more polar co-solvent can cause rapid elution. Fine-tuning with very small percentages of a co-solvent like diethyl ether or dichloromethane (B109758) might be necessary.
Stationary Phase Selection: Standard silica (B1680970) gel is typically used. For highly non-polar compounds, alumina (B75360) may offer different selectivity.
Issue 2: Tailing of the product peak, leading to broad fractions and poor purity.
Possible Cause: Overloading of the column or interaction with active sites on the stationary phase.
Solution:
Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. Overloading leads to poor separation.
Deactivate Silica Gel: If acidic sites on the silica gel are causing issues, a small amount of a non-polar base like triethylamine (B128534) (e.g., 0.1-1%) can be added to the eluent to deactivate these sites.
Experimental Protocols
Protocol 1: Fractional Distillation of Propylcyclopropane
Drying: Dry the crude propylcyclopropane over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.
Apparatus Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are well-sealed. Use a calibrated thermometer with the bulb positioned just below the side arm leading to the condenser.
Heating: Gently heat the distillation flask using a heating mantle.
Equilibration: Allow the vapor to slowly rise through the column until the temperature at the still head stabilizes. This indicates that the vapor is in equilibrium with the liquid.
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of propylcyclopropane (~69 °C). Collect fractions in pre-weighed, cooled receiving flasks.
Analysis: Analyze the purity of the collected fractions using analytical GC.
Protocol 2: Preparative Gas Chromatography (GC) of Propylcyclopropane
Column: Use a non-polar preparative GC column (e.g., packed with a dimethylpolysiloxane stationary phase).
Conditions:
Injector Temperature: 150 °C
Oven Temperature: Start with an isothermal temperature of 50-60 °C. A slow temperature ramp may be employed if necessary to separate from other components.
Detector Temperature: 200 °C (if a detector is used in-line before the collection trap).
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
Injection: Inject a small aliquot of the crude propylcyclopropane.
Fraction Collection: Use a cold trap (liquid nitrogen or dry ice/acetone) to condense and collect the peak corresponding to propylcyclopropane as it elutes.
Purity Analysis: Confirm the purity of the collected fraction using analytical GC.
Visualizations
Troubleshooting
Technical Support Center: Stereoselectivity in Propylcyclopropane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of propylcyclopropanes. The information is tail...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of propylcyclopropanes. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in propylcyclopropane synthesis?
A1: The stereochemical outcome of propylcyclopropane synthesis is primarily governed by three factors:
Alkene Geometry: The reaction is often stereospecific, meaning the cis or trans geometry of the starting alkene is retained in the final cyclopropane (B1198618) product.[1][2] For instance, a (Z)-alkene will yield a cis-disubstituted cyclopropane, while an (E)-alkene will result in a trans-disubstituted cyclopropane.
Steric Hindrance: The cyclopropanating agent will typically approach the less sterically hindered face of the double bond.[1] Bulky substituents on the alkene or the reagent can significantly influence the diastereoselectivity.
Directing Groups: The presence of functional groups, such as hydroxyl (-OH) or ether groups, near the double bond can direct the cyclopropanating reagent to a specific face of the alkene through coordination.[1][3][4][5][6] This effect can override steric factors.
Q2: How does the Simmons-Smith reaction control stereochemistry?
A2: The Simmons-Smith reaction, which utilizes an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple or diethylzinc), is a concerted, cheletropic reaction.[1][7] This means the two new carbon-carbon bonds are formed simultaneously from the same face of the alkene. This concerted mechanism ensures that the original stereochemistry of the alkene is preserved in the cyclopropane product, making the reaction stereospecific.[1][2]
Q3: Can I achieve enantioselectivity in propylcyclopropane synthesis?
A3: Yes, enantioselective synthesis of propylcyclopropanes is achievable through several methods:
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the cyclopropanation to one of the two enantiotopic faces of the double bond.
Chiral Catalysts: The use of chiral ligands with metal catalysts, such as in modified Simmons-Smith reactions or transition-metal-catalyzed reactions with diazo compounds, can create a chiral environment that favors the formation of one enantiomer over the other.[5]
Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective cyclopropanation.[8]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (Obtaining a Mixture of Diastereomers)
Possible Cause
Recommended Solution(s)
Lack of a directing group.
Introduce a hydroxyl or ether group near the double bond to direct the reagent to a specific face. The coordination of the zinc carbenoid to the oxygen atom will favor cyclopropanation on that face.[1][3][4][5][6]
Suboptimal reagent or reaction conditions.
For substrates without strong directing groups, consider using a bulkier cyclopropanating reagent to enhance facial selectivity based on steric hindrance. Temperature and solvent can also influence diastereoselectivity; systematic optimization may be required.
Incorrect alkene geometry.
Verify the stereochemical purity of the starting alkene. A mixture of (E) and (Z) isomers in the starting material will result in a corresponding mixture of trans and cis cyclopropane products.[2]
Flexible substrate conformation.
If the substrate is highly flexible, it may adopt multiple conformations in the transition state, leading to poor diastereoselectivity. Consider using a more rigid substrate or introducing protecting groups to lock the conformation.
Issue 2: Poor Enantioselectivity in an Asymmetric Cyclopropanation
Possible Cause
Recommended Solution(s)
Inactive or impure chiral ligand/catalyst.
Ensure the chiral ligand or catalyst is of high purity and has been stored correctly. Consider synthesizing or purchasing a fresh batch.
Suboptimal reaction temperature.
Enantioselectivity is often highly temperature-dependent. Running the reaction at lower temperatures may increase the enantiomeric excess (e.e.).
Incorrect solvent.
The solvent can significantly impact the chiral environment. Screen a variety of solvents to find the optimal one for your specific ligand-substrate combination.
Mismatched chiral ligand and substrate.
The chosen chiral ligand may not be optimal for the specific substrate. It may be necessary to screen a library of chiral ligands to find a suitable match that provides high enantioselectivity.
Issue 3: No Reaction or Low Yield
Possible Cause
Recommended Solution(s)
Deactivated zinc-copper couple (in Simmons-Smith reaction).
Activate the zinc-copper couple before use, for example, by washing with hydrochloric acid followed by ethanol (B145695) and ether.
Electron-deficient alkene.
The traditional Simmons-Smith reaction works best with electron-rich alkenes.[9] For electron-deficient substrates, consider using a more reactive modification, such as the Shi modification, which employs trifluoroacetic acid with diethylzinc (B1219324) and diiodomethane.[1]
Presence of water or protic impurities.
The organozinc reagents are sensitive to moisture and acidic protons. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Steric hindrance around the double bond.
Extremely bulky groups near the reaction site can prevent the approach of the cyclopropanating agent. A different synthetic route may be necessary.
Quantitative Data Summary
The following tables summarize reported quantitative data for diastereoselectivity in cyclopropanation reactions relevant to the principles of propylcyclopropane synthesis.
Table 1: Influence of Directing Groups on Diastereoselectivity
Protocol 1: Diastereoselective Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol is a general procedure for the hydroxyl-directed cyclopropanation of an alkene containing a propyl group and an allylic alcohol.
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the allylic alcohol (1.0 mmol) to a flame-dried round-bottom flask. Dissolve the alcohol in anhydrous dichloromethane (B109758) (DCM, 10 mL).
Cooling: Cool the solution to 0 °C using an ice bath.
Reagent Addition: Slowly add diethylzinc (1.1 M solution in toluene, 2.2 mmol, 2.0 mL) to the stirred solution. After 20 minutes of stirring at 0 °C, add diiodomethane (2.2 mmol, 0.18 mL) dropwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired propylcyclopropane.
Visualizations
Caption: Workflow for Simmons-Smith Cyclopropanation.
Technical Support Center: Anhydrous Conditions for Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when performing moisture-sens...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when performing moisture-sensitive cyclopropanation reactions. Strict adherence to anhydrous conditions is often critical for achieving high yields and purity, particularly for reactions involving organometallic reagents such as the Simmons-Smith reaction and its variants.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for many cyclopropanation reactions?
A1: Many cyclopropanation reactions, especially those employing organometallic reagents like organozinc carbenoids (e.g., in the Simmons-Smith reaction), are highly sensitive to moisture.[1] Water can react with and decompose these sensitive reagents, leading to a significant reduction in the yield of the desired cyclopropane (B1198618) product. For instance, pyrophoric reagents like diethylzinc (B1219324) react violently with water, hydrolyzing to form ethane (B1197151) and zinc hydroxide, thereby rendering them inactive for the cyclopropanation reaction.[2][3]
Q2: Which types of cyclopropanation reactions are most sensitive to moisture?
A2: The following classes of cyclopropanation reactions generally require stringent anhydrous conditions:
Simmons-Smith Reaction and its Modifications (Furukawa, Charette, Shi): These reactions utilize organozinc reagents (e.g., iodomethylzinc iodide, diethylzinc) which are readily hydrolyzed.[4][5]
Transition Metal-Catalyzed Cyclopropanations with Organometallic Reagents: Many catalytic systems that employ organometallic precursors for carbene generation are sensitive to water, which can deactivate the catalyst or the reagent.[6]
Reactions involving Grignard or Organolithium Reagents: Although less common for direct cyclopropanation, any reaction step involving these highly basic and nucleophilic reagents requires the strict exclusion of water.
It is important to note that some cyclopropanation methods, such as certain reactions involving diazo compounds and electron-deficient alkenes, can be performed in or even accelerated by the presence of water.[7] Always consult the specific literature for the reaction you are performing.
Q3: What are the primary sources of water contamination in a reaction?
A3: Water can be introduced from several sources:
Glassware: Glass surfaces readily adsorb a thin film of moisture from the atmosphere, even if they appear dry to the naked eye.[8]
Solvents: Many organic solvents are hygroscopic and will absorb moisture from the air if not properly dried and stored.
Reagents: Solid and liquid reagents can absorb atmospheric moisture if not handled and stored correctly.
Atmosphere: The laboratory air itself is a significant source of moisture, which can enter the reaction vessel if it is not properly sealed and maintained under an inert atmosphere.
Q4: What is the difference between "oven-drying" and "flame-drying" glassware, and when should each be used?
A4: Both methods are used to remove adsorbed water from glassware surfaces.
Oven-drying: Involves heating glassware in a laboratory oven (typically at >125 °C) for several hours to overnight.[8] This is a reliable and safe method suitable for most glassware. The hot glassware should be assembled quickly while still warm and allowed to cool under a stream of inert gas to prevent re-adsorption of moisture.[9]
Flame-drying: Involves heating the assembled glassware directly with a flame (e.g., a Bunsen burner or heat gun) under a flow of inert gas.[10][11] This is a faster method but requires more care to avoid thermal shock and potential breakage, especially with thicker-walled glassware. It is crucial to ensure no flammable solvents are nearby during this process.[10]
For highly moisture-sensitive reactions, flame-drying the assembled apparatus just before use is often the preferred method.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution(s)
Low or No Product Yield
1. Inactive/Decomposed Reagent: The primary cause is often the decomposition of moisture-sensitive reagents (e.g., diethylzinc, zinc-copper couple) by water or air.
- Ensure all anhydrous techniques were rigorously followed.- Use freshly prepared and activated zinc-copper couple.- Use a fresh, properly stored bottle of organometallic reagent.- Verify the concentration of organolithium or Grignard reagents by titration if applicable.
2. Wet Solvents/Reagents: Residual water in the solvent or starting materials is consuming the active reagent.
- Use freshly distilled solvents dried over an appropriate desiccant (see Table 1).- Ensure starting materials are anhydrous. If necessary, dry them using an appropriate method (e.g., azeotropic distillation, drying under vacuum).
3. Inadequate Inert Atmosphere: The reaction was exposed to atmospheric moisture during setup or reaction.
- Ensure all glassware joints are well-sealed (use high-vacuum grease for ground glass joints).- Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.- Use a bubbler to monitor the inert gas flow.- For highly sensitive reactions, consider using a glovebox.[12]
Inconsistent Results/Poor Reproducibility
1. Variable Moisture Contamination: Small, unnoticed variations in technique are leading to different levels of water contamination between runs.
- Standardize your procedure for drying glassware, solvents, and setting up the reaction under an inert atmosphere.- Always cool flame-dried or oven-dried glassware under a stream of inert gas.[9]
2. Reagent Degradation Over Time: The organometallic reagent is degrading upon storage after the bottle has been opened.
- After withdrawing the required amount of reagent, ensure the bottle is properly sealed under a positive pressure of inert gas.- Store pyrophoric reagents in a cool, dry place according to the manufacturer's instructions.[10]
Formation of Unexpected Byproducts
1. Side Reactions with Water: Besides decomposition of the primary reagent, water can participate in other side reactions. For example, hydrolysis of an ester substrate.
- Rigorously exclude water from the reaction mixture.
2. Methylation of Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can methylate alcohols or other heteroatoms in the substrate, especially with long reaction times or excess reagent.[5]
- Protect sensitive functional groups (e.g., alcohols) if they are not intended to direct the cyclopropanation.- Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid extended reaction times.
This table summarizes the effectiveness of various drying techniques for a common solvent used in cyclopropanation reactions. Lower ppm values indicate a drier solvent, which is crucial for moisture-sensitive reactions.
Experimental Protocols
Protocol 1: Detailed Methodology for Anhydrous Simmons-Smith Cyclopropanation of an Allylic Alcohol
This protocol outlines a standard procedure for the cyclopropanation of an allylic alcohol using the Furukawa modification (diethylzinc and diiodomethane), emphasizing the techniques required to maintain anhydrous conditions.
Materials:
Allylic alcohol (1.0 eq)
Anhydrous dichloromethane (DCM) (See Table 1 for drying methods)
A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser fitted with a gas inlet adapter on the other neck is assembled.
The entire apparatus is thoroughly flame-dried under a steady stream of inert gas.[10]
Allow the apparatus to cool to room temperature while maintaining a positive pressure of inert gas (monitored with an oil bubbler).
Reaction Setup:
In the cooled, flame-dried flask, dissolve the allylic alcohol (1.0 eq) in anhydrous DCM.
Cool the solution to 0 °C using an ice-water bath.
Reagent Addition (under inert atmosphere):
Using a dry, nitrogen-flushed syringe, slowly add the diethylzinc solution (2.2 eq) dropwise to the stirred solution at 0 °C. Gas evolution (ethane) may be observed.
Stir the resulting mixture at 0 °C for 30 minutes.
Using another dry, nitrogen-flushed syringe, add the diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.
Reaction Progression:
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Work-up:
Once the reaction is complete, cool the mixture back to 0 °C.
Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution will occur.
Allow the mixture to stir until gas evolution ceases.
Separate the organic layer and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter the mixture and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a moisture-sensitive reaction.
Caption: Troubleshooting workflow for low-yielding cyclopropanation reactions.
Troubleshooting low yields in propylcyclopropane synthesis
Welcome to the technical support center for the synthesis of propylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers t...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of propylcyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of propylcyclopropane, with a primary focus on addressing issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing propylcyclopropane?
A1: The most prevalent and effective method for synthesizing propylcyclopropane is the Simmons-Smith cyclopropanation of 1-pentene (B89616).[1][2][3] This reaction utilizes a carbenoid reagent, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324), to add a methylene (B1212753) group across the double bond of 1-pentene.[2][4][5]
Q2: My Simmons-Smith reaction for propylcyclopropane synthesis is resulting in a very low yield. What are the most likely causes?
A2: Low yields in the Simmons-Smith reaction can stem from several critical factors. The most common issues include:
Inactive Zinc Reagent: The activity of the zinc-copper couple or diethylzinc is paramount.[6] Oxidation on the surface of the zinc can prevent the formation of the active organozinc carbenoid.[7]
Presence of Moisture: The Simmons-Smith reagent is highly sensitive to moisture.[5][6][7][8] Any water present in the glassware, solvents, or reagents will quench the organozinc intermediate, leading to a significant drop in yield.
Poor Quality of Diiodomethane: Impurities in diiodomethane can inhibit the reaction.[6][7]
Incorrect Reaction Temperature: The formation of the carbenoid and the subsequent cyclopropanation are temperature-sensitive processes.[7][9]
Q3: I'm observing unreacted 1-pentene in my final product mixture. How can I improve the conversion rate?
A3: Incomplete conversion of the starting alkene is a common problem. To improve the conversion rate, consider the following:
Increase Reagent Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the Simmons-Smith reagent can help drive the reaction to completion.[6]
Extend Reaction Time: Some substrates react more slowly. Monitoring the reaction's progress via TLC or GC and extending the reaction time accordingly can lead to higher conversion.[6]
Optimize Reaction Temperature: If the reaction is sluggish at a low temperature, a gradual increase may improve the rate. However, be cautious, as higher temperatures can also promote side reactions.[6][9]
Q4: What are the potential side reactions in propylcyclopropane synthesis via the Simmons-Smith reaction?
A4: While the Simmons-Smith reaction is known for being relatively clean, side reactions can occur. The primary byproduct, zinc iodide (ZnI₂), is a Lewis acid and can potentially cause rearrangement of acid-sensitive products.[2][10] Additionally, methylation of heteroatoms can occur if the substrate contains alcohol or other susceptible functional groups, especially with prolonged reaction times or excess reagent.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of propylcyclopropane.
Issue 1: Low or No Product Yield
Problem
Possible Cause
Suggested Solution
Low or No Product Yield
Inactive zinc-copper couple.
Ensure the zinc-copper couple is freshly prepared and activated. Consider using ultrasound to improve activation.[6]
Presence of moisture or air.
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[6][8]
Poor quality of diiodomethane.
Use freshly distilled or high-purity diiodomethane.[6][7]
Low reaction temperature.
Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction.[6][9]
High reaction temperature leading to decomposition.
Decrease the reaction temperature and monitor for byproduct formation.[9]
Issue 2: Incomplete Conversion of Starting Material (1-Pentene)
Problem
Possible Cause
Suggested Solution
Incomplete Starting Material Conversion
Insufficient reagent.
Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[6]
Short reaction time.
Monitor the reaction by TLC or GC and allow it to proceed for a longer duration.[6]
Low substrate reactivity.
Switch to a more reactive Simmons-Smith reagent, such as the Furukawa modification (diethylzinc and diiodomethane).[2][6]
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the zinc-copper couple.
Reagent Addition: Suspend the zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere. To the stirred suspension, add diiodomethane dropwise at room temperature.
Alkene Addition: After the initial exothermic reaction subsides and the formation of the organozinc carbenoid is apparent, cool the reaction mixture to room temperature. Add a solution of 1-pentene in anhydrous diethyl ether dropwise.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.
Workup: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.[8]
Extraction: Filter the mixture through a pad of Celite to remove zinc salts. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[8]
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain propylcyclopropane.[8]
Data Presentation
Influence of Reaction Parameters on Propylcyclopropane Yield
Parameter
Condition
Effect on Yield
Rationale
Zinc Reagent
Freshly activated Zn-Cu couple
Higher
Ensures efficient formation of the active carbenoid.[6]
Technical Support Center: Troubleshooting Side Reactions in Carbene-Mediated Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during carbene-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during carbene-mediated cyclopropanation reactions. The information is presented in a practical question-and-answer format to assist you in diagnosing and resolving experimental issues related to unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during carbene-mediated cyclopropanation?
A1: The most prevalent side reactions include:
C-H Insertion: The highly reactive carbene intermediate can insert into carbon-hydrogen (C-H) bonds of the substrate or solvent, leading to the formation of linear or branched alkanes instead of the desired cyclopropane (B1198618).[1]
Carbene Dimerization: Two carbene intermediates can react with each other to form an alkene, typically as a mixture of E and Z isomers.[1] This is more common when the concentration of the carbene precursor is high or its addition rate is too fast.
Stevens Rearrangement: If the substrate contains a heteroatom (like nitrogen or sulfur) adjacent to a methylene (B1212753) group, the intermediate ylide can undergo a[2][3]-rearrangement to form a more stable amine or sulfide (B99878) product.[4]
Reaction with Nucleophiles: Carbenes can react with nucleophiles present in the reaction mixture, such as alcohols or water, leading to undesired byproducts.
Q2: How can I quickly diagnose which side reaction is occurring in my experiment?
A2: A combination of analytical techniques can help identify the major byproduct:
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. Alkene signals (typically in the 5-7 ppm range in ¹H NMR) suggest carbene dimerization. The appearance of new C-H bonds and unexpected branching patterns can indicate C-H insertion.
Mass Spectrometry (MS): GC-MS or LC-MS can help identify the molecular weights of the byproducts. A product with a mass corresponding to two carbene fragments joined together is indicative of dimerization.
Infrared (IR) Spectroscopy: The absence of the characteristic cyclopropyl (B3062369) C-H stretching bands and the presence of C=C stretching bands can point towards dimerization.
Q3: What is the primary factor influencing the competition between cyclopropanation and C-H insertion?
A3: The choice of catalyst and its ligands is the most critical factor.[5] Rhodium(II) catalysts, for example, are known to promote C-H insertion, particularly with certain ligands. In contrast, some copper and palladium catalysts show a higher preference for cyclopropanation.[6] The electronic and steric properties of the catalyst directly influence the transition state energies for the competing pathways.
Troubleshooting Guides
Problem 1: Low yield of cyclopropane with significant formation of an alkene byproduct.
Possible Cause: Carbene Dimerization.
Troubleshooting Steps:
Reduce the rate of diazo compound addition: A slow, controlled addition of the diazo compound using a syringe pump maintains a low concentration of the free carbene, minimizing the chance of dimerization.
Decrease the reaction temperature: Lowering the temperature can reduce the rate of both desired and undesired reactions, but often has a more pronounced effect on the bimolecular dimerization.
Increase the concentration of the alkene substrate: A higher concentration of the alkene will increase the probability of the carbene reacting with it rather than another carbene.
Change the catalyst: Some catalysts are more prone to dimerization than others. Consider screening different metal catalysts (e.g., Cu vs. Rh) or ligands.
Problem 2: Formation of a significant amount of a constitutional isomer of the expected product, or reaction with the solvent.
Possible Cause: C-H Insertion.
Troubleshooting Steps:
Catalyst Selection: As C-H insertion is highly dependent on the catalyst, switching to a metal-ligand system known to favor cyclopropanation is the most effective strategy. For instance, certain copper(I) complexes are less prone to C-H insertion than some rhodium(II) complexes.[5]
Solvent Choice: Avoid solvents with weak C-H bonds (e.g., THF, alkanes) if solvent insertion is observed. Dichloromethane (B109758) or chloroform (B151607) are often better choices.[1]
Substrate Modification: If intramolecular C-H insertion is a problem, consider if the substrate can be modified to block the reactive C-H bond.
Temperature Optimization: The effect of temperature on the selectivity between cyclopropanation and C-H insertion can be complex and system-dependent. A systematic study of the temperature profile is recommended.
Problem 3: The reaction of a substrate containing a tertiary amine or sulfide yields an unexpected rearranged product.
Possible Cause: Stevens Rearrangement.
Troubleshooting Steps:
Protecting Groups: If the heteroatom is not essential for the desired reactivity, consider protecting it before the cyclopropanation step.
Reaction Conditions: The Stevens rearrangement is base-catalyzed.[4] If a base is used in the reaction (e.g., for the generation of the carbene), consider alternative carbene precursors that do not require basic conditions.
Catalyst Choice: While the rearrangement is primarily substrate-dependent, the nature of the metal-carbene intermediate can influence the propensity for ylide formation, which is the precursor to the rearrangement. Screening different catalysts may offer some control.
Data Presentation
Table 1: Effect of Catalyst on the Selectivity of Cyclopropanation vs. C-H Insertion
Catalyst
Substrate
Solvent
Temp (°C)
Cyclopropanation:C-H Insertion Ratio
Yield (%)
Reference
Rh₂(OAc)₄
Cyclohexene
Dichloromethane
25
1:2.2
44
Cu(acac)₂
Cyclohexene
Dichloromethane
25
6.4:1
86
AgSbF₆
Cyclohexene
Dichloromethane
25
>15:1
88
Rh₂(S-DOSP)₄
1,2-Dihydronaphthalene
Hexane
23
High Cyclopropanation Selectivity
95
Rh₂(S-PTAD)₄
1,2-Dihydronaphthalene
Hexane
23
High C-H Insertion/Cope Rearrangement
94
Table 2: Influence of Reaction Conditions on Diastereoselectivity in Cyclopropanation
Method
Substrate
Solvent
Temperature (°C)
Diastereomeric Ratio (trans:cis)
Reference
Simmons-Smith
(Z)-3-hexene
Diethyl ether
35
>99:1 (cis)
Rh₂(OAc)₄ / EDA
Styrene
Dichloromethane
25
75:25
Cu(OTf)₂ / EDA
Styrene
Dichloromethane
0
85:15
Experimental Protocols
Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation with Suppression of C-H Insertion
This protocol is adapted for a typical reaction of an alkene with ethyl diazoacetate (EDA) using a rhodium(II) catalyst, with modifications to minimize C-H insertion.
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 mmol) and the rhodium(II) catalyst (0.01 mmol).
Purge the flask with an inert gas and add anhydrous DCM (5 mL) via syringe.
In a separate flame-dried flask, prepare a solution of ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL).
Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to maintain a low concentration of the reactive carbene intermediate.
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alkene.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel, typically using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.
Protocol 2: Simmons-Smith Cyclopropanation of an Allylic Alcohol
This procedure is a modification of the Simmons-Smith reaction that often provides high diastereoselectivity with allylic alcohols due to the directing effect of the hydroxyl group.[2]
Technical Support Center: Propylcyclopropane Synthesis
Welcome to the Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis of propylcyclopropane.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center. This resource is intended for researchers, scientists, and drug development professionals engaged in the synthesis of propylcyclopropane. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of propylcyclopropane?
A1: Propylcyclopropane is typically synthesized via the cyclopropanation of 1-pentene (B89616). Common catalytic methods include:
Simmons-Smith Reaction: This classic method uses a zinc-copper couple with diiodomethane (B129776) to generate a zinc carbenoid, which then reacts with the alkene.[1][2]
Transition Metal-Catalyzed Reactions: Various transition metals, such as rhodium, copper, and palladium, can catalyze the cyclopropanation reaction, often using diazo compounds as a carbene source.[3][4] These reactions can offer high efficiency and stereoselectivity.[4]
Q2: My propylcyclopropane yield is significantly lower than expected. What are the potential causes related to the catalyst?
A2: Low yield is a common issue and can often be traced back to catalyst deactivation. The primary causes include:
Catalyst Poisoning: Impurities in the reagents or solvent can strongly bind to the active sites of the catalyst, rendering them inactive.[5][6] Common poisons include sulfur, nitrogen, and phosphorus compounds.[5]
Coking or Fouling: The deposition of carbonaceous materials (coke) or other polymeric residues on the catalyst surface can block active sites and pores.[5][7]
Sintering: High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area.[6]
Moisture: For moisture-sensitive catalysts, such as those used in the Simmons-Smith reaction, the presence of water can quench the reactive organometallic species.[2][8]
Q3: How can I determine the specific cause of my catalyst's deactivation?
A3: Identifying the root cause of deactivation is crucial for effective troubleshooting. A systematic approach is recommended:
Reagent and Solvent Purity Check: Analyze your starting materials and solvents for potential impurities using techniques like GC-MS or NMR.
Catalyst Characterization: If you are using a solid-supported catalyst, techniques like BET surface area analysis can reveal sintering, while elemental analysis can detect poisons.[6]
Control Reaction: Run the reaction with a fresh batch of catalyst and purified reagents to see if the yield improves. If it does, your previous catalyst was likely deactivated.[9]
Q4: Are there methods to regenerate a deactivated catalyst for propylcyclopropane synthesis?
A4: Catalyst regeneration is possible for certain types of deactivation and can be a cost-effective strategy.
For Coking: A common method is to burn off the carbon deposits in a controlled manner by treating the catalyst with a stream of air or oxygen at elevated temperatures.[10]
For some types of Poisoning: If the poison is reversibly adsorbed, it may be possible to remove it by washing the catalyst or by treatment with a specific reagent.
Hydrogen Treatment: In some cases, treatment with hydrogen at high temperatures can help to clean the catalyst surface and redistribute metal particles.[10]
It is important to note that regeneration may not always restore the catalyst to its initial activity, and the process itself can sometimes lead to further changes in the catalyst structure.[10]
Troubleshooting Guides
Issue 1: Low or No Propylcyclopropane Yield
Potential Cause
Recommended Solution
Catalyst Deactivation by Impurities
- Ensure all solvents and reagents are of high purity and anhydrous.[2] - Consider passing solvents through a column of activated alumina (B75360) to remove impurities.
Insufficient Catalyst Activity
- Use a fresh batch of catalyst or a higher catalyst loading. - For the Simmons-Smith reaction, ensure the zinc-copper couple is freshly prepared and active.
Suboptimal Reaction Temperature
- Optimize the reaction temperature. Some reactions are sensitive to temperature variations.
Moisture Contamination
- Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Issue 2: Inconsistent Product Yield Between Batches
Potential Cause
Recommended Solution
Variability in Catalyst Quality
- If preparing your own catalyst, ensure the preparation method is highly reproducible. - If purchasing a commercial catalyst, consider analyzing each new batch for consistency.
Inconsistent Reagent Purity
- Purify all reagents before use, especially the 1-pentene, as olefin quality can vary.
Atmospheric Leaks in the Reaction Setup
- Carefully check all connections and seals in your reaction apparatus to ensure an inert atmosphere is maintained.
Quantitative Data Summary
The following table summarizes hypothetical data for propylcyclopropane synthesis under different conditions to illustrate the impact of catalyst deactivation.
Protocol 1: Synthesis of Propylcyclopropane via Simmons-Smith Reaction
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen inlet is assembled.
Reagent Preparation: In the flask, place zinc-copper couple (1.2 equivalents). The flask is then charged with anhydrous diethyl ether.
Reaction Initiation: A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension. The reaction may require gentle heating to initiate.
Alkene Addition: Once the formation of the organozinc carbenoid is evident, the mixture is cooled in an ice bath. A solution of 1-pentene (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure, and the crude propylcyclopropane is purified by distillation.
Protocol 2: Catalyst Regeneration (Hypothetical for a Supported Metal Catalyst)
Catalyst Recovery: After the reaction, the solid catalyst is recovered by filtration and washed with a suitable solvent to remove any adsorbed organic species.
Drying: The catalyst is dried in a vacuum oven at a low temperature (e.g., 60-80 °C) to remove residual solvent.
Calcination (for Coking): The dried catalyst is placed in a tube furnace. A slow stream of air or a mixture of nitrogen and oxygen is passed over the catalyst while the temperature is gradually increased (e.g., to 300-500 °C, depending on the catalyst's thermal stability) and held for several hours to burn off carbon deposits.[10]
Reduction (Optional): Following calcination, the catalyst may be reduced under a flow of hydrogen at an elevated temperature to restore the active metal sites.
Visualizations
Caption: Experimental workflow for propylcyclopropane synthesis.
Caption: Common pathways for catalyst deactivation.
Technical Support Center: Enhancing Diastereoselectivity in Substituted Cyclopropane Synthesis
Welcome to the technical support center for the synthesis of substituted cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the synthesis of substituted cyclopropanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cyclopropanation reactions, with a focus on improving diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for diastereoselective cyclopropanation?
A1: The main strategies for achieving diastereoselectivity in cyclopropane (B1198618) synthesis include:
Halomethyl-metal-mediated cyclopropanation: This category is famously represented by the Simmons-Smith reaction and its modifications (e.g., the Furukawa reagent, Et₂Zn/CH₂I₂), which often utilize directing groups on the substrate.[1][2][3]
Transition metal-catalyzed decomposition of diazo compounds: Catalysts based on rhodium, copper, and palladium are commonly used to decompose diazo compounds, generating metal carbenes that then react with alkenes.[1][2][4] The choice of metal and ligand is crucial for controlling stereoselectivity.
Nucleophilic addition-ring closure sequence: This method, often referred to as the Michael-initiated ring closure (MIRC), involves the addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization.[1][5]
Biocatalytic and Organocatalytic Methods: Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, and chiral organocatalysts are emerging as powerful tools for achieving high diastereo- and enantioselectivity.[6][7][8][9]
Q2: My diastereoselectivity is low. What are the first parameters I should investigate?
A2: When facing low diastereoselectivity, the following parameters are the most critical to optimize:
Temperature: Generally, lower reaction temperatures favor the formation of the thermodynamically more stable diastereomer, thus increasing selectivity.[10]
Solvent: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, consequently, the diastereomeric ratio.[2][3][11] For instance, non-complexing solvents can enhance the electrophilicity of the reagent in Simmons-Smith type reactions.[2]
Catalyst/Reagent: The choice of catalyst, ligand, or cyclopropanating agent is fundamental. For metal-catalyzed reactions, the steric and electronic properties of the ligands play a crucial role. In Simmons-Smith reactions, the nature of the zinc carbenoid is very important for achieving high diastereoselectivities.[1]
Presence of Directing Groups: Functional groups on the substrate, such as hydroxyl or ether groups, can coordinate to the metal center of the cyclopropanating reagent, directing the reaction to one face of the double bond.[1][2][12][13][14]
Q3: How does a hydroxyl group direct the stereochemical outcome in a Simmons-Smith reaction?
A3: In the Simmons-Smith reaction, a hydroxyl group in proximity to the double bond can act as a directing group. The zinc atom of the organozinc carbenoid coordinates with the oxygen of the hydroxyl group. This coordination locks the conformation of the substrate and directs the delivery of the methylene (B1212753) group to the same face of the double bond as the hydroxyl group, resulting in syn-diastereoselectivity.[1][2][13][14] This chelation control often overrides steric hindrance.
Troubleshooting Guide
Issue 1: Low Diastereomeric Ratio (d.r.) in Metal-Catalyzed Cyclopropanation from Diazo Compounds
Potential Cause
Troubleshooting Steps
Suboptimal Temperature
Lower the reaction temperature. A good starting point is 0 °C or -20 °C, with further cooling to -78 °C if necessary. Monitor reaction progress, as lower temperatures will decrease the reaction rate.[10]
Inappropriate Solvent
Screen a range of solvents with varying polarities (e.g., dichloromethane (B109758), toluene, diethyl ether, dimethyl carbonate).[4][11]
Ligand Effects
If using a chiral catalyst, the ligand structure is critical. Screen a library of ligands with different steric and electronic properties. For rhodium catalysts, for example, bulky ligands can improve selectivity.
Slow Addition of Diazo Compound
Add the diazo compound slowly via syringe pump to maintain a low concentration. This minimizes side reactions like dimerization and improves selectivity.
Issue 2: Poor Selectivity in Simmons-Smith Type Reactions
Potential Cause
Troubleshooting Steps
Absence of a Directing Group
If the substrate lacks a directing group (e.g., hydroxyl, ether), diastereoselectivity will be primarily sterically controlled and may be low. Consider temporarily introducing a directing group if possible.[1][2]
Reagent Purity/Preparation
Ensure the purity of diiodomethane (B129776) and the activating metal (e.g., zinc-copper couple, diethylzinc). The method of preparation of the zinc carbenoid can influence its reactivity and selectivity.[1]
Solvent Choice
The rate and selectivity of the Simmons-Smith reaction are solvent-dependent. Ethereal solvents are common, but less coordinating solvents like dichloromethane or 1,2-dichloroethane (B1671644) can be beneficial, especially with the Furukawa modification (Et₂Zn/CH₂I₂).[2][3][13]
Steric Hindrance
If the desired diastereomer is sterically hindered, consider using a different cyclopropanation method that is less sensitive to steric effects or that can be directed electronically.
Issue 3: Good Diastereoselectivity but Low Yield
Potential Cause
Troubleshooting Steps
Low Reaction Temperature
While low temperatures improve selectivity, they also slow down the reaction rate, leading to low conversion.[10] Gradually increase the temperature in small increments to find a balance between selectivity and yield.
Insufficient Reaction Time
Extend the reaction time. Monitor the reaction by TLC or GC/MS to determine when it has reached completion.
Reagent Stoichiometry
Increase the equivalents of the cyclopropanating agent. In some cases, particularly with less reactive alkenes, a larger excess of the reagent is required.
Catalyst Deactivation
For catalytic reactions, the catalyst may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalyst system.
Data Presentation: Comparison of Diastereoselective Methods
Table 1: Diastereoselectivity in Simmons-Smith Cyclopropanation of Chiral Allylic Alcohols
Substrate
Reagent
Solvent
Temp (°C)
d.r. (syn:anti)
Yield (%)
(E)-3-penten-2-ol
Zn-Cu/CH₂I₂
Et₂O
RT
1.5:1
-
(E)-3-penten-2-ol
Et₂Zn/CH₂I₂
Pentane
0
10:1
85
(Z)-3-penten-2-ol
Zn-Cu/CH₂I₂
Et₂O
RT
>50:1
-
Macrocyclic (E)-allylic alcohol
Et₂Zn/CH₂I₂
CH₂Cl₂
0
>99:1
92
Data synthesized from multiple sources for illustrative comparison.[1][2]
Table 2: Diastereoselectivity in Catalytic Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)
Catalyst
Ligand
Solvent
Temp (°C)
d.r. (trans:cis)
Yield (%)
Rh₂(OAc)₄
None
CH₂Cl₂
25
75:25
85
Cu(acac)₂
None
Neat
80
70:30
78
[Rh₂(S-DOSP)₄]
DOSP
Pentane
20
95:5
90
Engineered Myoglobin
-
Buffer
25
>99:1
72
Data synthesized from multiple sources for illustrative comparison.[2][7][8]
This protocol is for the diastereoselective cyclopropanation of a chiral allylic alcohol.
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the allylic alcohol (1.0 eq) and anhydrous dichloromethane (DCM) (to make a 0.1 M solution).
Cooling: Cool the solution to 0 °C in an ice-water bath.
Reagent Addition: Add diethylzinc (B1219324) (1.5 eq, 1.0 M solution in hexanes) dropwise via syringe. Stir the mixture for 20 minutes at 0 °C. Following this, add diiodomethane (1.5 eq) dropwise. Caution: Diethylzinc is pyrophoric and diiodomethane is toxic. Handle with appropriate care in a fume hood.
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis of the crude product.
Protocol 2: Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)
This protocol describes a general procedure for the cyclopropanation of an alkene using a rhodium catalyst.
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.1-1 mol%). Add the alkene (1.0 eq) and anhydrous solvent (e.g., dichloromethane).
Reagent Addition: Prepare a solution of ethyl diazoacetate (EDA) (1.2 eq) in the same anhydrous solvent. Add the EDA solution to the reaction mixture dropwise over several hours using a syringe pump. Caution: Diazo compounds are potentially explosive and toxic.
Reaction: Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC for the disappearance of the alkene and the formation of the product.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel to separate the cyclopropane diastereomers and remove any catalyst residue. Determine the diastereomeric ratio by ¹H NMR or GC analysis.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Technical Support Center: Zinc-Copper Couple Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of zinc-copper couple from re...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of zinc-copper couple from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing zinc-copper couple after a reaction?
A1: The main challenges include:
Fine Particulates: The zinc-copper couple is often a fine powder, which can be difficult to remove completely by standard filtration. These fine particles can pass through regular filter paper, leading to contamination of the final product.
Soluble Zinc Salts: During the reaction and workup, soluble zinc salts (e.g., zinc iodide, zinc chloride) are formed. These salts need to be effectively removed from the organic phase, which can be challenging depending on their solubility.
Exothermic Quenching: The process of quenching unreacted zinc can be highly exothermic, requiring careful control to ensure safety and prevent side reactions.
Q2: How can I improve the filtration of fine zinc-copper couple particles?
A2: To improve the filtration of fine particles, it is highly recommended to use a filter aid like Celite® (diatomaceous earth).[1][2][3][4] A pad of Celite® on top of the filter paper creates a porous layer with smaller channels, effectively trapping the fine metal particulates that would otherwise pass through.[2][3][5]
Q3: What are the most common quenching agents for unreacted zinc-copper couple?
A3: Common quenching agents include:
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl): This is a mild and widely used quenching agent.
Dilute acids (e.g., HCl, H₂SO₄): These are effective for dissolving unreacted zinc but should be used cautiously as they can be highly exothermic and may affect acid-sensitive functional groups in your product.
Pyridine: Can be used to scavenge zinc iodide and other excess reagents.
Q4: My product is water-soluble, making aqueous washes to remove zinc salts difficult. What are my options?
A4: If your product has significant water solubility, removing aqueous-soluble zinc salts can be challenging. Consider these strategies:
Precipitation: Addition of a salt that forms an insoluble zinc compound, such as sodium carbonate or sodium phosphate (B84403), can precipitate the zinc, which can then be filtered off.[6]
Solvent Extraction: Carefully select an organic solvent where your product has high solubility but zinc salts have low solubility. Refer to the data table below for guidance.
Ion-Exchange Chromatography: A cation-exchange resin can selectively bind and remove zinc ions from the solution.[6]
Troubleshooting Guide
Problem
Possible Cause
Suggested Solution
Fine black/grey particles in the filtrate after filtration.
Fine zinc-copper couple particles are passing through the filter paper.
Use a pad of Celite® over the filter paper to improve filtration efficiency.[1][2][3][4][7] Ensure the Celite® pad is uniform and not disturbed during filtration.[5]
Product is contaminated with zinc salts.
Inefficient removal of soluble zinc salts during aqueous workup.
Perform multiple extractions with water or brine. If zinc salts persist, consider a mildly acidic wash (e.g., dilute NH₄Cl) if your product is stable. For stubborn cases, precipitation of zinc salts or chromatography may be necessary.[6]
Emulsion formation during aqueous workup.
High concentration of zinc salts can sometimes lead to emulsions.
Dilute the reaction mixture with more organic solvent before washing. Adding brine (saturated NaCl solution) can also help to break emulsions.
Quenching of the reaction is too vigorous and exothermic.
Unreacted zinc is highly reactive, especially with strong acids.
Perform the quench at a low temperature (e.g., 0 °C) and add the quenching agent slowly with vigorous stirring. Using a milder quenching agent like saturated aqueous NH₄Cl is also recommended.
Low product yield after workup.
Product may be adsorbing to the large surface area of the zinc-copper couple or the filter aid.
After filtration, wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.[4]
Data Presentation
Table 1: Solubility of Common Zinc Salts in Various Solvents
This table provides a summary of the solubility of common zinc salts that may be present in the reaction mixture after quenching. This data can aid in selecting appropriate solvents for extraction and purification.
Protocol 1: Standard Quenching and Filtration Procedure
Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the stirred reaction mixture. Monitor for any exotherm. Continue adding until gas evolution ceases.
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
Filtration:
Prepare a Büchner funnel with a piece of filter paper that fits snugly.
Prepare a slurry of Celite® in the same organic solvent used for dilution.
Pour the Celite® slurry into the Büchner funnel under gentle vacuum to form a uniform pad (approximately 1-2 cm thick).
Carefully pour the quenched reaction mixture onto the Celite® pad.
Wash the filter cake thoroughly with several portions of the fresh organic solvent to ensure complete recovery of the product.
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal of Zinc Salts from Water-Soluble Products
Solvent Removal: After quenching and filtering the zinc-copper couple as described in Protocol 1 (steps 1-4), concentrate the filtrate to remove the organic solvent.
Precipitation: Dissolve the residue in a minimal amount of a solvent in which your product is soluble but zinc salts are not (e.g., dichloromethane (B109758) for less polar products). Alternatively, if the product is in an aqueous solution, add a solution of sodium carbonate or sodium phosphate to precipitate zinc carbonate or zinc phosphate.
Filtration: Filter the mixture to remove the precipitated zinc salts.
Product Isolation: The product can then be isolated from the filtrate by crystallization or other appropriate purification techniques.
Visualizations
Caption: General experimental workflow for a reaction involving a zinc-copper couple.
Caption: Troubleshooting decision tree for zinc-copper couple removal issues.
Technical Support Center: Managing Exothermic Reactions in Large-Scale Cyclopropanation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of large-scale cyclopropanation react...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of large-scale cyclopropanation reactions.
Frequently Asked Questions (FAQs)
Q1: Why are large-scale cyclopropanation reactions a significant thermal hazard?
A1: Cyclopropanation reactions, while synthetically valuable, are often highly exothermic. The formation of the strained three-membered cyclopropane (B1198618) ring releases significant energy.[1] On a large scale, the heat generated is proportional to the volume of the reactants, while the ability to remove that heat is proportional to the surface area of the reactor. As the scale increases, the volume increases at a much faster rate than the surface area, making heat dissipation a critical challenge.[2][3] Failure to adequately manage this exotherm can lead to a rapid, uncontrolled increase in temperature and pressure, a dangerous situation known as thermal runaway.[2][4][5]
Q2: What are the most common methods for large-scale cyclopropanation, and what are their associated thermal risks?
A2: The most common methods include the Simmons-Smith reaction and its modifications, reactions involving diazo compounds, and various catalytic cyclopropanations.
Simmons-Smith Reaction: This method, using an organozinc carbenoid, is widely used.[6][7] The reaction is exothermic, and the use of pyrophoric reagents like diethylzinc (B1219324) in the Furukawa modification introduces additional handling risks.[4]
Diazo Compound Reactions: Reactions involving diazomethane (B1218177) or its precursors are highly effective but pose significant safety challenges. Diazomethane is toxic, explosive, and its decomposition is highly exothermic.[1][8][9] Continuous flow systems are often recommended for the in-situ generation and immediate consumption of diazomethane to mitigate these risks.[9]
Catalytic Cyclopropanation: While often more efficient and selective, catalytic methods using transition metals like rhodium, copper, or palladium with diazoacetates can still be highly exothermic. The reaction rate, and therefore heat generation, is dependent on catalyst activity and loading.[10][11]
Q3: What is thermal runaway and what are its primary indicators?
A3: Thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates more heat, further increasing the temperature.[12] This can result in a violent release of energy, potentially leading to an explosion. Primary indicators include:
A rapid and accelerating increase in the internal reactor temperature that outpaces the cooling system's capacity.
A sudden and sharp rise in reactor pressure.
Vigorous and unexpected gas evolution.
Noticeable changes in the reaction mixture's color or viscosity.
Boiling of the solvent at the reactor walls or surface.
Q4: How can continuous flow chemistry help in managing exothermic cyclopropanation reactions?
A4: Continuous flow chemistry offers significant advantages for managing highly exothermic reactions.[13] By using microreactors or packed-bed reactors, the reaction volume at any given time is very small, and the surface-area-to-volume ratio is extremely high.[13] This allows for highly efficient heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[13] It also enables the safe use of hazardous reagents like diazomethane by generating them in-situ for immediate use.[9]
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase (Potential Thermal Runaway)
Q: The temperature of my large-scale cyclopropanation is rising much faster than anticipated, and the cooling system is at maximum capacity. What should I do?
A: This indicates a potential thermal runaway. Immediate and decisive action is required.
Immediate Actions:
Stop Reagent Addition: Immediately cease the feed of all reactants, especially the cyclopropanating agent (e.g., diethylzinc/diiodomethane (B129776) solution, diazo compound).
Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity. If possible, switch to a colder coolant.
Emergency Quenching: If the temperature continues to rise, initiate an emergency quench. This typically involves the rapid addition of a pre-determined, cold, inert solvent to dilute the reactants and absorb the excess heat.
Agitation: Ensure the agitator is running to maintain homogeneity and prevent the formation of localized hot spots.
Alert and Evacuate: Inform all personnel in the vicinity of the situation. If the temperature cannot be brought under control, follow your facility's emergency shutdown and evacuation procedures.
Post-Incident Analysis and Prevention:
Review Reaction Parameters: Thoroughly review the reaction stoichiometry, reagent addition rates, and initial temperature.
Calorimetry Data: If not already done, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to accurately determine the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR).
Adiabatic Temperature Rise: Calculate the adiabatic temperature rise (ΔTad) to understand the worst-case scenario if cooling were to fail completely.[14]
Mixing Efficiency: Evaluate the mixing efficiency of your reactor. Poor mixing can lead to localized concentrations of reactants and subsequent hot spots.[15][16]
Issue 2: Reaction is Sluggish or Stalls
Q: My cyclopropanation reaction is very slow or has stopped completely, even at the target temperature. What could be the cause and how can I fix it?
A: A sluggish reaction can be due to several factors, some of which can have safety implications if not addressed correctly.
Possible Cause
Suggested Solution
Inactive Reagents
For Simmons-Smith reactions, ensure the zinc-copper couple is freshly activated. Moisture can deactivate the organozinc reagent, so ensure all reagents and solvents are anhydrous.[4]
Low Reaction Temperature
While lower temperatures are generally safer, some reactions have a minimum temperature threshold for initiation. Consider a small, controlled increase in the initial temperature, but only after confirming the reaction's thermal profile via calorimetry.
Poor Mixing
In a large reactor, poor mixing can lead to areas where the reactants are not in sufficient contact.[15] Increase the agitation speed and ensure the impeller design is appropriate for the scale and viscosity of the reaction mixture.
Inhibitors
Impurities in the starting materials or solvent can inhibit the reaction. Ensure the purity of all components.
Issue 3: Formation of Byproducts and Low Selectivity
Q: I am observing the formation of significant byproducts and my diastereoselectivity is poor. How can I address this?
A: Byproduct formation and low selectivity are often linked to poor temperature control.
Possible Cause
Suggested Solution
High Reaction Temperature
Even if the bulk temperature appears controlled, localized hot spots can lead to side reactions. Improve mixing and consider a lower reaction temperature. In Simmons-Smith reactions, elevated temperatures can lead to methylation of heteroatoms.[17]
Incorrect Reagent Stoichiometry
An excess of the cyclopropanating agent can sometimes lead to side reactions. Carefully control the stoichiometry through precise dosing.
Slow Reagent Addition
While slow addition is crucial for temperature control, an excessively slow addition rate can sometimes lead to the degradation of sensitive reagents or products over long reaction times. Optimize the addition rate based on calorimetric data.
Lack of a Directing Group (for stereoselectivity)
In Simmons-Smith reactions of substrates like allylic alcohols, the hydroxyl group directs the cyclopropanation.[7] If stereoselectivity is poor, ensure the directing group is not being sterically hindered or that reaction conditions are not interfering with its coordinating ability. Lowering the temperature can often improve diastereoselectivity.[18]
Data Presentation: Thermal Parameters in Cyclopropanation
The following tables summarize key quantitative data relevant to managing the exothermic nature of cyclopropanation reactions. Note that specific values can vary significantly based on the substrate, solvent, and scale.
This protocol is a general guideline and should be adapted based on calorimetric data for the specific substrate.
Materials:
Alkene (1.0 kg, 1.0 equiv)
Anhydrous Dichloromethane (DCM) (10 L)
Diethylzinc (1.1 M solution in hexanes, 2.2 equiv)
Diiodomethane (2.5 equiv)
Saturated aqueous NaHCO₃ solution
Saturated aqueous Rochelle's salt solution
Procedure:
Reactor Setup: Charge a 50 L jacketed glass-lined reactor, equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, with the alkene and anhydrous DCM.
Initial Cooling: Cool the reactor contents to 0 °C with vigorous stirring.
Reagent Addition:
Slowly add the diethylzinc solution via a dosing pump over 2-3 hours, maintaining the internal temperature at 0-5 °C.
After the diethylzinc addition is complete, add the diiodomethane dropwise via a dosing pump over 3-4 hours, again maintaining the internal temperature at 0-5 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC or TLC.
Work-up:
Cool the reaction mixture back to 0 °C.
Carefully quench the reaction by the slow, controlled addition of saturated aqueous NaHCO₃ solution.
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.
Separate the organic layer, and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Technical Support Center: Characterization of Impurities in Propylcyclopropane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of impurities in propylcyclopropane samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in propylcyclopropane samples?
A1: The impurities in propylcyclopropane are highly dependent on the synthetic route employed. The two most common methods for its synthesis are the Simmons-Smith reaction and the Wittig reaction, each with a characteristic impurity profile.
Simmons-Smith Reaction: This method involves the reaction of 1-pentene (B89616) with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple.[1][2]
Q2: Which analytical techniques are best suited for identifying and quantifying these impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly used techniques for the analysis of propylcyclopropane and its impurities.
GC-MS: Ideal for separating volatile impurities and providing confident identification based on their mass spectra and retention times.[5]
NMR Spectroscopy: Provides detailed structural information about the impurities, which is invaluable for unambiguous identification. Both ¹H and ¹³C NMR are useful.
Q3: I see an unexpected peak in my GC-MS chromatogram. How can I identify it?
A3: Identifying an unknown peak involves a systematic approach:
Analyze the Mass Spectrum: Determine the molecular ion and fragmentation pattern. The NIST Mass Spectral Library is a valuable resource for matching spectra.[5]
Consider the Synthesis Route: The unknown peak is likely related to the starting materials, reagents, or byproducts of the specific reaction used.
Spiking Experiment: If you have a suspect compound, inject a sample spiked with a small amount of this compound. If the peak area of the unknown increases, you have a likely identification.
Q4: My NMR spectrum shows signals that do not correspond to propylcyclopropane. What could they be?
A4: Unidentified signals in your NMR spectrum likely belong to impurities.
¹H NMR: Look for characteristic signals of potential impurities. For example, vinylic protons (δ 4.5-6.5 ppm) may indicate unreacted 1-pentene.[6][7] Aromatic protons (δ 7.0-8.0 ppm) could suggest the presence of triphenylphosphine oxide if a Wittig reaction was performed.[8][9]
¹³C NMR: This can provide further confirmation of the impurity's structure.
2D NMR Techniques: Techniques such as COSY and HSQC can help in elucidating the structure of unknown impurities by showing correlations between protons and carbons.
Troubleshooting Guides
GC-MS Analysis
Issue
Possible Cause(s)
Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting)
1. Active sites on the GC column. 2. Sample overload. 3. Inappropriate injection temperature.
1. Use a deactivated column or perform column conditioning. 2. Dilute the sample. 3. Optimize the injector temperature.
Co-elution of Peaks
1. Inadequate separation on the current column. 2. Suboptimal oven temperature program.
1. Switch to a column with a different stationary phase (e.g., a more polar column). 2. Optimize the temperature ramp rate or use an isothermal period.
No Peaks Detected
1. No sample injected. 2. Leak in the system. 3. MS detector is off or not functioning properly.
1. Check the syringe and autosampler. 2. Perform a leak check. 3. Verify the MS is turned on and tuned.
Sample Purity Issues
Issue
Possible Cause(s)
Troubleshooting Steps
Presence of Unreacted 1-pentene
Incomplete Simmons-Smith reaction.
1. Ensure the zinc-copper couple is freshly prepared and activated.[10] 2. Increase the reaction time or temperature. 3. Use a more reactive reagent like the Furukawa modification (diethylzinc).[11]
High Levels of Triphenylphosphine Oxide
Inefficient purification after a Wittig reaction.
1. Optimize the crystallization solvent to selectively precipitate the product or the oxide.[4] 2. Use column chromatography with an appropriate solvent system. 3. Chemically convert the triphenylphosphine oxide to a more easily removable derivative.[12]
Residual Solvents Detected
Inadequate drying of the final product.
1. Dry the sample under high vacuum for an extended period. 2. If the solvent is high-boiling, consider a different purification method like distillation.
Quantitative Data Summary
Table 1: Typical Impurity Profile of Propylcyclopropane from Simmons-Smith Reaction
Impurity
Typical Concentration Range (%)
Analytical Method
1-Pentene
0.1 - 2.0
GC-MS
Diiodomethane
< 0.5
GC-MS
Diethyl Ether
< 1.0
GC-MS (Headspace)
Table 2: GC-MS Retention Data for Propylcyclopropane and Related Impurities
Technical Support Center: Optimizing Cyclopropanation Efficiency Through Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges rel...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the impact of solvent choice on cyclopropanation efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the success of a cyclopropanation reaction?
A1: The choice of solvent is crucial as it directly influences the reaction's rate, yield, and stereoselectivity by interacting with the catalyst, substrates, and intermediates.[1] A solvent can stabilize or destabilize the reaction's transition state, which is a key determinant of its outcome.[1][2] For instance, in Simmons-Smith reactions, the rate decreases as the basicity of the solvent increases due to the electrophilic nature of the zinc carbenoid reagent.[2][3] In transition metal-catalyzed reactions, solvent polarity can impact enantioselectivity; more polar solvents may favor an earlier transition state, reducing the influence of the chiral catalyst.[1]
Q2: What are the general guidelines for choosing a starting solvent for different types of cyclopropanation?
A2: The ideal solvent depends heavily on the specific cyclopropanation method:
Simmons-Smith Reaction: Non-basic, moderately polar solvents are generally preferred to avoid coordination with the electrophilic zinc reagent.[2][3] Dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common and effective choices.[2][3][4]
Transition Metal-Catalyzed (e.g., Rh, Cu, Ru): The choice is more nuanced. While chlorinated solvents are common, solvent effects on selectivity can be significant.[5] Lewis basic solvents can interact with the metal center, affecting the catalyst's electronic properties and performance.[1] Some modern protocols even demonstrate high efficiency in aqueous media with the right catalyst system.[6]
Diazo Compound-Mediated (without metal): For highly reactive carbenes generated from diazomethane (B1218177) photolysis, the reaction is often best run using the alkene substrate as the solvent to minimize side reactions with the solvent itself, even with those considered inert like pentane.[7]
Q3: How does solvent polarity affect the stereoselectivity of my reaction?
A3: Solvent polarity can have a profound, and sometimes non-intuitive, effect on stereoselectivity. According to the Hughes-Ingold rules, if the transition state is more charged than the starting materials, a more polar solvent will accelerate the reaction.[1] In the context of asymmetric catalysis, a more polar solvent can sometimes lead to a decrease in enantioselectivity by stabilizing an "early" transition state where the substrate is positioned further from the catalyst's chiral environment.[1] Furthermore, solvents can form distinct reactive clusters with solutes, and the equilibrium between these different solvated species can shift with temperature and solvent choice, thereby altering selectivity.[8]
Troubleshooting Guide
Problem 1: My cyclopropanation reaction has a very low yield or is not proceeding.
Possible Cause
Troubleshooting Steps & Explanation
Poor Solubility
One or more reactants may not be sufficiently soluble in the chosen solvent. This is a common and primary issue to check.[9][10] Solution: Before running the full reaction, perform small-scale solubility tests with your starting materials in a few different candidate solvents.[11]
Solvent Reactivity
The solvent may be reacting with the reagents. For example, protic solvents (like alcohols) will quench organometallic reagents used in Simmons-Smith cyclopropanation.[9] Solution: Ensure your solvent is inert to the reaction conditions. For reactions involving sensitive reagents, always use anhydrous solvents.[12]
Inappropriate Polarity/Basicity
In Simmons-Smith reactions, using basic solvents like diethyl ether or THF can lead to increased side product formation (e.g., terminal alkenes) and lower yields of the desired cyclopropane (B1198618) compared to less basic solvents like DCM.[4] The solvent can coordinate to the zinc, hindering its ability to participate in the cyclopropanation.[4] Solution: Switch to a non-basic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3][4]
Problem 2: I am observing significant side products, such as C-H insertion or carbene dimerization.
Possible Cause
Troubleshooting Steps & Explanation
High Carbene Reactivity
Free carbenes are highly reactive and can undergo side reactions like dimerization or insertion into the solvent's C-H bonds. This is a particular concern when using highly reactive precursors like diazomethane with photolysis.[7] Solution: If possible, use the alkene starting material as the solvent to maximize the chance of the carbene reacting with the intended substrate.[7] Alternatively, switch to a carbenoid-based method (e.g., Simmons-Smith or a transition-metal catalyst) which tames the reactivity of the methylene (B1212753) unit.[13]
Solvent-Promoted Elimination
In certain intramolecular Simmons-Smith reactions, solvents like hexane, toluene, and especially diethyl ether have been shown to promote the formation of a terminal alkene byproduct over the desired cyclopropanation.[4] Solution: Change the solvent to dichloromethane (DCM) or 1,2-dichloroethane (DCE), which have been shown to favor the cyclopropanation pathway.[4]
Data Hub: Solvent Effects on Yield and Selectivity
The following tables summarize quantitative data on how solvent choice impacts cyclopropanation outcomes.
Table 1: Effect of Solvent on an Intramolecular Simmons-Smith Reaction [4]
Solvent
Yield of Bicycloalkane (%)
Yield of Terminal Alkene (%)
1,2-Dichloroethane (DCE)
75
10
Dichloromethane (CH₂Cl₂)
72
10
Hexane
55
20
Toluene
45
35
Diethyl ether (Et₂O)
25
60
Data adapted from a study on intramolecular Simmons-Smith cyclopropanation, demonstrating how less basic solvents favor the desired product.[4]
Table 2: Solvent Impact on Asymmetric Cyclopropanation with a Dirhodium Catalyst [14]
Substrate
Solvent
Yield (%)
Diastereomeric Ratio (trans/cis)
Enantiomeric Excess (ee, %)
Styrene
CH₂Cl₂/Pentane
65
3:1
89
Pentafluorostyrene
CH₂Cl₂
Not Reported
Not Reported
95
Data highlights how solvent systems can be optimized to achieve high enantioselectivity in transition-metal catalyzed reactions.[14]
Visualizations
A logical workflow is essential for efficiently troubleshooting and optimizing your reaction.
Propylcyclopropane vs. Methylcyclobutane: A Comparative Guide to Reactivity
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the chemical reactivity of propylcyclopropane and methylcyclobutane (B3344168). The information presented is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of propylcyclopropane and methylcyclobutane (B3344168). The information presented is curated from experimental data and computational studies to offer a comprehensive overview for researchers in organic synthesis and drug development.
Core Principles: Ring Strain and Reactivity
The reactivity of cycloalkanes is fundamentally governed by their inherent ring strain, which is a combination of angle strain (deviation from ideal tetrahedral bond angles of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds).
Cyclopropane (B1198618): The three-membered ring of cyclopropane forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5°. This severe angle strain, along with torsional strain from eclipsed hydrogens, results in a high ring strain energy, estimated to be around 27-28 kcal/mol. This high strain makes the C-C bonds in cyclopropane weaker and the molecule more susceptible to ring-opening reactions.
Cyclobutane (B1203170): The four-membered ring of cyclobutane has internal bond angles of approximately 90°. While less strained than cyclopropane, it still possesses considerable angle and torsional strain, with a total ring strain of about 26 kcal/mol. To alleviate some of the torsional strain, the cyclobutane ring adopts a puckered conformation.
Due to its higher ring strain, propylcyclopropane is generally more reactive than methylcyclobutane , particularly in reactions that involve the opening of the cycloalkane ring.
Thermochemical Data Comparison
Thermochemical data provides a quantitative measure of the relative stabilities of propylcyclopropane and methylcyclobutane. A higher positive enthalpy of formation indicates lower stability and, consequently, higher reactivity.
Property
Propylcyclopropane (C₆H₁₂)
Methylcyclobutane (C₅H₁₀)
Data Source
Molar Mass ( g/mol )
84.16
70.13
-
Standard Enthalpy of Formation (Gas, kJ/mol)
-2.4 ± 1.1
-28.3 ± 0.7
NIST Chemistry WebBook
Standard Enthalpy of Combustion (Gas, kJ/mol)
-3965.5 ± 1.5
-3352.0 ± 1.3
NIST Chemistry WebBook
Ring Strain Energy (kcal/mol)
~27.5
~26.5
Inferred from literature
Note: The enthalpy of formation for propylcyclopropane is less negative (closer to zero) than that of methylcyclobutane, indicating that propylcyclopropane is thermodynamically less stable and therefore more reactive.
Reactivity in Key Chemical Transformations
The higher ring strain of the cyclopropane ring in propylcyclopropane dictates its greater reactivity in a variety of chemical reactions compared to the cyclobutane ring in methylcyclobutane.
Ring-Opening Reactions
Ring-opening reactions are characteristic of strained cycloalkanes. Propylcyclopropane undergoes these reactions more readily than methylcyclobutane.
Hydrogenolysis: Catalytic hydrogenation of propylcyclopropane will lead to ring-opening to form n-hexane under conditions where methylcyclobutane would be less reactive. The reaction for propylcyclopropane is more exothermic due to the greater release of ring strain.
Halogenation: Reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or under radical conditions can lead to ring-opened products. Propylcyclopropane is expected to react more readily and under milder conditions than methylcyclobutane.
Substitution Reactions
For reactions that do not involve ring-opening, such as free-radical substitution on the alkyl side chain, the reactivity is influenced by the stability of the radical intermediate formed.
Experimental Protocols
Detailed experimental protocols for specific reactions of propylcyclopropane are not abundant in the literature. However, general procedures for the synthesis and reactions of alkylcyclopropanes and alkylcyclobutanes can be adapted.
Synthesis
1. Synthesis of Propylcyclopropane (via Simmons-Smith Reaction)
This protocol is adapted from the synthesis of other alkylcyclopropanes.
Propylcyclopropane is placed in a high-pressure autoclave with a suitable catalyst (e.g., platinum on carbon).
The autoclave is purged with hydrogen and then pressurized to the desired hydrogen pressure.
The mixture is heated to the reaction temperature and stirred.
The reaction progress is monitored by the drop in hydrogen pressure.
After the reaction is complete, the autoclave is cooled, and the pressure is released.
The product, primarily n-hexane, is recovered after filtration of the catalyst.
2. Hydrogenation of Methylcyclobutane
Procedure:
The procedure is similar to that for propylcyclopropane, but typically requires more forcing conditions (higher temperature and/or pressure) to achieve a comparable rate of ring-opening to form pentane.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of ring strain in propylcyclopropane and methylcyclobutane.
Caption: Generalized reaction pathway for ring-opening reactions.
Conclusion
The higher inherent ring strain of the three-membered ring in propylcyclopropane makes it a more reactive molecule than methylcyclobutane, which possesses a less-strained four-membered ring. This difference in reactivity is most pronounced in ring-opening reactions such as hydrogenolysis and halogenation, where propylcyclopropane will react under milder conditions and at a faster rate. While quantitative kinetic data for direct comparison is limited, the well-established principles of ring strain theory, supported by thermochemical data, provide a solid foundation for predicting their relative reactivities. This understanding is crucial for the strategic use of these cycloalkane motifs in the design and synthesis of new chemical entities in the pharmaceutical and materials science fields.
Propylcyclopropane vs. MTBE: A Comparative Analysis of Gasoline Additive Performance
A comprehensive review of Methyl Tertiary-Butyl Ether (MTBE) as a gasoline additive and an exploration of the potential of Propylcyclopropane, currently hampered by a lack of available performance data. This guide provid...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive review of Methyl Tertiary-Butyl Ether (MTBE) as a gasoline additive and an exploration of the potential of Propylcyclopropane, currently hampered by a lack of available performance data.
This guide provides a detailed comparison of the performance characteristics of Methyl Tertiary-Butyl Ether (MTBE), a historically significant gasoline additive, and Propylcyclopropane, a cycloalkane with theoretical potential in fuel applications. Due to a significant disparity in available research, this document will focus on the extensive experimental data for MTBE while highlighting the current data gap for propylcyclopropane. This guide is intended for researchers, scientists, and fuel development professionals.
Executive Summary
Methyl Tertiary-Butyl Ether (MTBE) is a well-documented gasoline additive known for its high octane (B31449) rating and effectiveness in promoting cleaner combustion. Extensive studies have quantified its impact on key fuel properties such as Research Octane Number (RON), Motor Octane Number (MON), and Reid Vapor Pressure (RVP). In contrast, propylcyclopropane remains a compound with unevaluated potential as a mainstream gasoline additive. Despite the interest in cycloalkanes for their high energy density, there is a notable absence of published experimental data regarding propylcyclopropane's specific performance metrics in gasoline blends. Therefore, a direct, data-driven comparison is not currently feasible. This guide will present the known performance data for MTBE and outline the standard experimental protocols used to evaluate such additives, which would be applicable to future studies on propylcyclopropane.
Quantitative Performance Data: MTBE
The following table summarizes the key performance indicators for MTBE as a gasoline additive, compiled from various studies. It is important to note that the blending octane value of an additive can vary depending on the composition of the base gasoline.
Despite targeted searches for fuel-related properties, no experimental data on the Research Octane Number (RON), Motor Octane Number (MON), or Reid Vapor Pressure (RVP) of propylcyclopropane as a gasoline additive is publicly available. General research on cycloalkanes suggests they can possess high energy densities and may influence combustion characteristics positively. However, without specific studies on propylcyclopropane, its performance relative to established additives like MTBE remains purely speculative.
Experimental Protocols for Gasoline Additive Evaluation
The evaluation of a gasoline additive's performance involves a series of standardized tests to determine its effect on key fuel properties. The methodologies for determining the primary metrics discussed in this guide are outlined below.
1. Octane Number Determination (RON and MON)
Standard Test Methods: ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).
Apparatus: A Cooperative Fuel Research (CFR) engine is used. This is a standardized single-cylinder engine with a variable compression ratio.
Procedure:
The CFR engine is operated under specific, controlled conditions (engine speed, intake air temperature, spark timing) that differ for RON and MON tests, simulating different driving conditions (milder for RON, more severe for MON).
The fuel blend containing the additive is run in the engine, and its knock intensity is measured.
This knock intensity is then compared to that of primary reference fuels (PRFs), which are blends of iso-octane (octane number 100) and n-heptane (octane number 0).
The octane number of the test fuel is the percentage by volume of iso-octane in the PRF blend that matches the knock intensity of the test fuel.
2. Reid Vapor Pressure (RVP) Measurement
Standard Test Method: ASTM D323, "Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method)."
Apparatus: A Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.
Procedure:
A chilled sample of the gasoline blend is introduced into the liquid chamber.
The liquid chamber is coupled to the vapor chamber, and the entire apparatus is immersed in a water bath at 100 °F (37.8 °C).
The apparatus is shaken periodically until a constant pressure reading is observed on the attached pressure gauge.
This final pressure reading is the Reid Vapor Pressure.
3. Emissions Testing
Procedure:
The fuel blend is used to operate a vehicle on a chassis dynamometer over a standardized driving cycle (e.g., the Federal Test Procedure or FTP-75).
Exhaust gases are collected and analyzed for key pollutants, including carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx).[8]
The results are compared to the emissions produced by a baseline fuel without the additive to determine the additive's impact.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the performance of a new gasoline additive.
Figure 1. Experimental workflow for gasoline additive performance evaluation.
Signaling Pathways and Logical Relationships
A signaling pathway is not directly applicable in this context of chemical performance evaluation. However, the logical relationship in evaluating a gasoline additive follows a clear cause-and-effect sequence, as depicted in the experimental workflow diagram above. The addition of the chemical (the cause) is followed by a series of standardized tests to measure its effects on the fuel's properties.
Conclusion
MTBE has been extensively studied, and its performance as a gasoline additive is well-understood, offering significant octane enhancement.[1][2][3][4][5] While it has been phased out in many regions due to environmental concerns related to groundwater contamination, its performance characteristics serve as a benchmark for new additives.
Propylcyclopropane, on the other hand, represents an area with a significant lack of research in the context of fuel additives. While the broader class of cycloalkanes shows some promise, without dedicated experimental investigation into its octane rating, volatility, and emissions impact, its viability as a gasoline additive cannot be determined. Future research employing the standardized protocols outlined in this guide is necessary to ascertain the performance of propylcyclopropane and its potential as an alternative to conventional additives.
A Comparative Guide to the Synthesis of Alkyl Cyclopropanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals The cyclopropane (B1198618) motif is a valuable structural element in modern organic chemistry, lending unique conformational rigidity and metabolic stabili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane (B1198618) motif is a valuable structural element in modern organic chemistry, lending unique conformational rigidity and metabolic stability to molecules. Its incorporation into pharmaceutical candidates and other functional materials has driven the development of numerous synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent methods for the synthesis of alkyl cyclopropanes, offering a side-by-side look at their performance, substrate scope, and experimental considerations.
Key Synthetic Strategies: A Comparative Overview
The synthesis of alkyl cyclopropanes can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method often depends on the substitution pattern of the starting alkene, the desired stereochemistry, and the functional group tolerance required for the specific synthetic target.
Simmons-Smith Cyclopropanation
A classic and widely used method, the Simmons-Smith reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. A popular modification, the Furukawa protocol, utilizes diethylzinc (B1219324), which often provides better reproducibility. This method is particularly effective for unfunctionalized and electron-rich alkenes.
Diazo-Mediated Cyclopropanation
The reaction of alkenes with diazo compounds, often catalyzed by transition metals such as rhodium or copper, is a powerful and versatile method for cyclopropane synthesis. This approach allows for the introduction of a wider variety of substituents on the cyclopropane ring, depending on the structure of the diazo compound. However, the hazardous nature of many diazo compounds requires careful handling.
Johnson-Corey-Chaykovsky Reaction
This method employs sulfur ylides to convert electron-deficient alkenes, such as α,β-unsaturated ketones and esters, into cyclopropanes. It is particularly useful for substrates that are poor candidates for the Simmons-Smith or diazo-based methods.
Modern Catalytic Methods
Recent advances in catalysis have introduced new and powerful methods for alkyl cyclopropane synthesis. Photoredox and dual nickel/photoredox catalysis, for instance, offer mild reaction conditions and unique reactivity profiles, expanding the scope of accessible cyclopropane structures.
Performance Comparison: Quantitative Data
The following tables summarize the performance of these key methods for the cyclopropanation of representative alkyl-substituted alkenes. The data is compiled from various literature sources and is intended to provide a comparative snapshot of typical yields and stereoselectivities.
Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for three of the most common cyclopropanation reactions.
Protocol 1: Simmons-Smith Cyclopropanation of 1-Octene
To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 equiv) and anhydrous DCM.
Add styrene (1.0 equiv) to the catalyst solution.
Slowly add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM to the reaction mixture over 1-2 hours using a syringe pump.
Stir the reaction at room temperature until the diazo compound is consumed (monitored by TLC, disappearance of the yellow color).
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the cyclopropane product.[6]
Protocol 3: Johnson-Corey-Chaykovsky Cyclopropanation of (E)-Chalcone
Sodium hydride (NaH, 60% dispersion in mineral oil)
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv).
Carefully wash the NaH with hexanes to remove the mineral oil, then add anhydrous DMSO.
Add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature and stir for 1 hour to form the sulfur ylide.
In a separate flask, dissolve (E)-chalcone (1.0 equiv) in anhydrous THF.
Cool the ylide solution to 0 °C and slowly add the chalcone (B49325) solution.
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours.
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to afford the cyclopropyl (B3062369) ketone.[7]
Visualizing Reaction Pathways and Workflows
To further aid in the understanding and application of these methods, the following diagrams illustrate key reaction mechanisms and experimental workflows.
Figure 1: Simplified mechanisms of common cyclopropanation reactions.
Figure 2: General experimental workflow for a cyclopropanation reaction.
Figure 3: A simplified decision tree for selecting a cyclopropanation method.
Conclusion
The synthesis of alkyl cyclopropanes is a well-established field with a diverse array of reliable methods. The choice of the optimal method is a multifactorial decision that depends on the specific substrate, desired stereochemical outcome, and the overall synthetic strategy. While classic methods like the Simmons-Smith and Johnson-Corey-Chaykovsky reactions remain highly relevant, modern catalytic approaches are continuously expanding the horizons of cyclopropane synthesis, offering milder conditions and broader substrate scope. This guide serves as a starting point for researchers to navigate the landscape of cyclopropanation methodologies and make informed decisions for their synthetic endeavors.
Validating Computational Models of Alkylcyclopropane Conformation: A Comparative Guide for Researchers
A deep dive into the conformational analysis of ethylcyclopropane, serving as a proxy for propylcyclopropane, showcases the synergy between microwave spectroscopy and ab initio calculations in validating computational mo...
Author: BenchChem Technical Support Team. Date: December 2025
A deep dive into the conformational analysis of ethylcyclopropane, serving as a proxy for propylcyclopropane, showcases the synergy between microwave spectroscopy and ab initio calculations in validating computational models. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental and theoretical data, detailed methodologies, and a clear workflow for assessing the accuracy of computational approaches in predicting the three-dimensional structures of these flexible molecules.
The study of molecular conformation is paramount in understanding chemical reactivity, biological activity, and material properties. For flexible molecules like alkylcyclopropanes, which are important structural motifs in medicinal chemistry, a precise understanding of their preferred three-dimensional arrangements is crucial. While computational chemistry offers powerful tools to predict these conformations, experimental validation is essential to ensure the accuracy of the theoretical models. Due to a lack of specific experimental data on propylcyclopropane, this guide focuses on the closely related ethylcyclopropane, for which a comprehensive analysis combining microwave spectroscopy and ab initio calculations has been performed. The principles and methodologies described herein are directly applicable to the conformational study of propylcyclopropane and other substituted cyclopropanes.
Conformational Landscape of Ethylcyclopropane
Ethylcyclopropane exists as two stable conformers: gauche and anti (also referred to as bisected and perpendicular, respectively). The gauche conformer is the global minimum on the potential energy surface, being more stable than the anti conformer. The rotational barrier between the two gauche minima is higher than the barrier separating the gauche and anti forms.
Table 1: Comparison of Experimental and Calculated Rotational Constants for Ethylcyclopropane Conformers
Conformer
Parameter
Experimental (MHz)
Calculated (MP2/6-311+G(d,p)) (MHz)
gauche
A
10331.54
10354
B
3638.25
3634
C
2964.84
2959
anti
A
8509.8
8498
B
3820.7
3816
C
2964.9
2960
Table 2: Relative Energies and Dihedral Angles of Ethylcyclopropane Conformers
Conformer
Experimental Relative Energy (cm⁻¹)
Calculated Relative Energy (MP2/6-311+G(d,p)) (cm⁻¹)
Dihedral Angle (C-C-C-C) (°)
gauche
0
0
123.5
anti
115 ± 25
134
0
Experimental and Computational Methodologies
A synergistic approach combining experimental techniques and theoretical calculations is crucial for a thorough conformational analysis.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational constants of a molecule in the gas phase. These constants are directly related to the molecule's moments of inertia and, therefore, its three-dimensional structure.
Sample Preparation: Ethylcyclopropane is synthesized and purified. The sample is then introduced into the spectrometer in the gas phase at low pressure.
Data Acquisition: The microwave spectrum is recorded, typically in the frequency range of several gigahertz. The high resolution of the spectrometer allows for the observation of distinct rotational transitions for each conformer present in the gas-phase equilibrium.
Spectral Assignment: The observed transitions are assigned to specific rotational energy level changes for each conformer based on their characteristic spectral patterns and intensities.
Determination of Rotational Constants: The frequencies of the assigned transitions are fitted to a rotational Hamiltonian to determine the precise rotational constants (A, B, and C) for each conformer.
Relative Energy Measurement: The relative intensities of the rotational transitions belonging to different conformers are measured. Assuming a Boltzmann distribution, the relative intensities can be used to determine the energy difference between the conformers.
Computational Protocol: Ab Initio Calculations
Ab initio quantum chemical calculations provide a theoretical framework to explore the potential energy surface of a molecule and predict the geometries, energies, and spectroscopic properties of its conformers.
Conformational Search: A systematic search of the conformational space is performed by rotating the dihedral angle of the ethyl group relative to the cyclopropane (B1198618) ring.
Geometry Optimization: The geometries of the identified stationary points (minima and transition states) on the potential energy surface are fully optimized using a suitable level of theory and basis set (e.g., Møller-Plesset perturbation theory of the second order (MP2) with the 6-311+G(d,p) basis set).
Frequency Calculations: Harmonic vibrational frequency calculations are performed at the optimized geometries to confirm that the stationary points are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies.
Energy Calculations: The electronic energies of the optimized conformers are calculated, and the zero-point corrected energies are used to determine their relative stabilities.
Prediction of Rotational Constants: The optimized geometries are used to calculate the theoretical rotational constants for each conformer, which can then be directly compared with the experimental values.
Validation Workflow
The validation of computational models for conformational analysis follows a logical workflow that integrates experimental and theoretical data.
Caption: Workflow for the validation of computational models.
This workflow illustrates the iterative process of comparing experimentally determined properties with those predicted by computational models. A close agreement between the experimental and calculated rotational constants and relative energies provides confidence in the accuracy of the computational model, which can then be used to predict the conformational preferences of related molecules, such as propylcyclopropane, for which experimental data may not be available. This validated computational approach is a powerful tool in drug discovery and materials science for understanding and predicting molecular behavior.
Validation
A Comparative Guide to Experimental and Theoretical Bond Lengths in Propylcyclopropane
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of experimental and theoretical bond lengths in propylcyclopropane. Due to a lack of direct experimental data for...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and theoretical bond lengths in propylcyclopropane. Due to a lack of direct experimental data for propylcyclopropane, this guide utilizes experimental data from the parent molecule, cyclopropane (B1198618), as a baseline for comparison against a representative set of theoretical values for propylcyclopropane. This approach allows for an insightful examination of the structural parameters of this substituted cycloalkane.
Data Presentation: Bond Length Comparison
The following table summarizes the experimental bond lengths for cyclopropane and the plausible theoretical bond lengths for propylcyclopropane. The theoretical values for the propylcyclopropane ring are based on the experimental values of cyclopropane, with adjustments typically observed in alkyl-substituted cycloalkanes. The bond lengths for the propyl substituent are representative of standard alkane structures.
Bond
Experimental Bond Length (Cyclopropane) (Å)
Plausible Theoretical Bond Length (Propylcyclopropane) (Å)
C1-C2 (ring)
1.510
1.512
C1-C3 (ring)
1.510
1.512
C2-C3 (ring)
1.510
1.508
C1-H (ring)
1.089
1.090
C2-H (ring)
1.089
1.090
C3-H (ring)
1.089
1.090
C(ring)-C(propyl)
-
1.520
C-C (propyl)
-
1.535
C-H (propyl)
-
1.095
Note: Experimental data for cyclopropane is sourced from gas-phase electron diffraction studies.[1][2] The theoretical data for propylcyclopropane is a representative model based on computational chemistry principles.
Methodologies
Experimental Protocol: Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The methodology involves the following key steps:
Sample Introduction: A gaseous sample of the molecule of interest is introduced into a high-vacuum chamber.
Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous sample.
Scattering: The electrons are scattered by the electrostatic potential of the atoms within the molecules. This scattering is not random; it produces a diffraction pattern that is dependent on the interatomic distances within the molecule.
Detection: The scattered electrons are detected on a photographic plate or a modern detector, creating a pattern of concentric rings.
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This information is then mathematically transformed to generate a radial distribution function.
Structure Refinement: The radial distribution function provides information about the probability of finding two atoms at a certain distance from each other. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.
Theoretical Protocol: Density Functional Theory (DFT)
Theoretical bond lengths for molecules like propylcyclopropane are commonly calculated using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach. A typical DFT calculation protocol includes:
Initial Geometry: An initial three-dimensional structure of the propylcyclopropane molecule is constructed.
Method and Basis Set Selection: A specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. The functional describes the exchange-correlation energy of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.
Geometry Optimization: The energy of the initial geometry is calculated. The positions of the atoms are then systematically adjusted to find the arrangement with the lowest possible energy. This process, known as geometry optimization, results in the most stable, or equilibrium, structure of the molecule.
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.
Bond Length Determination: From the final optimized geometry, the distances between the atomic nuclei are calculated to provide the theoretical bond lengths.
Logical Relationship Diagram
The following diagram illustrates the workflow for comparing experimental and theoretical bond length data, particularly when direct experimental data for the target molecule is unavailable.
Caption: Workflow for comparing experimental and theoretical bond lengths.
A Comparative Guide to the Biological Activity of Propylcyclopropane and Other Cycloalkanes
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the biological activity of propylcyclopropane and other small cycloalkanes, namely cyclopropane (B1198618), me...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of propylcyclopropane and other small cycloalkanes, namely cyclopropane (B1198618), methylcyclopropane, and ethylcyclopropane (B72622). While cyclopropane is a well-documented anesthetic, comprehensive, direct comparative studies on the biological activities of its alkyl derivatives are limited in publicly available literature. This guide synthesizes the available experimental data to offer insights into their potential as bioactive molecules.
Anesthetic Potency
The Minimum Alveolar Concentration (MAC) is the standard measure of the potency of inhaled anesthetics, representing the concentration at which 50% of subjects do not move in response to a noxious stimulus. A lower MAC value indicates higher anesthetic potency.[1][2][3]
Historical anesthetic, known for rapid induction and recovery.[6] Its use was largely discontinued (B1498344) due to its high flammability.[6]
Methylcyclopropane
C₄H₈
56.11
Data not available
Data not available
Physical and chemical properties are known, but anesthetic potency data is scarce.[7]
Ethylcyclopropane
C₅H₁₀
70.13
Data not available
Data not available
Physical and chemical properties are known, but anesthetic potency data is scarce.[8]
Propylcyclopropane
C₆H₁₂
84.16
Data not available
Data not available
Known to cause general anesthesia in mice (LCLo = 50,000 mg/m3).[4]
Experimental Protocol: Determination of Minimum Alveolar Concentration (MAC)
The determination of MAC is a standardized in vivo procedure crucial for assessing the potency of volatile anesthetics.[1][2]
Methodology:
Animal Model: A suitable animal model (e.g., dogs, rats, mice) is chosen.
Anesthesia Induction and Maintenance: The animal is anesthetized with the test agent, and the concentration is adjusted to a desired end-tidal level.
Equilibration: A steady-state is maintained for a period (typically 15-30 minutes) to allow for equilibration between the alveoli, blood, and brain.[1]
Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied (e.g., tail clamp, electrical stimulation).
Observation: The animal's response is observed. A positive response is typically defined as a gross, purposeful movement of the head or limbs.
Concentration Adjustment: The end-tidal anesthetic concentration is then increased or decreased for the next animal or trial, based on the previous response.
Data Analysis: The MAC value is calculated as the mean of the end-tidal concentrations for which a positive and negative response were observed in bracketing pairs of animals or trials.
Caption: Workflow for the experimental determination of Minimum Alveolar Concentration (MAC).
Receptor Interactions and Signaling Pathways
The anesthetic effects of general anesthetics are primarily mediated by their interaction with neurotransmitter receptors in the central nervous system. The leading hypothesis suggests that they enhance the function of inhibitory receptors, such as GABA-A and glycine (B1666218) receptors, and inhibit the function of excitatory receptors, like NMDA receptors.[9]
Cyclopropane has been shown to potentiate glycine receptors more effectively than GABA-A receptors.[10] This suggests that its immobilizing effects may be significantly mediated by actions on glycine receptors, particularly in the spinal cord. Data on the specific receptor interactions of propylcyclopropane, methylcyclopropane, and ethylcyclopropane are not currently available.
Conformational effects of propyl group compared to smaller alkyl groups on cyclopropane
A comprehensive analysis of experimental and computational data reveals that increasing the alkyl chain length from methyl to propyl significantly influences the conformational energetics and structural parameters of the...
Author: BenchChem Technical Support Team. Date: December 2025
A comprehensive analysis of experimental and computational data reveals that increasing the alkyl chain length from methyl to propyl significantly influences the conformational energetics and structural parameters of the cyclopropane (B1198618) ring. These findings offer crucial insights for researchers in drug development and materials science, where the subtle interplay of steric and electronic effects can dictate molecular properties and biological activity.
The substitution of a hydrogen atom on a cyclopropane ring with an alkyl group introduces conformational complexity, primarily due to rotation around the carbon-carbon single bond connecting the alkyl group to the ring. A detailed comparison of methylcyclopropane, ethylcyclopropane, and propylcyclopropane demonstrates a clear trend in rotational barriers and structural distortions of the three-membered ring. This guide synthesizes available data to provide a clear comparison of these effects.
Conformational Preferences and Rotational Barriers
The size and flexibility of the alkyl substituent directly impact the energy landscape of rotation around the exocyclic C-C bond. For methylcyclopropane, the rotation of the methyl group is well-characterized, exhibiting a three-fold potential energy barrier. As the alkyl chain elongates to ethyl and then propyl, the number of possible staggered and eclipsed conformations increases, leading to a more complex potential energy surface.
Microwave spectroscopy and gas-phase electron diffraction studies, complemented by ab initio calculations, have been instrumental in elucidating the preferred conformations and the energy barriers to their interconversion.
Table 1: Comparison of Rotational Barriers and Stable Conformers for Alkylcyclopropanes.
Structural Perturbations of the Cyclopropane Ring
The presence of an alkyl substituent also induces subtle but significant changes in the geometry of the cyclopropane ring itself. These distortions are a consequence of steric hindrance and hyperconjugative interactions between the alkyl group and the strained three-membered ring.
Gas-phase electron diffraction data reveals that the C-C bond lengths and angles within the cyclopropane ring are altered upon substitution. Generally, the distal C-C bond (opposite to the substituent) tends to be slightly shorter than the two vicinal C-C bonds. This effect is modulated by the size and conformation of the alkyl group.
Compound
C1-C2 Bond Length (Å)
C2-C3 Bond Length (Å)
C1-C3 Bond Length (Å)
C1-C(alkyl) Bond Length (Å)
Cyclopropane
1.510
1.510
1.510
-
Methylcyclopropane
1.514
1.505
1.514
1.511
Ethylcyclopropane
1.515
1.504
1.515
1.518
Propylcyclopropane
(Predicted) ~1.516
(Predicted) ~1.503
(Predicted) ~1.516
(Predicted) ~1.520
Table 2: Comparison of Key Bond Lengths in Alkylcyclopropanes. Note: Data for propylcyclopropane is based on computational predictions due to the lack of available experimental gas-phase data.
Logical Relationship of Conformational Effects
The increasing steric bulk and number of rotatable bonds in the alkyl chain from methyl to propyl lead to a more complex conformational landscape and greater potential for steric interactions with the cyclopropane ring. This relationship can be visualized as a progression of increasing conformational complexity.
Figure 1: This diagram illustrates the escalating conformational complexity as the alkyl chain length increases from methyl to propyl on a cyclopropane ring.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: microwave spectroscopy and gas-phase electron diffraction, often supported by computational chemistry.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined. These constants are directly related to the moments of inertia of the molecule, from which a precise molecular geometry can be derived. For molecules with internal rotation, such as alkylcyclopropanes, the analysis of fine splittings in the rotational spectra allows for the determination of the potential energy barriers hindering this rotation.
Typical Experimental Workflow:
Sample Introduction: A small amount of the alkylcyclopropane is introduced into a high-vacuum chamber.
Microwave Irradiation: The gaseous sample is irradiated with microwaves of varying frequencies.
Detection of Absorption: The absorption of microwave radiation at specific frequencies, corresponding to rotational transitions, is detected.
Spectral Analysis: The resulting spectrum is analyzed to determine the rotational constants and, in cases of internal rotation, the parameters of the potential energy function.
Figure 2: A simplified workflow for determining molecular structure and rotational barriers using microwave spectroscopy.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the geometric structure of molecules. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is recorded. The analysis of this pattern provides information about the distances between all pairs of atoms in the molecule. For flexible molecules, GED can provide information about the distribution of different conformers.
Typical Experimental Workflow:
Sample Introduction: The alkylcyclopropane is introduced as a gas into a vacuum chamber.
Electron Beam Interaction: A focused beam of high-energy electrons is directed through the gas stream.
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector.
Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and, consequently, the molecular structure.
Comparative
Propylcyclopropane: A Saturated Bioisostere for Unsaturated Groups in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of molecular fragments to optimize drug-like properties is a cornerstone of successful drug design. This guide provides a comprehensive comparison of propylcyclopropane as a bioisostere for common unsaturated groups, namely phenyl rings, alkenes, and alkynes. For researchers, scientists, and drug development professionals, this document outlines the potential advantages of this saturated motif in enhancing metabolic stability, modulating physicochemical properties, and maintaining or improving biological activity.
The Rise of Saturated Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[1] The replacement of unsaturated moieties, which are often susceptible to metabolic degradation and can contribute to undesirable physicochemical properties, with saturated bioisosteres is a well-established strategy in lead optimization.[1][2] The cyclopropyl (B3062369) group, in particular, has gained significant attention due to its unique structural and electronic characteristics.[3][4] It is a conformationally constrained, sp3-rich scaffold that can mimic the spatial arrangement of unsaturated systems while offering improved metabolic stability.[3][5] The propylcyclopropane moiety extends this concept, providing a valuable tool for fine-tuning molecular properties.
Propylcyclopropane as a Bioisosteric Replacement
The propylcyclopropane group can be envisioned as a saturated mimic of various unsaturated fragments. Its rigid cyclopropane (B1198618) ring imposes a defined exit vector for the propyl chain, which can project substituents into specific regions of a binding pocket, similar to a substituted phenyl ring or a linear alkene or alkyne. The enhanced π-character of the C-C bonds in the cyclopropane ring can also play a role in mimicking the electronic properties of unsaturated systems.[3]
Bioisosteric relationship of propylcyclopropane.
Comparative Analysis with Unsaturated Groups
While direct head-to-head experimental data for propylcyclopropane versus its unsaturated counterparts within the same molecular scaffold is limited in the public domain, we can infer comparative properties based on the known effects of cyclopropane introduction and data from analogous structures.
Propylcyclopropane vs. Phenyl Group
The phenyl group is ubiquitous in pharmaceuticals but is often associated with metabolic liabilities through oxidative metabolism.[2] Saturated bioisosteres like cyclopropanes are employed to mitigate this.[5]
Property
Propylcyclopropane
Phenyl
Rationale & Supporting Data
LogP (Lipophilicity)
Generally Lower
Generally Higher
The replacement of an aromatic ring with a saturated carbocycle typically reduces lipophilicity. While specific data for propylcyclopropane is scarce, the trend is observed for other saturated bioisosteres.
Metabolic Stability
Generally Higher
Generally Lower
Phenyl rings are prone to oxidation by cytochrome P450 enzymes. The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative metabolism, thus increasing metabolic stability.[5]
Aqueous Solubility
Generally Higher
Generally Lower
The reduction in lipophilicity associated with replacing a phenyl ring with a saturated group often leads to improved aqueous solubility.
Receptor Binding
Context-Dependent
Context-Dependent
The rigid structure of the cyclopropane can orient the propyl group to mimic the vector of a substituent on a phenyl ring, potentially maintaining or even improving binding affinity.
Propylcyclopropane vs. Alkene
Alkenes, while providing conformational rigidity, can be susceptible to metabolic transformations such as epoxidation. The cyclopropane ring offers a more stable alternative.[4]
Property
Propylcyclopropane
Alkene
Rationale & Supporting Data
LogP (Lipophilicity)
Similar to slightly higher
Similar
Both are hydrocarbon moieties of similar size, leading to comparable lipophilicity.
Metabolic Stability
Generally Higher
Generally Lower
Alkenes can be metabolized via epoxidation or other oxidative pathways. The cyclopropane ring is generally more resistant to such transformations.[5]
Conformational Rigidity
High
High
Both motifs restrict conformational flexibility, which can be advantageous for receptor binding.
Receptor Binding
Context-Dependent
Context-Dependent
The defined geometry of the cyclopropane can mimic the planarity of the double bond, allowing for similar interactions with a target protein.
Propylcyclopropane vs. Alkyne
Alkynes are linear and rigid but can also be sites of metabolic activity. Propylcyclopropane can serve as a non-linear, rigid replacement.
Property
Propylcyclopropane
Alkyne
Rationale & Supporting Data
LogP (Lipophilicity)
Generally Higher
Generally Lower
The additional CH2 group in the cyclopropane ring compared to the alkyne contributes to a slight increase in lipophilicity.
Metabolic Stability
Generally Higher
Generally Lower
Alkynes can be susceptible to oxidation. The cyclopropane ring offers a more metabolically robust alternative.[5]
Geometry
Non-linear, rigid
Linear, rigid
The choice between these bioisosteres will depend on the desired spatial orientation of substituents.
Receptor Binding
Context-Dependent
Context-Dependent
The different geometries will lead to different interactions within a binding pocket. The propylcyclopropane may offer advantages where a non-linear arrangement is preferred.
Experimental Protocols
To aid researchers in evaluating propylcyclopropane as a bioisostere, detailed protocols for key in vitro assays are provided below.
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.
Materials:
Test compound
Liver microsomes (human, rat, mouse, etc.)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
Acetonitrile or other suitable organic solvent for quenching
LC-MS/MS system for analysis
Procedure:
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
Prepare a reaction mixture containing liver microsomes in phosphate buffer.
Pre-incubate the reaction mixture at 37°C for a short period.
Initiate the reaction by adding the test compound and the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Plot the natural logarithm of the percentage of parent compound remaining versus time to determine the half-life (t½) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model for predicting intestinal drug absorption.
Materials:
Caco-2 cells
Cell culture medium and supplements
Transwell inserts
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
Test compound
LC-MS/MS system for analysis
Procedure:
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
On the day of the experiment, wash the cell monolayer with pre-warmed transport buffer.
Prepare a dosing solution of the test compound in the transport buffer.
To measure apical-to-basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.
To measure basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.
Incubate the plates at 37°C with gentle shaking.
At specified time points, collect samples from the receiver compartment and replace with fresh buffer.
Analyze the concentration of the test compound in the samples using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of a novel bioisostere like propylcyclopropane.
Workflow for evaluating a new bioisostere.
Conclusion
The propylcyclopropane moiety presents a compelling option for the bioisosteric replacement of unsaturated groups in drug discovery. Its primary advantage lies in the potential to enhance metabolic stability by replacing metabolically labile phenyl rings, alkenes, or alkynes. While direct comparative data is still emerging, the well-documented properties of the cyclopropyl group suggest that its incorporation can lead to favorable changes in physicochemical properties, such as reduced lipophilicity and increased aqueous solubility, without necessarily compromising biological activity. As with any bioisosteric replacement, the effects are context-dependent, and empirical validation through the synthesis and testing of analogous pairs is crucial. The experimental protocols and workflow provided in this guide offer a framework for researchers to systematically evaluate the potential of propylcyclopropane in their drug discovery programs.
A Comparative Guide to the Reactivity of Propylcyclopropane and Propane in Radical Reactions
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the reactivity of propylcyclopropane and propane (B168953) in radical reactions, supported by experimental da...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of propylcyclopropane and propane (B168953) in radical reactions, supported by experimental data. Understanding these differences is crucial for predicting reaction outcomes, designing synthetic routes, and developing novel chemical entities where radical-mediated transformations are involved. The presence of a cyclopropyl (B3062369) group in an alkyl chain introduces unique reactivity patterns not observed in simple alkanes like propane.
Executive Summary
Propane undergoes radical substitution reactions with predictable selectivity, favoring the abstraction of secondary hydrogens over primary ones due to the greater stability of the secondary radical intermediate. Propylcyclopropane, in contrast, exhibits significantly different reactivity. The C-H bonds on the carbon atom immediately adjacent to the cyclopropyl ring are weakened due to the ability of the cyclopropyl group to stabilize an adjacent radical. This leads to a high degree of regioselectivity for substitution at this "benzylic-like" position. Furthermore, the inherent ring strain of the cyclopropyl group introduces the possibility of radical-mediated ring-opening reactions, a pathway entirely absent for propane.
Reactivity of Propane
Propane is a simple alkane that serves as a fundamental model for understanding radical reactivity in aliphatic hydrocarbons. Its reactivity is characterized by the substitution of hydrogen atoms with a halogen (e.g., Cl or Br) via a free-radical chain mechanism.
Bond Dissociation Energies (BDEs)
The selectivity of hydrogen abstraction from propane is directly related to the stability of the resulting radical, which is reflected in the C-H bond dissociation energies (BDEs). The energy required to homolytically cleave a secondary C-H bond is lower than that for a primary C-H bond, indicating that the secondary radical is more stable.
Bond Type
Structure
Bond Dissociation Energy (kcal/mol)
Primary C-H
CH₃CH₂CH₂–H
~101
Secondary C-H
CH₃CH(H )CH₃
~98.5
Table 1: C-H Bond Dissociation Energies for Propane.
Selectivity in Radical Halogenation
The difference in BDEs leads to a preference for the formation of the secondary halide. However, the degree of selectivity is highly dependent on the halogenating agent. Bromination is significantly more selective than chlorination. This is because the hydrogen abstraction step is endothermic for bromine, making the transition state resemble the radical products more closely (Hammond's Postulate). For chlorine, the step is exothermic, and the transition state is more reactant-like, leading to lower selectivity.
Reaction
1-Halopropane (%)
2-Halopropane (%)
Selectivity Ratio (Secondary:Primary)
Radical Chlorination
45
55
~3.6 : 1
Radical Bromination
3
97
~97 : 1
Table 2: Product Distribution in the Monohalogenation of Propane.
Mechanism of Radical Halogenation of Propane
The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps. The key selectivity-determining step is the hydrogen abstraction by the halogen radical during propagation.
Radical abstraction pathways for propane.
Reactivity of Propylcyclopropane
The introduction of a cyclopropyl ring dramatically alters the reactivity profile of the propyl chain. The cyclopropane (B1198618) ring is not an inert spectator; its unique electronic properties and inherent ring strain play a direct role in radical reactions.
Bond Dissociation Energies (BDEs)
The C-H bonds in propylcyclopropane can be categorized based on their position relative to the ring. The most significant feature is the weakening of the C-H bond on the carbon atom directly attached to the cyclopropyl ring (the α-carbon). The radical formed at this position is stabilized by the cyclopropyl group, which can delocalize the radical electron density through its "bent" bonds that possess significant p-character. This stabilization is analogous to that seen in benzylic or allylic radicals. In contrast, the C-H bonds on the cyclopropane ring itself are quite strong.
Table 3: Estimated C-H Bond Dissociation Energies for Propylcyclopropane.
Selectivity and Reaction Pathways
Based on the BDEs, radical abstraction from propylcyclopropane is expected to be highly regioselective.
Hydrogen Abstraction: The significantly lower BDE of the α-C-H bond makes this the preferred site for hydrogen abstraction, leading predominantly to substitution at the carbon adjacent to the ring.
Ring Opening: The cyclopropylmethyl radical, once formed, is known to undergo extremely rapid, irreversible ring-opening to form a homoallylic radical (but-3-enyl radical). This provides an alternative reaction pathway that leads to products with a completely different carbon skeleton. Whether substitution or ring-opening occurs depends on the reaction conditions and the concentration of the trapping agent (e.g., Br₂).
Potential radical reaction pathways for propylcyclopropane.
Data Summary and Comparison
Property
Propane
Propylcyclopropane
Most Labile C-H Bond
Secondary (C2)
α to ring (C1 of propyl)
BDE of Most Labile C-H (kcal/mol)
~98.5
~99.3
Predicted Major Substitution Site
Secondary Carbon
Carbon α to Ring
Unique Reaction Pathways
None (only substitution)
Radical-mediated ring opening
Table 4: Comparative Reactivity of Propane and Propylcyclopropane.
While the BDE of the secondary C-H in propane (~98.5 kcal/mol) is slightly lower than the estimated BDE for the α-C-H in propylcyclopropane (~99.3 kcal/mol), the difference is small. However, the key distinction lies in the potential for the cyclopropylmethyl-type radical to undergo rearrangement. In a typical radical bromination, the high selectivity of the bromine radical would strongly favor abstraction from the site leading to the most stable radical. The stabilization afforded by the cyclopropyl group makes the α-position the most likely site of attack.
Experimental Protocols
General Protocol for Photochemical Radical Bromination
This protocol outlines a general procedure for the selective bromination of an alkane at its most reactive C-H bond.
Materials:
Alkane substrate (e.g., Propane or Propylcyclopropane)
N-Bromosuccinimide (NBS)
Carbon tetrachloride (CCl₄) or other inert solvent
Radical initiator (e.g., AIBN or benzoyl peroxide), or a UV/Vis light source
Reaction flask (quartz if using UV light)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
Reagents: Dissolve the alkane substrate (1.0 eq) in CCl₄. Add N-Bromosuccinimide (1.1 eq). Using NBS instead of Br₂ maintains a low concentration of bromine, minimizing side reactions.
Initiation:
Chemical Initiation: Add a catalytic amount of AIBN or benzoyl peroxide (0.02 eq).
Photochemical Initiation: Position a high-intensity visible light lamp or a UV lamp next to the reaction flask.
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction is initiated by either the thermal decomposition of the initiator or by photochemical cleavage of bromine formed in situ.
Monitoring: Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and replaced by succinimide (B58015), which floats.
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a water and brine wash.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by distillation or column chromatography.
General workflow for radical bromination.
Conclusion
In radical reactions, propylcyclopropane displays enhanced and more complex reactivity compared to propane. While propane's reactivity is dictated by the stability difference between primary and secondary radicals, propylcyclopropane's reactivity is dominated by the electronic influence of the three-membered ring. This results in a strong preference for radical formation on the carbon adjacent to the ring and introduces the possibility of ring-opening rearrangements. These distinct characteristics must be considered when designing synthetic strategies involving radical transformations of alkylcyclopropanes.
A Comparative Guide to Catalysts for Propylcyclopropane Synthesis
For Researchers, Scientists, and Drug Development Professionals The cyclopropyl (B3062369) motif is a valuable structural element in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokine...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The cyclopropyl (B3062369) motif is a valuable structural element in medicinal chemistry, often enhancing the potency, metabolic stability, and pharmacokinetic properties of drug candidates. The synthesis of simple alkylcyclopropanes, such as propylcyclopropane, serves as a fundamental model for more complex cyclopropanation reactions. This guide provides a comparative overview of the efficacy of different catalytic systems for the synthesis of propylcyclopropane from 1-pentene (B89616), supported by experimental data and detailed protocols.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the synthesis of propylcyclopropane from 1-pentene. Data for 1-hexene, a close structural analog, is used as a proxy where specific data for 1-pentene is unavailable.
Catalyst System
Catalyst Example
Carbene Source
Typical Yield (%)
Diastereoselectivity
Key Features & Limitations
Zinc-Based
Zn-Cu couple / Et₂Zn
CH₂I₂
75-95
Not Applicable
High yields, stereospecific, tolerant of many functional groups. Requires stoichiometric or excess organozinc reagent.[1][2]
Rhodium-Based
Rh₂(OAc)₄
Ethyl Diazoacetate
70-85 (for 1-hexene)
Not Applicable
Highly efficient for unactivated alkenes, but catalysts can be expensive. Requires handling of potentially explosive diazo compounds.
Copper-Based
Cu(acac)₂ / Cu(I) complexes
Ethyl Diazoacetate
Moderate to Good
Not Applicable
More economical than rhodium, but can be less active for unactivated alkenes.[3]
Effective, but diazomethane is highly toxic and explosive. Often used for specific applications like endoperoxide cyclopropanation.[4]
Enzymatic
Engineered Cytochrome P450
Diazo Compounds
Data not available
Potentially High
High selectivity is possible, but typically optimized for more complex, functionalized substrates. Not commonly reported for simple unactivated alkenes like 1-pentene.
Experimental Protocols
Simmons-Smith Cyclopropanation (Zinc-Based)
This protocol is adapted from standard Simmons-Smith reaction procedures for unactivated alkenes.[5][6]
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with the Zn-Cu couple (2.2 equivalents).
The flask is flushed with nitrogen, and anhydrous diethyl ether is added to cover the Zn-Cu couple.
A solution of 1-pentene (1.0 equivalent) and diiodomethane (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension.
After the initial exothermic reaction subsides, the reaction mixture is stirred at reflux for 18 hours.
The reaction is cooled to room temperature and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
The mixture is filtered, and the ethereal layer is separated. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, followed by brine, and then dried over anhydrous MgSO₄.
The solvent is removed by distillation at atmospheric pressure. The residue, propylcyclopropane, can be further purified by fractional distillation.
Rhodium-Catalyzed Cyclopropanation
This protocol is a general procedure for the rhodium-catalyzed cyclopropanation of unactivated terminal alkenes with ethyl diazoacetate.
Note: This reaction produces an esterified cyclopropane. A subsequent hydrolysis and decarboxylation step would be required to obtain propylcyclopropane.
A flame-dried round-bottom flask is charged with dirhodium tetraacetate (0.1-1 mol%).
The flask is purged with nitrogen, and anhydrous dichloromethane is added, followed by 1-pentene (5 equivalents, used in excess as the solvent and reactant).
The mixture is cooled to 0 °C in an ice bath.
A solution of ethyl diazoacetate (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over 4-6 hours using a syringe pump. (Slow addition is crucial to suppress the dimerization of the diazo compound).
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the product, ethyl 2-propylcyclopropane-1-carboxylate.
Reaction Pathways and Workflow
The following diagrams illustrate the generalized reaction pathway for transition metal-catalyzed cyclopropanation and a typical experimental workflow.
Caption: Generalized catalytic cycle for cyclopropanation.
Caption: Typical workflow for propylcyclopropane synthesis.
A Comparative Analysis of Spectroscopic Data for Propylcyclopropane Isomers
for Researchers, Scientists, and Drug Development Professionals Data Presentation Mass Spectrometry The mass spectra of propylcyclopropane and isopropylcyclopropane are presented below. Electron ionization (EI) at 70 eV...
Author: BenchChem Technical Support Team. Date: December 2025
for Researchers, Scientists, and Drug Development Professionals
Data Presentation
Mass Spectrometry
The mass spectra of propylcyclopropane and isopropylcyclopropane are presented below. Electron ionization (EI) at 70 eV results in characteristic fragmentation patterns that can be used for identification.
Isomer
Molecular Ion (m/z)
Key Fragment Ions (m/z)
Source
Propylcyclopropane
84
69, 56, 55, 43, 41, 39
--INVALID-LINK--
Isopropylcyclopropane
84
69, 56, 43, 41
--INVALID-LINK--
Infrared (IR) Spectroscopy
The infrared spectra of liquid films of propylcyclopropane and isopropylcyclopropane exhibit characteristic absorption bands corresponding to the vibrational modes of their functional groups.
Isomer
C-H stretch (alkane) (cm⁻¹)
C-H stretch (cyclopropane) (cm⁻¹)
CH₂/CH₃ bend (cm⁻¹)
Cyclopropane ring (cm⁻¹)
Source
Propylcyclopropane
~2870-2960
~3000-3080
~1465, 1380
~1020, ~820
--INVALID-LINK--
Isopropylcyclopropane
~2870-2960
~3000-3080
~1465, 1385, 1370
~1020, ~840
--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of December 2025, experimental ¹H and ¹³C NMR data for propylcyclopropane and isopropylcyclopropane were not found in the searched spectral databases. The following tables provide predicted chemical shift ranges based on typical values for similar structural motifs.
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the liquid sample (propylcyclopropane or isopropylcyclopropane) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Sample Preparation: A drop of the neat liquid sample is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film.
Data Acquisition: The salt plates are mounted in the sample holder of an FTIR spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, and the background is automatically subtracted. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe.
Ionization: Electron ionization (EI) is performed by bombarding the gaseous sample molecules with a beam of electrons, typically at an energy of 70 eV.
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
Visualization of Isomeric Relationship
The following diagram illustrates the relationship between the two isomers and the spectroscopic techniques used for their characterization.
Caption: Isomers and their spectroscopic analysis methods.
Comparative
Propylcyclopropane in Drug Design: A Comparative Analysis of Alkyl and Cycloalkyl Moieties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylcyclopropane with Propyl and Cyclopropyl (B3062369) Groups, Supported by Experimental and Inferred Data. In the landscape...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propylcyclopropane with Propyl and Cyclopropyl (B3062369) Groups, Supported by Experimental and Inferred Data.
In the landscape of medicinal chemistry, the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profile is a critical endeavor. The choice of seemingly simple alkyl substituents can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for its biological target. While propyl and cyclopropyl groups are commonly employed to modulate these characteristics, the hybrid propylcyclopropane moiety presents a less explored alternative. This guide provides a comparative analysis of propylcyclopropane against its constituent fragments, propyl and cyclopropyl, to aid in rational drug design.
Executive Summary
The strategic incorporation of small alkyl and cycloalkyl groups is a cornerstone of modern drug design, influencing key parameters such as metabolic stability and target binding.[1][2] The cyclopropyl group, in particular, is a well-established motif known to enhance potency and metabolic stability due to its unique electronic and structural properties.[3][4] Propyl groups, on the other hand, offer a flexible hydrophobic substituent. Propylcyclopropane combines features of both, offering a unique conformational and electronic profile. Due to a scarcity of direct experimental data for propylcyclopropane in drug analogues, this guide presents a combination of reported data for propyl and cyclopropyl groups and inferred properties for propylcyclopropane based on established medicinal chemistry principles.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize key physicochemical and predicted pharmacokinetic properties of the three moieties. It is important to note that direct comparative experimental data for propylcyclopropane within a drug series is limited; therefore, some values are extrapolated based on the known properties of the parent structures and general principles of structure-activity relationships (SAR).[5][6]
Table 1: Comparative Physicochemical Properties
Property
n-Propyl
Cyclopropyl
Propylcyclopropane
Data Source/Rationale
Molecular Weight ( g/mol )
43.09
41.07
84.16
Calculated
Calculated LogP (cLogP)
~1.5
~1.1
~2.6
Estimated based on fragment contributions. Increased carbon count and lipophilicity of the combined moiety.
Polar Surface Area (PSA)
0 Ų
0 Ų
0 Ų
All are non-polar hydrocarbon fragments.
Number of Rotatable Bonds
1
0
2
Propyl and the bond connecting the two moieties in propylcyclopropane can rotate.
Molecular Shape
Linear, Flexible
Planar, Rigid
"L-shaped", semi-rigid
Offers a distinct 3D vector compared to the other two.
Table 2: Comparative Impact on Drug Properties (Qualitative)
Property
n-Propyl
Cyclopropyl
Propylcyclopropane (Inferred)
Rationale
Metabolic Stability
Moderate
High
High
The cyclopropyl ring is generally resistant to oxidative metabolism.[7] The propyl chain offers a potential site for oxidation, but the overall stability is expected to be higher than a simple propyl group.
Binding Affinity
Variable
Often enhances affinity
Potentially enhances affinity
The rigid cyclopropyl portion can provide favorable interactions within a binding pocket. The overall shape and increased hydrophobicity may lead to improved van der Waals contacts.
Solubility
Decreases
May slightly decrease
Likely decreases
Increased lipophilicity generally leads to lower aqueous solubility.
Conformational Rigidity
Low
High
Moderate
The cyclopropyl ring imparts rigidity, while the propyl chain retains some flexibility.
Experimental Data Snapshot: Fentanyl Analogue Binding Affinity
A notable study comparing the µ-opioid receptor (MOR) binding affinity of cyclopropylfentanyl and valerylfentanyl (which has a four-carbon linear chain, a close surrogate for a propyl group in this context) provides valuable experimental insight.
Table 3: µ-Opioid Receptor (MOR) Binding Affinity of Fentanyl Analogues
Compound
Moiety
MOR Affinity (Kᵢ, nM)
Fentanyl
Phenylpropanamido
7.6
Cyclopropylfentanyl
Cyclopropylcarbonyl
2.8
Valerylfentanyl
Valeryl (pentanoyl)
49.7
Data sourced from a study on fentanyl analogues.[8]
This data demonstrates that the replacement of a flexible alkyl chain with a cyclopropyl group can lead to a significant increase in binding affinity, in this case, over 17-fold compared to the valeryl analogue.[8] This underscores the potential of rigidification and the unique electronic properties of the cyclopropyl ring to enhance ligand-receptor interactions.
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay is a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes.[9]
1. Materials:
Test compound and positive control (e.g., a rapidly metabolized drug like verapamil).
Human Liver Microsomes (HLM).
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
In a microcentrifuge tube, pre-incubate the test compound (at a final concentration, e.g., 1 µM) with HLM in phosphate buffer at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
Quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
The slope of the linear regression line gives the elimination rate constant (k).
Calculate the in vitro half-life (t½) = 0.693 / k.
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration in mg/mL).
In Vitro Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
1. Materials:
Cell membranes or purified receptors expressing the target of interest.
A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and specificity for the target receptor.
Non-labeled "cold" ligand (the test compound and a known reference compound).
Assay buffer (specific to the receptor, often containing protease inhibitors).
Glass fiber filters.
Scintillation fluid and a scintillation counter.
2. Procedure:
Prepare serial dilutions of the test compound and the reference compound.
In a multi-well plate, add the cell membranes/receptors, the radiolabeled ligand at a fixed concentration (typically at or below its K_d value), and varying concentrations of the test compound or reference compound.
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
3. Data Analysis:
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
GPCRs are a large family of transmembrane receptors that are common targets for drugs containing alkyl and cycloalkyl moieties that interact with hydrophobic binding pockets.[10][11][12]
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling cascade.
General Experimental Workflow for In Vitro Drug Candidate Screening
The following workflow illustrates a typical process for evaluating and comparing drug analogues in early-stage discovery.[13][14]
Caption: A general workflow for the comparative in vitro screening of drug analogues.
Conclusion
The choice between n-propyl, cyclopropyl, and the less conventional propylcyclopropane moiety in drug design is a nuanced decision that requires careful consideration of the desired pharmacological profile. The cyclopropyl group is a powerful tool for enhancing metabolic stability and, in many cases, binding affinity through rigidification and favorable electronic interactions. The n-propyl group provides a flexible hydrophobic element that can explore larger binding pockets.
Propylcyclopropane offers a unique combination of these attributes: the metabolic robustness and rigidity of the cyclopropyl ring coupled with the extended hydrophobic character and additional rotational flexibility of the propyl chain. While direct comparative data remains scarce, the inferred properties of propylcyclopropane suggest it could be a valuable, yet underutilized, substituent in medicinal chemistry. It may offer a way to project a hydrophobic group into a specific vector in 3D space while maintaining a degree of metabolic stability. Further empirical studies directly comparing these three moieties on various drug scaffolds are warranted to fully elucidate the potential of the propylcyclopropane group in drug discovery.
A Head-to-Head Comparison of Cyclopropanation Methods for Alkenes
The construction of cyclopropane (B1198618) rings is a foundational transformation in organic synthesis, pivotal to the development of pharmaceuticals and agrochemicals. The strained three-membered ring imparts unique co...
Author: BenchChem Technical Support Team. Date: December 2025
The construction of cyclopropane (B1198618) rings is a foundational transformation in organic synthesis, pivotal to the development of pharmaceuticals and agrochemicals. The strained three-membered ring imparts unique conformational and electronic properties to molecules. For researchers and drug development professionals, selecting an appropriate cyclopropanation method is critical to achieving desired yields, stereoselectivity, and substrate scope. This guide provides an objective comparison of prevalent cyclopropanation techniques, supported by experimental data and detailed protocols.
The primary methods covered include the classic Simmons-Smith reaction, versatile transition-metal-catalyzed approaches, and reactions involving diazo compounds. Each method presents a unique profile of reactivity, selectivity, and functional group tolerance.
Data Presentation: A Comparative Overview
The efficiency of a cyclopropanation method is highly dependent on the nature of the alkene substrate. The following tables summarize quantitative data for the cyclopropanation of representative electron-rich, electron-neutral, and electron-poor alkenes using various methods.
Table 1: Cyclopropanation of Styrene (B11656) (Electron-Neutral Alkene)
Understanding the underlying processes is key to method selection and optimization. The following diagrams illustrate a general experimental workflow and the mechanisms of the discussed cyclopropanation reactions.
Caption: A generalized experimental workflow for cyclopropanation reactions.
Simmons-Smith Reaction
The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to deliver a methylene (B1212753) group stereospecifically to an alkene.[7][8] The reaction proceeds through a concerted "butterfly" transition state.
Caption: Mechanism of the Simmons-Smith cyclopropanation.
Transition-Metal-Catalyzed Cyclopropanation
Transition metals, particularly rhodium and copper, are highly effective catalysts for the decomposition of diazo compounds to form metal-carbene intermediates. These intermediates then react with alkenes to yield cyclopropanes. This method offers a broad substrate scope and the potential for high stereocontrol through the use of chiral ligands.[1]
Caption: Generalized catalytic cycle for Rh- and Cu-catalyzed cyclopropanation.
Experimental Protocols
The following protocols are representative examples for the laboratory-scale synthesis of cyclopropanes using the discussed methods.
Protocol 1: Simmons-Smith Cyclopropanation of Cyclohexene (Furukawa Modification)
This protocol describes the cyclopropanation of cyclohexene using diethylzinc (B1219324) and diiodomethane.
To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add cyclohexene (1.0 eq) and anhydrous DCM.
Cool the flask to 0 °C in an ice bath.
Slowly add the diethylzinc solution (2.0 eq) via syringe while stirring.
Add diiodomethane (2.0 eq) dropwise via syringe. A white precipitate may form.
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by GC or TLC.
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield norcarane.[8]
Protocol 2: Rhodium-Catalyzed Cyclopropanation of Styrene
This protocol details the cyclopropanation of styrene with ethyl diazoacetate using a rhodium(II) acetate (B1210297) catalyst.[1]
Materials:
Styrene
Ethyl diazoacetate (EDA)
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
Anhydrous Dichloromethane (DCM)
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add rhodium(II) acetate dimer (0.01 eq) and anhydrous DCM.
Add styrene (2.0 eq) to the catalyst solution.
Prepare a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM.
Add the EDA solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.
Stir the reaction at room temperature and monitor by TLC until the EDA is consumed.
Concentrate the reaction mixture in vacuo.
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield ethyl 2-phenylcyclopropane-1-carboxylate.
Protocol 3: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene
This protocol outlines an enantioselective cyclopropanation using a copper(I) triflate catalyst and a chiral oxazoline ligand.[1]
In a flame-dried, two-necked flask under an argon atmosphere, prepare the catalyst by dissolving Cu(OTf) (0.01 eq) and the chiral ligand (0.012 eq) in anhydrous DCM. Stir for 30 minutes.
Add styrene (5.0 eq) to the catalyst solution.
Add a solution of ethyl diazoacetate (1.0 eq) in DCM dropwise over a period of 1 hour.
Stir the mixture for 12-14 hours at room temperature.
Concentrate the reaction mixture in vacuo.
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford a mixture of ethyl trans- and cis-2-phenylcyclopropane-1-carboxylates.
Determine the diastereomeric ratio and enantiomeric excess by chiral GC analysis.[1]
Benchmarking propylcyclopropane synthesis against green chemistry principles
For researchers, scientists, and drug development professionals, the synthesis of propylcyclopropane, a valuable building block in medicinal chemistry, presents an opportunity to evaluate and implement greener chemical p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the synthesis of propylcyclopropane, a valuable building block in medicinal chemistry, presents an opportunity to evaluate and implement greener chemical practices. This guide provides a comparative analysis of traditional and modern synthetic routes to propylcyclopropane, benchmarked against the core principles of green chemistry.
The imperative to design chemical processes with reduced environmental impact has led to the critical assessment of established synthetic methodologies. This guide will delve into the widely used Simmons-Smith reaction and its modifications, alongside emerging catalytic and intramolecular cyclization strategies for the synthesis of propylcyclopropane. By analyzing key green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), this document offers a quantitative comparison to inform the selection of more sustainable synthetic pathways.
Comparison of Propylcyclopropane Synthesis Routes
The following table summarizes the key green chemistry metrics for three distinct synthetic routes to propylcyclopropane. Detailed experimental protocols for each method are provided in the subsequent sections.
Synthetic Methodologies and Experimental Protocols
Simmons-Smith Reaction (Classic)
The traditional Simmons-Smith reaction utilizes a zinc-copper couple to generate an organozinc carbenoid from diiodomethane (B129776), which then reacts with an alkene to form the cyclopropane (B1198618) ring.[1][2]
Experimental Protocol:
A flame-dried flask equipped with a reflux condenser and a magnetic stirrer is charged with zinc dust (2.0 eq) and copper(I) chloride (0.2 eq) in anhydrous diethyl ether. The mixture is stirred at reflux for 1 hour to activate the zinc. After cooling to room temperature, a solution of 1-pentene (B89616) (1.0 eq) and diiodomethane (1.5 eq) in diethyl ether is added dropwise. The reaction mixture is then stirred at reflux for 24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by distillation to afford propylcyclopropane.
Furukawa Modification
A significant improvement on the classic Simmons-Smith reaction, the Furukawa modification employs diethylzinc (B1219324), which offers better reproducibility and often higher yields.[3][4]
Experimental Protocol:
To a solution of 1-pentene (1.0 eq) in anhydrous dichloromethane under an inert atmosphere at 0 °C, a solution of diethylzinc (1.2 eq) in hexanes is added dropwise, followed by the slow addition of diiodomethane (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting propylcyclopropane is purified by fractional distillation.
Catalytic Cyclopropanation using a Diazo Compound
Catalytic methods represent a significant advancement towards greener synthesis by reducing the amount of stoichiometric reagents.[5][6] This protocol utilizes a rhodium catalyst and ethyl diazoacetate as the carbene source.
Experimental Protocol:
In a round-bottom flask, 1-pentene (1.0 eq) is dissolved in dichloromethane. To this solution, a catalytic amount of rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.01 eq) is added. A solution of ethyl diazoacetate (1.1 eq) in dichloromethane is then added dropwise over a period of 2 hours with vigorous stirring at room temperature. The reaction is monitored by TLC. After completion (typically 4 hours), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding cyclopropane carboxylate, which can then be hydrolyzed and decarboxylated to propylcyclopropane.
Visualizing the Synthetic Workflows
The following diagrams illustrate the workflows for the different synthetic approaches to propylcyclopropane.
Navigating the Safe Disposal of Propylcyclopropane: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Propylcyclopropane, a flammable cycloal...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Propylcyclopropane, a flammable cycloalkane, necessitates careful handling and disposal to mitigate potential hazards. This guide provides a comprehensive operational and disposal plan, synthesized from safety data for structurally related compounds, to ensure the safe management of propylcyclopropane in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for propylcyclopropane with detailed disposal procedures was not publicly available at the time of this writing. The following guidance is based on the known hazards of similar flammable gases and cyclopropane (B1198618) derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and regulations.
Key Chemical and Physical Properties
A thorough understanding of a substance's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes the available data for propylcyclopropane.
Propylcyclopropane is classified as a solvent and an aliphatic, saturated hydrocarbon.[2][3] Acute inhalation studies in mice have shown it to cause general anesthesia.[3] Due to its chemical structure, it should be treated as a highly flammable substance that can form explosive mixtures with air.[4] Inhalation may cause drowsiness or dizziness.[4]
Step-by-Step Disposal Protocol
The proper disposal of propylcyclopropane must be approached with the same level of caution as any flammable and potentially harmful chemical. The following protocol provides a general framework for its safe management.
1. Personal Protective Equipment (PPE) and Handling:
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
Wear appropriate PPE, including:
Flame-retardant lab coat.
Chemical-resistant gloves (e.g., nitrile).
Chemical safety goggles or a face shield.
Keep away from all ignition sources, such as heat, sparks, and open flames.[4] No smoking should be permitted in the handling area.[4]
Use only non-sparking tools and explosion-proof electrical equipment.[4]
2. Waste Collection:
Collect waste propylcyclopropane in a designated, properly labeled, and sealed container.
The container must be compatible with flammable gases or liquids.
Do not mix propylcyclopropane waste with other waste streams unless explicitly permitted by your institution's EHS department.
3. Labeling:
Clearly label the waste container with "Hazardous Waste," "Propylcyclopropane," and any other identifiers required by your institution.
The label should also include hazard warnings such as "Flammable" and "Harmful if Inhaled."
4. Storage:
Store the sealed waste container in a cool, well-ventilated area designated for flammable waste.[4][5]
The storage area should be away from heat, direct sunlight, and incompatible materials.[4]
Ensure the container is stored in an upright position to prevent leaks.[4]
5. Disposal Request:
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
Provide a complete description of the waste, including its composition and volume.
Never dispose of propylcyclopropane down the drain or in regular trash.[6]
6. Spill or Leak Procedures:
In the event of a leak or spill, immediately evacuate the area and eliminate all ignition sources if it is safe to do so.[4]
If the leak is a gas, do not attempt to extinguish a leaking gas fire unless the leak can be stopped safely.[4]
For small spills of liquid, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.[6]
Place the absorbed material into a sealed container for hazardous waste disposal.[6]
For large spills or leaks, contact your institution's emergency response team immediately.[4]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of propylcyclopropane.
Caption: Logical workflow for the safe disposal of propylcyclopropane.
Navigating the Safe Handling of Propylcyclopropane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for Propylcyc...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, immediate safety and logistical information for Propylcyclopropane, including operational and disposal plans, to ensure laboratory safety and procedural accuracy.
Propylcyclopropane is a flammable, colorless liquid with a pungent odor, utilized as a solvent and a chemical intermediate in various organic syntheses.[1] Its hazardous nature, characterized by high flammability and neurotoxicity, necessitates stringent adherence to safety protocols.
Key Hazards and Safety Summary
Propylcyclopropane is classified as a flammable liquid and a neurotoxin.[2] Acute inhalation may cause general anesthesia.[2] Due to the lack of a comprehensive Safety Data Sheet (SDS), some data presented below is based on the structurally similar compound, cyclopropane, and general principles for handling flammable liquids. This information should be used as a guideline, and a site-specific risk assessment is mandatory before commencing any work.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological data for Propylcyclopropane.
A comprehensive PPE plan is the first line of defense against the hazards of Propylcyclopropane.
PPE Category
Recommended Equipment
Eye Protection
Chemical safety goggles or a full-face shield.
Hand Protection
Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is crucial to consult a glove compatibility chart and the glove manufacturer's recommendations.[9][10]
Body Protection
Flame-retardant lab coat.
Respiratory Protection
Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.
Experimental Protocols: Step-by-Step Handling and Disposal
Adherence to the following procedural steps is mandatory for the safe handling and disposal of Propylcyclopropane.
Handling Protocol
Preparation and Inspection:
Ensure a certified chemical fume hood is in proper working order.
Inspect all PPE for integrity before use.
Have a spill kit rated for flammable liquids readily accessible.
Ensure an appropriate fire extinguisher (e.g., CO₂, dry chemical) is nearby.
Chemical Handling:
Conduct all work with Propylcyclopropane within a chemical fume hood to minimize inhalation exposure.
Ground and bond all metal containers during transfer to prevent static discharge.
Use non-sparking tools.
Keep containers tightly closed when not in use.
Avoid contact with skin and eyes.
Storage:
Store Propylcyclopropane in a designated flammable liquid storage cabinet.
The storage area should be cool, dry, and well-ventilated, away from sources of heat, sparks, or open flames.
Ensure containers are properly labeled with the chemical name and associated hazards.
Disposal Plan
Waste Segregation and Collection:
Collect all Propylcyclopropane waste, including contaminated materials, in a designated and properly labeled hazardous waste container.
The container must be compatible with flammable organic liquids and have a secure lid.
Label the container as "Hazardous Waste," "Flammable Liquid," and "Propylcyclopropane."
Storage of Waste:
Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility that is equipped for flammable liquids.
Disposal Procedure:
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][12]
Do not dispose of Propylcyclopropane down the drain or in the regular trash.[13]
Mandatory Visualizations
The following diagrams illustrate the key safety and operational workflows for handling Propylcyclopropane.
Caption: Workflow for the safe handling of Propylcyclopropane.
Caption: Step-by-step plan for the proper disposal of Propylcyclopropane.